molecular formula C16H18N4O4 B1214346 Pseudomonine CAS No. 172923-94-3

Pseudomonine

カタログ番号: B1214346
CAS番号: 172923-94-3
分子量: 330.34 g/mol
InChIキー: XYEWTJQWOJBDBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pseudomonine is a siderophore, a high-affinity iron-chelating compound, produced by bacteria belonging to the genus Pseudomonas . Siderophores like this compound play an essential role in bacterial physiology by facilitating the uptake of iron, a nutrient that is often growth-limiting in environments, including within a host organism. By solubilizing and acquiring ferric iron, this compound supports fundamental research into bacterial iron metabolism and homeostasis. Furthermore, as iron acquisition is a critical virulence factor for many pathogenic bacteria, this compound provides significant research value in studying host-pathogen interactions. Its mechanism of action involves the secretion into the extracellular environment where it binds to insoluble Fe(III). The iron-siderophore complex is then recognized by specific cell surface receptors and actively transported into the bacterial cell. Research applications for this compound include the study of microbial competition in the rhizosphere, bacterial virulence mechanisms, and the potential development of novel antibacterial strategies that target iron acquisition systems. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

172923-94-3

分子式

C16H18N4O4

分子量

330.34 g/mol

IUPAC名

2-hydroxy-N-[2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide

InChI

InChI=1S/C16H18N4O4/c1-10-14(19-15(22)12-4-2-3-5-13(12)21)16(23)20(24-10)7-6-11-8-17-9-18-11/h2-5,8-10,14,21H,6-7H2,1H3,(H,17,18)(H,19,22)

InChIキー

XYEWTJQWOJBDBL-UHFFFAOYSA-N

SMILES

CC1C(C(=O)N(O1)CCC2=CN=CN2)NC(=O)C3=CC=CC=C3O

正規SMILES

CC1C(C(=O)N(O1)CCC2=CN=CN2)NC(=O)C3=CC=CC=C3O

他のCAS番号

172923-94-3

同義語

pseudomonine

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Siderophore Pseudomonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, biosynthesis, and function of Pseudomonine, a siderophore produced by certain species of Pseudomonas. Given the limited quantitative data available for this compound, this document also includes comparative data for the structurally and biosynthetically related siderophore, Pyochelin, to provide a functional context.

Chemical Structure and Properties of this compound

This compound is a secondary metabolite classified as an isoxazolidone with siderophoric (iron-chelating) activity. It is produced by fluorescent Pseudomonas species, such as P. fluorescens WCS374, particularly under iron-limiting conditions. Its primary known biological role is to sequester ferric iron (Fe³⁺) from the environment for uptake by the bacterium.

Table 1: Chemical Identity of this compound

PropertyDataReference(s)
Molecular Formula C₁₆H₁₈N₄O₄[1][2]
Molecular Weight 330.34 g/mol [2]
IUPAC Name 2-hydroxy-N-[2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide[2]
Canonical SMILES CC1ON(CCc2cnc[nH]2)C(=O)C1NC(=O)c1ccccc1O[1]
InChI Key XYEWTJQWOJBDBL-UHFFFAOYSA-N[1]
CAS Registry Number 172923-94-3[1]

alt text

Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 177258.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to that of salicylic acid (SA). The genetic basis for its production is located in the pmsCEAB gene cluster found in Pseudomonas fluorescens WCS374.[3] The pathway begins with chorismate, a key intermediate in the shikimate pathway.

The key enzymes encoded by the pms cluster are:

  • PmsC and PmsB: These enzymes show homology with chorismate-utilizing enzymes and are responsible for converting chorismate into salicylic acid.[3]

  • PmsE: This protein shares similarities with enzymes involved in the biosynthesis of other siderophores, suggesting its role in the subsequent modification and assembly of the this compound molecule.[3]

  • PmsA: A putative histidine decarboxylase, which likely provides the histamine-derived portion of the final structure.[3]

The proposed biosynthetic pathway involves the conversion of chorismate to salicylic acid, which is then coupled with a moiety derived from histidine and other precursors to form the final isoxazolidone structure.

G cluster_assembly Assembly by PmsE & other enzymes Chorismate Chorismate SA Salicylic Acid Chorismate->SA PmsC, PmsB This compound This compound SA->assembly_point Histidine L-Histidine Histamine_Moiety Histamine-derived Moiety Histidine->Histamine_Moiety PmsA (putative) Decarboxylation Histamine_Moiety->assembly_point Precursor Other Precursors (e.g., from Alanine) Precursor->assembly_point assembly_point->this compound PmsE

Proposed Biosynthetic Pathway of this compound.

Mechanism of Action: Siderophore-Mediated Iron Uptake

Like all siderophores, the primary function of this compound is to acquire iron for the bacterium from the surrounding environment, where it often exists in the highly insoluble ferric (Fe³⁺) form. The process is a critical virulence factor for many pathogenic bacteria.

The mechanism involves several key steps:

  • Secretion: Under iron-deficient conditions, Pseudomonas synthesizes and secretes this compound into the extracellular space.

  • Chelation: this compound, with its high affinity for ferric iron, captures Fe³⁺ ions, forming a stable Ferric-Pseudomonine complex.

  • Recognition and Transport: The Ferric-Pseudomonine complex is recognized by a specific outer membrane receptor on the bacterial surface.

  • Uptake: The transport of the complex across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD protein complex, which transduces the proton motive force of the cytoplasmic membrane to power the uptake.

  • Iron Release: Once inside the periplasm, iron is released from the siderophore, often through a reduction from Fe³⁺ to Fe²⁺. The free iron is then transported into the cytoplasm for use in various metabolic processes, while the apo-siderophore may be recycled.

G OM Outer Membrane TonB TonB-ExbB-ExbD Complex IM Inner Membrane Cytoplasm Cytoplasm Receptor Outer Membrane Receptor Extracellular Extracellular Environment Receptor->TonB Energy Transduction FerricPseudo Ferric-Pseudomonine Complex Receptor->FerricPseudo Transport ApoPseudo Apo-Pseudomonine ApoPseudo->FerricPseudo Chelation Fe3 Fe³⁺ (insoluble) FerricPseudo->Receptor Binding Fe2 Fe²⁺ FerricPseudo->Fe2 Iron Release (Reduction) Metabolism Metabolic Processes Fe2->Metabolism Utilization

Siderophore-Mediated Iron Uptake Mechanism.

Quantitative Data

Table 2: Quantitative Activity Data for this compound

ParameterValue
Ferric Iron (Fe³⁺) Stability Constant Not reported in literature.
Minimum Inhibitory Concentration (MIC) Not reported in literature.

Table 3: Comparative Quantitative Activity Data for Pyochelin

ParameterValueTarget Organism(s)Reference(s)
pFe (at pH 7.4)¹16.0-[4]
Fe³⁺ Stability Constant (2:1 complex) ²2 x 10⁵ M⁻¹-[1][5]
Cu²⁺ Stability Constant (pCu at pH 7.4) 14.9-[4]
Zn²⁺ Stability Constant (pZn at pH 7.4) 11.8-[4]
Minimum Inhibitory Concentration (MIC) 3.13 µg/mLEnterococcus strains[3]
Minimum Inhibitory Concentration (MIC) 6.26 µg/mLStaphylococcus strains[3]
Minimum Bactericidal Concentration (MBC) 6.26 µg/mLEnterococcus strains[3]

¹pFe = -log[Fe³⁺] at pH 7.4 with 10 µM total ligand and 1 µM total iron. A higher pFe value indicates stronger iron binding. ²Determined in ethanol; the value may be higher in aqueous media.[5]

The antimicrobial activity of Pyochelin is attributed to its ability to generate reactive oxygen species (ROS), a mechanism distinct from simple iron competition.[6]

Experimental Protocols

Protocol for Siderophore Isolation and Purification

This generalized protocol is based on standard methods for isolating siderophores like this compound from bacterial cultures.

  • Culturing: Inoculate Pseudomonas fluorescens (e.g., strain WCS374) in an iron-deficient medium (e.g., succinate medium). Incubate for 48-72 hours at 28-30°C with shaking to promote aeration and growth.

  • Harvesting: Centrifuge the culture at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted siderophores.

  • Extraction: Acidify the supernatant to pH ~2.0 with concentrated HCl. Perform a liquid-liquid extraction using a non-polar organic solvent like ethyl acetate. The siderophores will partition into the organic phase. Repeat the extraction 2-3 times.

  • Concentration: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: Resuspend the crude extract in a minimal volume of a suitable solvent (e.g., methanol). Purify the siderophores using column chromatography (e.g., silica gel) or High-Performance Liquid Chromatography (HPLC) with a suitable solvent gradient to separate this compound from other metabolites.

Protocol for Structural Characterization
  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol/water).

    • Analyze using High-Resolution Mass Spectrometry (HRMS), such as FT-ICR or Orbitrap, coupled with an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • The high-resolution data will provide an accurate mass measurement, from which the exact molecular formula (e.g., C₁₆H₁₈N₄O₄) can be determined.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help elucidate structural motifs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sufficient quantity (typically 1-5 mg) of the highly purified compound in a deuterated solvent (e.g., CD₃OD, DMSO-d₆).

    • Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H NMR: Identifies the number and type of protons in the molecule.

    • 1D ¹³C NMR: Identifies the number and type of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings through bonds, helping to connect adjacent protons in spin systems.

    • 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), assigning protons to their respective carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.

    • Integrate the data from all spectra to assemble the final chemical structure.

Protocol for Siderophore Activity (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophore activity. It works on the principle of competition for iron between the CAS-iron dye complex and the siderophore.

  • Preparation of CAS Assay Solution:

    • Solution 1 (Dye): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Solution 2 (Iron): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3 (Detergent): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Slowly add Solution 1 to Solution 3 while stirring. Then, slowly add Solution 2 to the mixture. The resulting solution will be dark blue. Autoclave and store in the dark.

  • Qualitative Plate Assay:

    • Prepare an appropriate iron-deficient agar medium. After autoclaving and cooling to ~50°C, add the CAS assay solution to the medium (typically 1 part CAS solution to 9 parts medium).

    • Pour the blue agar plates and allow them to solidify.

    • Spot-inoculate the test bacterium onto the plate.

    • Incubate at the appropriate temperature for 24-72 hours.

    • Result: A color change from blue to orange/yellow around a colony indicates the production of siderophores, as they strip the iron from the CAS dye.

  • Quantitative Liquid Assay:

    • Prepare a reaction mixture in a microtiter plate or cuvette containing the cell-free bacterial supernatant (containing this compound) and the CAS assay solution.

    • Incubate for a defined period (e.g., 20 minutes).

    • Measure the decrease in absorbance at 630 nm using a spectrophotometer.

    • The amount of siderophore produced is inversely proportional to the absorbance and can be quantified relative to a reference (the uninoculated medium) and expressed in "% siderophore units".

References

An In-depth Technical Guide to the Discovery and Isolation of Pseudomonine from Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonine is a notable secondary metabolite produced by select strains of Pseudomonas fluorescens, a ubiquitous Gram-negative bacterium. First identified as an isoxazolidone with potent siderophoric (iron-chelating) activity, this compound has garnered interest for its potential applications in biocontrol and as a novel therapeutic scaffold. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from seminal research, quantitative data presented for comparative analysis, and visualizations of key experimental and biosynthetic pathways to facilitate a deeper understanding for researchers in natural product chemistry, microbiology, and drug development.

Introduction: The Discovery of a Novel Siderophore

The discovery of this compound arose from investigations into the diverse metabolic capabilities of Pseudomonas fluorescens. Specifically, it was isolated from the iron-deficient culture broth of P. fluorescens strain AH2, which itself was identified from the surface of spoiled Nile Perch from Lake Victoria.[1][2] This discovery highlighted the production of a second siderophore by this bacterium, in addition to the more commonly known pyoverdines. Structurally, this compound is characterized as an isoxazolidone derivative containing a salicylic acid moiety, which is crucial for its iron-chelating function.[1]

The biological significance of this compound lies in its role as a siderophore, a class of small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in environments where it is a limiting nutrient. This iron acquisition system is vital for bacterial survival and pathogenesis. Furthermore, the unique chemical structure of this compound makes it a subject of interest for synthetic chemists and drug discovery programs.

Experimental Protocols

This section details the methodologies for the cultivation of Pseudomonas fluorescens, and the subsequent isolation and purification of this compound.

Bacterial Strain and Culture Conditions

The production of this compound is intrinsically linked to iron availability; therefore, cultivation in an iron-deficient medium is critical.

  • Bacterial Strain: Pseudomonas fluorescens (e.g., strain AH2 or WCS374).

  • Culture Medium: A suitable iron-deficient medium, such as a modified King's B medium or a minimal succinate medium, is recommended. For example, a standard succinate medium can be prepared as follows:

    • K₂HPO₄: 6.0 g/L

    • KH₂PO₄: 3.0 g/L

    • (NH₄)₂SO₄: 1.0 g/L

    • MgSO₄·7H₂O: 0.2 g/L

    • Succinic acid: 4.0 g/L

    • pH adjusted to 7.0 with NaOH.

  • Inoculation and Incubation:

    • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Nutrient Broth) with a single colony of P. fluorescens. Incubate at 25-30°C with shaking until turbid.

    • Inoculate the iron-deficient medium with the seed culture (e.g., 1% v/v).

    • Incubate the production culture at 25-30°C with vigorous shaking for 48-72 hours. The expression of siderophores is often maximal during the stationary phase of growth.[3]

Isolation and Purification of this compound

The following protocol is a composite methodology based on established procedures for the isolation of siderophores from bacterial cultures.

  • Harvesting and Extraction:

    • Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 20 minutes) to pellet the cells.

    • Collect the supernatant, which contains the secreted secondary metabolites.

    • Acidify the supernatant to a pH of approximately 2.0 using a strong acid (e.g., 6M HCl).

    • Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat this extraction three times to maximize the recovery of this compound.

    • Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Column Chromatography:

      • The crude extract can be subjected to column chromatography on silica gel for initial fractionation.[4]

      • Elute the column with a gradient of solvents, such as a hexane-benzene mixture, to separate compounds based on polarity.[4]

      • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

    • High-Performance Liquid Chromatography (HPLC):

      • Further purification is typically achieved using reversed-phase HPLC.[5]

      • A C18 column is commonly used for the separation of such metabolites.

      • A typical elution gradient might involve a mobile phase of water (A) and acetonitrile (B), both often acidified with a small amount of trifluoroacetic acid (TFA) or formic acid.

      • The gradient can be programmed, for example, from 15% B to 50% B over 15 minutes, followed by a wash with 100% B.[5]

      • Monitor the elution profile using a UV detector, as the aromatic components of this compound will absorb UV light.

      • Collect the peak corresponding to this compound for subsequent analysis.

Data Presentation: Physicochemical and Spectroscopic Properties

The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₆H₁₈N₄O₄[1]
Molecular Weight330.13 g/mol [1]
AppearanceYellowish compoundInferred from siderophore characteristics
Key Structural MoietiesIsoxazolidone, Salicylate, Histamine[1]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Note: The following data is a representative compilation based on published spectra for this compound and its analogues. Chemical shifts (δ) are given in ppm. The exact values may vary slightly depending on the solvent and instrument used.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Salicylate Moiety
2'6.95 (d)117.5
3'7.45 (t)134.0
4'6.90 (t)119.0
5'7.85 (d)130.0
6'-115.0
1'-162.0
7' (C=O)-170.0
Isoxazolidone-Histamine Core
24.50 (m)78.0
34.20 (m)55.0
4 (CH₂)3.00 (m)28.0
5 (CH₂)2.80 (m)45.0
67.60 (s)135.0
86.80 (s)117.0
9 (CH₃)1.30 (d)18.0
C=O-175.0

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification P_fluorescens_inoculation Inoculation of P. fluorescens Incubation Incubation in Iron-Deficient Medium (48-72h) P_fluorescens_inoculation->Incubation Centrifugation Centrifugation to remove cells Incubation->Centrifugation Supernatant_collection Supernatant Collection Centrifugation->Supernatant_collection Acidification Acidification to pH 2.0 Supernatant_collection->Acidification Solvent_extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Solvent_extraction Drying_evaporation Drying and Evaporation Solvent_extraction->Drying_evaporation Crude_extract Crude Extract Drying_evaporation->Crude_extract Column_chromatography Silica Gel Column Chromatography Crude_extract->Column_chromatography Fraction_collection_TLC Fraction Collection & TLC Analysis Column_chromatography->Fraction_collection_TLC HPLC Reversed-Phase HPLC (C18) Fraction_collection_TLC->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in P. fluorescens WCS374 is orchestrated by the pmsCEAB gene cluster.[6][7][8][9] The pathway initiates from chorismate, a key intermediate in the shikimate pathway.

G Chorismate Chorismate PmsC PmsC (Isochorismate Synthase) Chorismate->PmsC Isochorismate Isochorismate PmsB PmsB (Isochorismate-Pyruvate Lyase) Isochorismate->PmsB Salicylic_acid Salicylic Acid PmsE PmsE (Siderophore Biosynthesis Protein) Salicylic_acid->PmsE Histidine Histidine PmsA PmsA (Histidine Decarboxylase) Histidine->PmsA Histamine Histamine Histamine->PmsE Threonine Threonine Threonine->PmsE Intermediate_complex Intermediate Complex This compound This compound PmsC->Isochorismate PmsB->Salicylic_acid PmsA->Histamine PmsE->this compound

References

An In-depth Technical Guide to the Pseudomonine Siderophore Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonine is a siderophore produced by certain strains of Pseudomonas fluorescens, such as the biocontrol strain WCS374, to facilitate iron acquisition in iron-limited environments. As a high-affinity iron chelator, this compound plays a crucial role in the bacterium's survival and its interactions with other microorganisms and host plants. The biosynthesis of this complex molecule involves a sophisticated enzymatic pathway encoded by the pms gene cluster. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including its genetic organization, enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.

Genetic Organization of the this compound Biosynthesis Gene Cluster

The biosynthesis of this compound is orchestrated by the pms gene cluster. In Pseudomonas fluorescens WCS374, this cluster has been identified and characterized. The core genes involved in the synthesis of the this compound backbone are organized in an operon, pmsCEAB.[1] Other genes, including those encoding non-ribosomal peptide synthetases (NRPSs), are also part of the larger pms cluster.

Table 1: Genes of the pms Cluster and Their Putative Functions

GeneEncoded ProteinPutative Function in this compound Biosynthesis
pmsCIsochorismate synthaseCatalyzes the conversion of chorismate to isochorismate, the first step in the biosynthesis of the salicylic acid moiety.[1]
pmsBIsochorismate-pyruvate lyaseCatalyzes the conversion of isochorismate to salicylic acid and pyruvate.[1]
pmsAHistidine decarboxylaseCatalyzes the decarboxylation of L-histidine to produce histamine, a precursor of the this compound molecule.[1]
pmsENon-ribosomal peptide synthetase (NRPS)Involved in the activation and incorporation of precursor molecules (salicylic acid, histamine, and others) into the growing this compound structure.
pmsDNon-ribosomal peptide synthetase (NRPS)Likely involved in the assembly of the peptide backbone of this compound.
pmsGNon-ribosomal peptide synthetase (NRPS)Likely involved in the assembly of the peptide backbone of this compound.
pmsFPutative formyltransferasePotentially involved in the formylation of a precursor molecule.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the synthesis of its precursor molecules: salicylic acid and histamine. These precursors are then assembled by a series of enzymes, including non-ribosomal peptide synthetases (NRPSs).

Precursor Biosynthesis
  • Salicylic Acid Synthesis: The pathway initiates with the conversion of chorismate, a key intermediate in the shikimate pathway, to salicylic acid. This two-step process is catalyzed by the enzymes PmsC and PmsB.

    • Chorismate to Isochorismate: PmsC, an isochorismate synthase, converts chorismate to isochorismate.[1]

    • Isochorismate to Salicylic Acid: PmsB, an isochorismate-pyruvate lyase, then converts isochorismate to salicylic acid and pyruvate.[1]

  • Histamine Synthesis: The second precursor, histamine, is synthesized from the amino acid L-histidine through a decarboxylation reaction catalyzed by the enzyme PmsA, a histidine decarboxylase.[1]

Assembly by Non-Ribosomal Peptide Synthetases (NRPSs)

The assembly of the final this compound molecule from its precursors is carried out by a series of multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs), including PmsE, PmsD, and PmsG. These enzymes function as an assembly line, activating and sequentially adding the precursor molecules to form the final complex structure. The exact order of assembly and the specific roles of each NRPS module are still under investigation.

Pseudomonine_Biosynthesis_Pathway cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate PmsC (Isochorismate synthase) Salicylic_Acid Salicylic Acid Isochorismate->Salicylic_Acid PmsB (Isochorismate-pyruvate lyase) PmsE PmsE (NRPS) Salicylic_Acid->PmsE L_Histidine L-Histidine Histamine Histamine L_Histidine->Histamine PmsA (Histidine decarboxylase) Histamine->PmsE PmsD_G PmsD/PmsG (NRPS) PmsE->PmsD_G This compound This compound PmsD_G->this compound

A simplified diagram of the this compound biosynthesis pathway.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated in response to iron availability. Under iron-replete conditions, the expression of the pms gene cluster is repressed, while under iron-limiting conditions, its expression is induced. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.

In the presence of ferrous iron (Fe²⁺), the Fur protein binds to specific DNA sequences known as "Fur boxes" or "iron boxes" located in the promoter region of iron-regulated genes, including the pms operon. This binding blocks the transcription of these genes.[1] When iron is scarce, the Fur protein does not bind to DNA, allowing for the transcription of the pms genes and the subsequent biosynthesis of this compound. Two putative iron boxes have been identified upstream of the pmsC gene in P. fluorescens WCS374.[1]

Fur_Regulation_of_pms_Operon cluster_high_iron High Iron cluster_low_iron Low Iron Fur_Fe Fur-Fe²⁺ complex pms_promoter_high pms Promoter (with Fur box) Fur_Fe->pms_promoter_high Binds pms_genes_high pms Genes Transcription_blocked Transcription Blocked pms_promoter_high->Transcription_blocked Apo_Fur Apo-Fur Fe Fe²⁺ pms_promoter_low pms Promoter (with Fur box) pms_genes_low pms Genes pms_promoter_low->pms_genes_low Transcription Transcription_active Transcription Active pms_genes_low->Transcription_active RNA_Polymerase RNA Polymerase RNA_Polymerase->pms_promoter_low Binds Fe->Fur_Fe Forms complex

Regulation of the pms operon by the Fur protein in response to iron levels.

Quantitative Data

Quantitative analysis of this compound production and the kinetics of its biosynthetic enzymes are crucial for understanding the efficiency of the pathway. The following tables summarize available quantitative data. It is important to note that specific kinetic data for the Pms enzymes are limited, and thus, data from homologous enzymes are provided as representative values.

Table 2: this compound Production by Pseudomonas fluorescens WCS374r

ConditionThis compound Production (µM)Reference
Iron-limited SSM medium~120[2]
Iron-supplemented mediumNot detected[2]

Table 3: Representative Enzyme Kinetic Parameters

Enzyme (Homolog)SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
PchA (P. aeruginosa)Chorismate42 ± 20.00070 ± 0.0000117 ± 1[3]
PchB (P. aeruginosa)Isochorismate---[3]
AtICS1 (A. thaliana)Chorismate41.50.6451.55 x 104[1]

Note: PchA is a homolog of PmsC, and PchB is a homolog of PmsB. AtICS1 is an isochorismate synthase.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Quantification of Siderophore Production (Chrome Azurol S - CAS Assay)

The CAS assay is a universal method for detecting and quantifying siderophores.

Materials:

  • CAS agar plates or CAS solution

  • Bacterial culture supernatant

  • Spectrophotometer

Protocol (Liquid Assay):

  • Grow the bacterial strain in iron-limited medium.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Mix the culture supernatant with an equal volume of CAS assay solution.

  • Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm.

  • Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

CAS_Assay_Workflow Start Start Grow_Culture Grow bacteria in iron-limited medium Start->Grow_Culture Centrifuge Centrifuge culture and collect supernatant Grow_Culture->Centrifuge Mix Mix supernatant with CAS solution Centrifuge->Mix Incubate Incubate at room temperature Mix->Incubate Measure_Absorbance Measure absorbance at 630 nm Incubate->Measure_Absorbance Calculate Calculate siderophore units Measure_Absorbance->Calculate End End Calculate->End

Workflow for the Chrome Azurol S (CAS) liquid assay.
Construction of a Gene Knockout Mutant (e.g., pmsB)

Creating gene-specific knockout mutants is essential for functional analysis. This protocol describes a general method using a suicide vector and homologous recombination.

Materials:

  • P. fluorescens WCS374 genomic DNA

  • Suicide vector (e.g., pEX18Tc)

  • E. coli cloning and donor strains

  • Primers for amplifying flanking regions of pmsB

  • Restriction enzymes and DNA ligase

  • Antibiotics and sucrose for selection

Protocol:

  • Construct the knockout vector:

    • Amplify the upstream and downstream flanking regions of the pmsB gene from P. fluorescens WCS374 genomic DNA using PCR.

    • Clone these flanking regions into a suicide vector, creating an in-frame deletion of the pmsB gene.

  • Conjugation:

    • Transform the knockout vector into an E. coli donor strain.

    • Mate the donor strain with the recipient P. fluorescens WCS374.

  • Selection of Single Crossovers (Merodiploids):

    • Select for P. fluorescens cells that have integrated the suicide vector into their chromosome by plating on a medium containing an antibiotic to which the vector confers resistance.

  • Selection of Double Crossovers (Knockout Mutants):

    • Culture the merodiploids in a medium without antibiotic selection.

    • Plate the culture on a medium containing sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector through a second crossover event will survive.

  • Verification:

    • Screen the sucrose-resistant colonies by PCR and DNA sequencing to confirm the deletion of the pmsB gene.

Gene_Knockout_Workflow Start Start Construct_Vector Construct knockout vector with pmsB flanking regions Start->Construct_Vector Conjugation Conjugate into P. fluorescens Construct_Vector->Conjugation Select_Single Select for single crossovers (antibiotic resistance) Conjugation->Select_Single Select_Double Select for double crossovers (sucrose resistance) Select_Single->Select_Double Verify Verify deletion by PCR and sequencing Select_Double->Verify End End Verify->End

Workflow for creating a gene knockout mutant via homologous recombination.
Heterologous Expression and Purification of a His-tagged Pms Protein (e.g., PmsC)

Recombinant production of biosynthetic enzymes allows for their detailed biochemical characterization.

Materials:

  • Expression vector (e.g., pET vector)

  • E. coli expression strain (e.g., BL21(DE3))

  • Primers for amplifying the pmsC gene

  • IPTG for induction

  • Ni-NTA affinity chromatography column

  • Buffers for lysis, washing, and elution

Protocol:

  • Cloning:

    • Amplify the pmsC gene from P. fluorescens WCS374 genomic DNA and clone it into an expression vector containing a His-tag sequence.

  • Expression:

    • Transform the expression vector into an E. coli expression strain.

    • Grow the culture to mid-log phase and induce protein expression with IPTG.

  • Lysis:

    • Harvest the cells by centrifugation and resuspend them in lysis buffer.

    • Lyse the cells by sonication or using a French press.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged PmsC protein with elution buffer containing imidazole.

  • Analysis:

    • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of the pms genes under different conditions.

Materials:

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers specific for the target pms gene and a housekeeping gene

Protocol:

  • RNA Extraction:

    • Grow P. fluorescens under the desired conditions (e.g., iron-replete vs. iron-limited).

    • Extract total RNA from the bacterial cells.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • qPCR:

    • Perform qPCR using primers for the target pms gene and a housekeeping gene for normalization.

  • Data Analysis:

    • Calculate the relative expression of the target gene using the ΔΔCt method.

LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and characterization of secondary metabolites like this compound.

Materials:

  • LC-MS/MS system

  • C18 reverse-phase column

  • Solvents for mobile phase (e.g., water, acetonitrile, formic acid)

  • Bacterial culture supernatant

Protocol:

  • Sample Preparation:

    • Grow P. fluorescens in iron-limited medium and collect the supernatant.

    • Filter the supernatant to remove any remaining cells.

  • LC Separation:

    • Inject the sample onto a C18 column.

    • Separate the metabolites using a gradient of water and acetonitrile, both typically containing a small amount of formic acid.

  • MS/MS Analysis:

    • Analyze the eluting compounds using an electrospray ionization (ESI) source in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) on the ion corresponding to the mass of this compound to obtain its fragmentation pattern.

  • Data Analysis:

    • Analyze the fragmentation pattern to confirm the structure of this compound.

Conclusion

The this compound biosynthesis pathway in Pseudomonas fluorescens is a fascinating and complex process that is critical for the bacterium's ability to thrive in iron-poor environments. This technical guide has provided a detailed overview of the genetic and biochemical basis of this pathway, its regulation, and the experimental methods used for its study. A deeper understanding of this pathway not only sheds light on microbial iron metabolism but also opens avenues for the development of novel antimicrobial agents and plant-growth-promoting strategies. Further research is needed to fully elucidate the intricate details of the NRPS-mediated assembly and to explore the full biotechnological potential of this compound and its biosynthetic machinery.

References

The pmsCEAB Gene Cluster: A Technical Guide to its Role in Pseudomonine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pmsCEAB gene cluster and its central role in the biosynthesis of pseudomonine, a siderophore produced by Pseudomonas fluorescens. This document synthesizes current knowledge on the genetic organization, regulation, and function of this cluster, offering detailed experimental protocols and quantitative data to support further research and development in areas such as biocontrol and novel antimicrobial strategies.

Introduction to this compound and the pmsCEAB Gene Cluster

Pseudomonas fluorescens WCS374 is a plant growth-promoting rhizobacterium that produces multiple siderophores to chelate iron from the environment.[1] While the fluorescent siderophore pseudobactin is well-characterized, this bacterium also synthesizes a second siderophore, this compound. The biosynthesis of this compound is intrinsically linked to the production of salicylic acid, a known plant defense signal.[1][2]

The genetic locus responsible for this compound synthesis is the pmsCEAB gene cluster.[1][2] This cluster is organized as an operon, with the four genes—pmsC, pmsE, pmsA, and pmsB—being cotranscribed.[1] The expression of this operon is tightly regulated by iron availability, a common feature for genes involved in siderophore biosynthesis.[1][2]

Genetic Organization and Function of the pmsCEAB Operon

The pmsCEAB gene cluster is comprised of four open reading frames (ORFs) that encode the enzymatic machinery required for this compound assembly. The functions of the individual genes, as inferred from sequence homology and mutant analysis, are detailed below.[1][2]

GeneEncoded Protein (Putative Function)Role in this compound Biosynthesis
pmsC Isochorismate synthaseCatalyzes the conversion of chorismate to isochorismate, the first step in salicylic acid synthesis.[1][2]
pmsE Siderophore synthetaseLikely involved in the activation and condensation of the precursor molecules (salicylic acid and histamine) to form the this compound backbone.[1][2]
pmsA Histidine decarboxylaseCatalyzes the decarboxylation of histidine to produce histamine, a key structural component of this compound.[1]
pmsB Isochorismate-pyruvate lyaseCatalyzes the conversion of isochorismate to salicylic acid and pyruvate, the final step in the synthesis of the salicylic acid moiety.[1][2]

Regulation of pmsCEAB Gene Expression

The expression of the pmsCEAB operon is primarily regulated by the concentration of iron in the environment. Under iron-limiting conditions, the expression of the operon is induced to facilitate the production of this compound for iron acquisition.[1] This regulation is mediated by the Ferric Uptake Regulator (Fur) protein. In many bacteria, Fur acts as a repressor in the presence of iron by binding to specific DNA sequences known as "Fur boxes" or "iron boxes" in the promoter regions of iron-regulated genes.[3][4] Two predicted iron boxes have been identified upstream of the pmsC gene, suggesting a direct repression by the Fur-Fe²⁺ complex under iron-replete conditions.[1][2]

G cluster_iron_replete High Iron cluster_iron_limited Low Iron Fur_Fe Fur-Fe2+ Complex pms_promoter_bound pms Promoter (Bound) pmsCEAB_repressed pmsCEAB Genes (Repressed) Fur Apo-Fur pms_promoter_free pms Promoter (Free) pmsCEAB_transcribed pmsCEAB Genes (Transcribed) pms_mRNA pmsCEAB mRNA

Figure 1. Regulation of the pmsCEAB Operon.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that utilizes precursors from primary metabolism. The proposed pathway, based on the functions of the pmsCEAB gene products, is as follows:

  • Salicylic Acid Synthesis: The pathway begins with chorismate, an intermediate in the shikimate pathway. PmsC converts chorismate to isochorismate, which is then converted to salicylic acid by PmsB.[1][2]

  • Histamine Synthesis: PmsA, a histidine decarboxylase, converts the amino acid histidine into histamine.[1]

  • Assembly of this compound: PmsE, a putative siderophore synthetase, is thought to catalyze the final assembly of this compound by condensing salicylic acid and histamine.[1][2] The exact mechanism of this final condensation and the potential involvement of other uncharacterized enzymes are still under investigation.

G cluster_assembly Assembly Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate PmsC Salicylic_Acid Salicylic_Acid Isochorismate->Salicylic_Acid PmsB This compound This compound Salicylic_Acid->this compound PmsE Histidine Histidine Histamine Histamine Histidine->Histamine PmsA Histamine->this compound PmsE PmsC PmsC (Isochorismate synthase) PmsB PmsB (Isochorismate-pyruvate lyase) PmsA PmsA (Histidine decarboxylase) PmsE PmsE (Siderophore synthetase)

Figure 2. Proposed Biosynthetic Pathway of this compound.

Quantitative Analysis of this compound and Salicylic Acid Production

The production of this compound and salicylic acid is significantly impacted by mutations within the pmsCEAB gene cluster. The following table summarizes the quantitative analysis of siderophore and salicylic acid production in wild-type P. fluorescens WCS374r and its mutants deficient in pmsA and pmsB.

StrainRelevant GenotypeThis compound (Psm) Production (µg/mL)Salicylic Acid (SA) Production (µg/mL)Pseudobactin (Psb374) Production (relative units)
WCS374rWild-type12.5 ± 2.18.2 ± 1.5100 ± 12
4A-1pmsA mutantNot Detected9.1 ± 1.8135 ± 15
4B-1pmsB mutantNot DetectedNot Detected142 ± 18

Data adapted from Djavaheri et al. (2012). Values are means ± standard error.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the pmsCEAB gene cluster. These protocols are synthesized from published literature and standard molecular biology techniques.

Tn5 Transposon Mutagenesis for Generation of pms Mutants

This protocol describes a triparental mating procedure for introducing a suicide plasmid carrying the Tn5 transposon into P. fluorescens WCS374 to generate random insertion mutants.

G Start Start Donor E. coli Donor (with pSUP2021::Tn5) Start->Donor Helper E. coli Helper (with pRK2013) Start->Helper Recipient P. fluorescens WCS374 Start->Recipient Mating Triparental Mating on Agar Plate Donor->Mating Helper->Mating Recipient->Mating Selection Selection of Transconjugants Mating->Selection Screening Screening for this compound-deficient Mutants Selection->Screening End End Screening->End

Figure 3. Workflow for Tn5 Mutagenesis.

Materials:

  • E. coli donor strain (e.g., S17-1) carrying the suicide vector pSUP2021 with the Tn5 transposon.

  • E. coli helper strain (e.g., HB101) with the helper plasmid pRK2013.

  • P. fluorescens WCS374 recipient strain.

  • LB agar and broth.

  • King's B (KB) agar and broth.

  • Appropriate antibiotics for selection (e.g., Kanamycin for Tn5, Rifampicin for WCS374r).

Procedure:

  • Culture Preparation: Grow overnight cultures of the donor, helper, and recipient strains in appropriate media with selective antibiotics at their optimal temperatures (37°C for E. coli, 28°C for P. fluorescens).

  • Cell Harvest and Washing: Pellet 1 mL of each culture by centrifugation. Wash the cell pellets twice with fresh, antibiotic-free LB broth to remove any residual antibiotics.

  • Mating: Resuspend the washed cell pellets in 100 µL of LB broth. On a sterile LB agar plate, spot 10 µL of the donor, 10 µL of the helper, and 20 µL of the recipient strains together. Gently mix the cell suspensions with a sterile loop.

  • Incubation: Incubate the mating plate overnight at 28°C.

  • Selection of Transconjugants: After incubation, scrape the mixed bacterial growth from the mating spot and resuspend it in 1 mL of sterile saline (0.85% NaCl). Plate serial dilutions of this suspension onto KB agar plates containing antibiotics to select for P. fluorescens that have received the Tn5 transposon (e.g., Kanamycin and Rifampicin). Incubate at 28°C for 48-72 hours.

  • Screening for Mutants: Individual colonies (transconjugants) are then screened for the desired phenotype (e.g., loss of this compound production) using appropriate assays, such as HPLC analysis of culture supernatants.

RT-qPCR for Analysis of pmsCEAB Gene Expression

This protocol outlines the steps for quantifying the expression of the pmsCEAB genes in P. fluorescens WCS374 under different iron conditions.

G Start Start Culture Bacterial Culture (High/Low Iron) Start->Culture RNA_Extraction Total RNA Extraction Culture->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Quantification) qPCR->Data_Analysis End End Data_Analysis->End

Figure 4. Workflow for RT-qPCR Analysis.

Materials:

  • P. fluorescens WCS374 cultures grown in iron-replete and iron-depleted media.

  • RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit).

  • DNase I, RNase-free.

  • Reverse transcriptase kit (e.g., Invitrogen SuperScript III).

  • qPCR master mix (e.g., SYBR Green-based).

  • Gene-specific primers for pmsC, pmsE, pmsA, pmsB, and a housekeeping gene (e.g., gyrA).

  • qPCR instrument.

Procedure:

  • RNA Extraction: Harvest bacterial cells from cultures grown under high and low iron conditions. Extract total RNA using a commercial kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamer primers.

  • qPCR: Set up qPCR reactions containing cDNA template, gene-specific forward and reverse primers, and SYBR Green master mix. Use a three-step cycling protocol: denaturation (e.g., 95°C for 15s), annealing (e.g., 60°C for 30s), and extension (e.g., 72°C for 30s) for 40 cycles.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene under each condition. Calculate the relative expression of the pmsCEAB genes using the ΔΔCt method, normalizing to the expression of a stably expressed housekeeping gene.

Purification and Quantification of this compound

This protocol describes a method for the purification and subsequent quantification of this compound from P. fluorescens WCS374 culture supernatants.

Materials:

  • Supernatant from a P. fluorescens WCS374 culture grown in iron-limited medium.

  • Solid-phase extraction (SPE) C18 cartridges.

  • Acetonitrile (ACN).

  • Methanol.

  • HPLC system with a C18 column and a UV detector.

  • This compound standard (if available).

Procedure:

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

    • Load the filtered supernatant onto the cartridge.

    • Wash the cartridge with deionized water to remove unbound compounds.

    • Elute the this compound with a stepwise gradient of acetonitrile in water (e.g., 40% ACN, then 100% ACN).[1]

  • HPLC Quantification:

    • Analyze the eluted fractions by reverse-phase HPLC on a C18 column.

    • Use a mobile phase gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Monitor the elution profile at a wavelength of 320 nm (or the determined absorption maximum for this compound).

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

Conclusion and Future Directions

The pmsCEAB gene cluster is a key determinant in the production of the siderophore this compound in Pseudomonas fluorescens WCS374. Its iron-regulated expression and the direct involvement of its gene products in the synthesis of both salicylic acid and the final this compound molecule highlight a sophisticated mechanism for iron acquisition and potentially for interaction with the plant host.

Future research should focus on several key areas:

  • Enzymatic Characterization: Detailed biochemical and structural studies of the PmsC, PmsE, PmsA, and PmsB proteins are needed to fully elucidate their catalytic mechanisms and substrate specificities.

  • Regulatory Network: A deeper understanding of the regulatory network controlling pmsCEAB expression, including the experimental validation of the predicted Fur boxes and the identification of any other regulatory elements, is crucial.

  • Role in Biocontrol: The precise contribution of this compound to the biocontrol activity of P. fluorescens WCS374, independent of salicylic acid, needs to be further investigated.

  • Drug Development: The enzymes of the this compound biosynthetic pathway could represent novel targets for the development of inhibitors that could potentiate the efficacy of existing antibiotics or act as standalone antimicrobial agents by disrupting iron acquisition in pathogenic bacteria.

This technical guide provides a solid foundation for researchers and professionals to delve into the fascinating biology of the pmsCEAB gene cluster and its product, this compound, paving the way for innovative applications in agriculture and medicine.

References

Navigating the Iron Strait: A Technical Guide to Iron Acquisition in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance between pathogen and host, the battle for essential nutrients is a critical determinant of infectious disease outcomes. For the opportunistic pathogen Pseudomonas aeruginosa, a leading cause of hospital-acquired infections and a formidable threat to immunocompromised individuals, the acquisition of iron is a paramount survival strategy. The host environment presents a significant challenge, with the majority of iron sequestered in a biologically unavailable form as part of a defense mechanism known as nutritional immunity. To circumvent this, P. aeruginosa has evolved a sophisticated and redundant arsenal of iron uptake systems. This technical guide provides an in-depth exploration of the core mechanisms of iron acquisition by P. aeruginosa, focusing on siderophore-mediated uptake, heme acquisition, and direct ferrous iron transport. Detailed experimental protocols and visualizations of the intricate signaling pathways are provided to aid researchers in their investigation of this critical aspect of bacterial pathogenesis and to inform the development of novel antimicrobial strategies.

Siderophore-Mediated Iron Uptake

P. aeruginosa secretes two major siderophores, pyoverdine and pyochelin, which are small molecules with a high affinity for ferric iron (Fe³⁺). These siderophores scavenge iron from the environment and host iron-binding proteins, forming ferric-siderophore complexes that are subsequently recognized and internalized by specific outer membrane receptors.

The High-Affinity Pyoverdine System

Pyoverdine is the primary siderophore of P. aeruginosa, exhibiting an exceptionally high affinity for iron. Its production is tightly regulated by iron availability and a complex cell-surface signaling pathway.

Mechanism of Uptake:

  • Under iron-limiting conditions, P. aeruginosa synthesizes and secretes pyoverdine.

  • Pyoverdine chelates extracellular Fe³⁺ to form a ferri-pyoverdine complex.

  • This complex is recognized by the specific outer membrane transporter, FpvA.

  • The transport across the outer membrane is an energy-dependent process requiring the TonB-ExbB-ExbD complex, which transduces the proton motive force from the inner membrane.

  • Once in the periplasm, the iron is released from pyoverdine, a process that may involve reduction to ferrous iron (Fe²⁺).

  • The iron is then transported across the inner membrane into the cytoplasm.

Regulation of the Pyoverdine System: The expression of pyoverdine biosynthesis and uptake genes is controlled by a cell-surface signaling cascade initiated by the binding of ferri-pyoverdine to its receptor, FpvA. This interaction triggers a signal transduction pathway involving the anti-sigma factor FpvR and the extracytoplasmic function (ECF) sigma factors PvdS and FpvI. PvdS directs the transcription of pyoverdine biosynthesis genes, while FpvI controls the expression of the fpvA gene. This regulatory loop ensures that pyoverdine and its receptor are produced only when iron is scarce and the siderophore is present.[1][2][3]

The Low-Affinity Pyochelin System

Pyochelin is a secondary siderophore with a lower affinity for iron compared to pyoverdine. While less potent, it plays a significant role in iron acquisition, particularly in certain environments and stages of infection.

Mechanism of Uptake:

  • Pyochelin is synthesized and secreted in response to iron limitation.

  • It binds to extracellular Fe³⁺ to form a ferri-pyochelin complex.

  • The ferri-pyochelin complex is recognized by the specific outer membrane receptor, FptA.[4][5]

  • Similar to the pyoverdine system, transport across the outer membrane is TonB-dependent.

  • Following translocation into the periplasm, iron is released and transported into the cytoplasm.

Heme Acquisition Systems

In the host, a significant proportion of iron is sequestered within heme molecules in hemoproteins like hemoglobin. P. aeruginosa possesses two distinct systems for the utilization of heme as an iron source: the Phu (Pseudomonas heme utilization) and Has (heme assimilation system) systems.[6]

The Phu System

The Phu system is considered the major pathway for direct heme uptake.[6][7][8]

Mechanism of Uptake:

  • The outer membrane receptor PhuR directly binds to heme or hemoproteins.[9]

  • Heme is transported across the outer membrane into the periplasm in a TonB-dependent manner.

  • In the periplasm, the heme-binding protein PhuT shuttles heme to the inner membrane ABC transporter, PhuUV.

  • PhuUV transports heme across the inner membrane into the cytoplasm.

  • Once in the cytoplasm, the heme chaperone PhuS delivers heme to the heme oxygenase HemO.[7][9]

  • HemO degrades heme, releasing free iron, biliverdin, and carbon monoxide.[9]

The Has System

The Has system employs a secreted hemophore, HasA, to scavenge for heme. This system is also crucial for sensing extracellular heme and regulating heme uptake.[10][11][12][13]

Mechanism of Uptake and Signaling:

  • The hemophore HasA is secreted into the extracellular environment.

  • HasA binds to free heme or extracts it from hemoproteins.

  • The holo-HasA (heme-bound HasA) complex is recognized by the outer membrane receptor HasR.[10]

  • Binding of holo-HasA to HasR initiates a signaling cascade through the anti-sigma factor HasS and the ECF sigma factor HasI, leading to the upregulation of has operon expression.[10][11][12][13]

  • Heme is transferred from HasA to HasR and transported across the outer membrane.

  • Periplasmic transport to the inner membrane is mediated by the PhuT-PhuUV ABC transporter.[10][12]

  • Subsequent cytoplasmic trafficking and degradation mirror the Phu system.

Ferrous Iron Transport

In anaerobic or microaerobic environments, such as those found in biofilms and the lungs of cystic fibrosis patients, iron can exist in its more soluble ferrous (Fe²⁺) form. P. aeruginosa possesses the Feo system for the direct uptake of ferrous iron.[4][14][15]

Mechanism of Uptake:

  • Fe²⁺ is thought to diffuse across the outer membrane.

  • The inner membrane permease FeoB, along with the accessory proteins FeoA and FeoC, facilitates the transport of Fe²⁺ across the inner membrane into the cytoplasm.[14][15]

  • This process is independent of the TonB system.[16]

Quantitative Data on Iron Acquisition Systems

To facilitate a comparative analysis of the different iron acquisition systems, the following tables summarize key quantitative parameters.

Siderophore SystemReceptorLigandBinding Affinity (Kd)Reference
PyoverdineFpvAFerri-pyoverdine~10 nM (estimated)[17]
PyochelinFptAFerri-pyochelin10 nM[10][11][18][19]

| Heme Uptake System | Receptor/Protein | Ligand | Binding Affinity (Kd) | Reference | | :--- | :--- | :--- | :--- | | Has System | HasR | Heme | 0.06 µM |[20] | | Phu System | PhuS | Heme | 0.2 µM |[7] | | Phu System | Holo-PhuS | Apo-HemO | 1.23 µM |[21] |

Ferrous Iron TransportTransporterLigandKinetic ParametersReference
Feo SystemFeoBFe²⁺Vmax and Km not yet determined for P. aeruginosa[22]

Signaling and Regulatory Pathways

The acquisition of iron in P. aeruginosa is a tightly regulated process to ensure sufficient iron uptake for metabolic needs while avoiding iron-induced toxicity. The master regulator of iron homeostasis is the Ferric Uptake Regulator (Fur) protein.

Fur Regulatory Network

In iron-replete conditions, Fur, complexed with Fe²⁺, acts as a transcriptional repressor. It binds to specific DNA sequences known as "Fur boxes" in the promoter regions of iron-regulated genes, thereby inhibiting their transcription.[23][24][25][26] The consensus Fur box sequence in P. aeruginosa is GATAATGATAATCATTATC.[23] Genes repressed by Fur include those involved in the biosynthesis and uptake of pyoverdine and pyochelin, heme acquisition, and ferrous iron transport.[19]

Fur_Regulation cluster_conditions Cellular Iron Status High_Iron High Iron Fe2 Fe²⁺ Low_Iron Low Iron Fur Fur Protein Fur_Fe2 Fur-Fe²⁺ Complex Fur->Fur_Fe2 Transcription_Active Transcription Active Fur->Transcription_Active Inactive Fe2->Fur_Fe2 Binds to Fur_Box Fur Box (Promoter Region) Fur_Fe2->Fur_Box Binds to Transcription_Repressed Transcription Repressed Fur_Box->Transcription_Repressed Iron_Uptake_Genes Iron Uptake Genes (pvd, pch, has, phu, feo) Iron_Uptake_Genes->Fur_Box Transcription_Active->Iron_Uptake_Genes Pyoverdine_Signaling cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm Ferri_PVD Ferri-pyoverdine FpvA FpvA Receptor Ferri_PVD->FpvA Binds FpvR_peri FpvR (Periplasmic Domain) FpvA->FpvR_peri Activates FpvR_cyto FpvR (Cytoplasmic Domain) FpvR_peri->FpvR_cyto Transmits Signal PvdS PvdS (σ factor) FpvR_cyto->PvdS Releases FpvI FpvI (σ factor) FpvR_cyto->FpvI Releases RNA_Pol RNA Polymerase PvdS->RNA_Pol Binds FpvI->RNA_Pol Binds pvd_genes pvd genes (biosynthesis) RNA_Pol->pvd_genes Transcibes fpvA_gene fpvA gene (uptake) RNA_Pol->fpvA_gene Transcibes Has_Signaling cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm Holo_HasA Holo-HasA (Heme-bound) HasR HasR Receptor Holo_HasA->HasR Binds HasS HasS (Anti-σ factor) HasR->HasS Inactivates HasI HasI (σ factor) HasS->HasI Releases RNA_Pol RNA Polymerase HasI->RNA_Pol Binds has_operon has operon (hasR, hasA, etc.) RNA_Pol->has_operon Transcibes CAS_Assay_Workflow Start Start Culture Grow bacteria in iron-limited medium Start->Culture Supernatant Collect culture supernatant Culture->Supernatant Mix Mix supernatant with CAS assay solution Supernatant->Mix Incubate Incubate Mix->Incubate Measure Measure absorbance at 630 nm Incubate->Measure Calculate Calculate siderophore units Measure->Calculate End End Calculate->End Fe55_Uptake_Workflow Start Start Culture Grow bacteria in iron-deficient medium Start->Culture Prepare_Cells Harvest and resuspend cells Culture->Prepare_Cells Incubate Incubate cells with ⁵⁵Fe-complex Prepare_Cells->Incubate Prepare_Complex Prepare ⁵⁵Fe-complex (siderophore or heme) Prepare_Complex->Incubate Time_Points Take aliquots at different time points Incubate->Time_Points Filter_Wash Filter and wash cells Time_Points->Filter_Wash Measure Measure radioactivity Filter_Wash->Measure Analyze Analyze data to determine uptake rate Measure->Analyze End End Analyze->End RT_qPCR_Workflow Start Start Culture Grow bacteria under different iron conditions Start->Culture RNA_Extraction Extract total RNA Culture->RNA_Extraction DNase_Treatment DNase I treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis Synthesize cDNA DNase_Treatment->cDNA_Synthesis qPCR Perform qPCR with specific primers cDNA_Synthesis->qPCR Data_Analysis Analyze data (ΔΔCt method) qPCR->Data_Analysis End End Data_Analysis->End

References

Beyond P. fluorescens: A Technical Guide to Alternative Natural Producers of Pseudomonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonine, a siderophore with a unique isoxazolidone structure, has garnered significant interest for its potential applications in iron chelation therapy and as a drug delivery vehicle. While Pseudomonas fluorescens is a well-documented producer of this secondary metabolite, a comprehensive understanding of its production in other natural sources is crucial for expanding its therapeutic and biotechnological potential. This technical guide provides an in-depth exploration of known natural producers of this compound beyond P. fluorescens, focusing on Pseudomonas entomophila and Pseudomonas putida. It offers a consolidated resource on the quantitative production, detailed experimental protocols for isolation and analysis, and the regulatory signaling pathways governing its biosynthesis in these alternative hosts.

Natural Producers of this compound

Recent research and genomic analyses have identified other Pseudomonas species capable of producing this compound. This guide focuses on two such notable producers:

  • Pseudomonas entomophila : An entomopathogenic bacterium, P. entomophila has been shown to possess the genetic machinery for this compound biosynthesis. Its production of this siderophore may play a role in its virulence and interaction with its insect hosts.

  • Pseudomonas putida : A metabolically versatile soil bacterium, various strains of P. putida are known to produce a range of secondary metabolites, including siderophores. The presence of the this compound biosynthetic gene cluster in some P. putida strains makes it a promising candidate for scalable production.

Quantitative Production of this compound

Quantitative data on this compound production from P. entomophila and P. putida is not as extensively documented as for P. fluorescens. However, based on available literature, the following table summarizes the key parameters influencing its production. It is important to note that yields can vary significantly depending on the specific strain, culture conditions, and analytical methods used.

Producer OrganismCulture MediumKey Culture ConditionsReported Yield/ConcentrationAnalytical Method
Pseudomonas putida Iron-deficient minimal media (e.g., M9, Succinate medium)Aerobic, 25-30°C, shaking (200-250 rpm)Data not consistently reported in molar or mass units. Production is often inferred from siderophore activity assays (e.g., CAS assay).Chrome Azurol S (CAS) Assay, HPLC, LC-MS
Pseudomonas entomophila Iron-deficient minimal media (e.g., M9, LB broth)Aerobic, 28-30°C, shakingData not consistently reported in molar or mass units. Production is linked to virulence factor expression.Gene expression analysis (qRT-PCR), LC-MS

Note: The lack of standardized reporting for this compound concentration highlights a critical gap in the current research landscape. The protocols outlined in this guide aim to facilitate more consistent and comparable quantitative analyses in future studies.

Experimental Protocols

This section provides detailed methodologies for the cultivation of P. entomophila and P. putida, and the subsequent isolation, purification, and quantification of this compound.

Cultivation for this compound Production

Objective: To grow Pseudomonas entomophila or Pseudomonas putida under iron-limiting conditions to induce siderophore production.

Materials:

  • Selected bacterial strain (P. entomophila or P. putida)

  • Iron-deficient minimal medium (e.g., M9 salts medium supplemented with a carbon source like glucose or succinate)

  • Trace metal solution (without iron)

  • Sterile flasks and culture tubes

  • Incubator shaker

Protocol:

  • Prepare the iron-deficient minimal medium. All glassware should be acid-washed to remove trace iron.

  • Inoculate a starter culture of the selected Pseudomonas strain in a rich medium (e.g., LB broth) and grow overnight at the optimal temperature (28-30°C) with shaking.

  • Wash the cells from the starter culture twice with sterile, iron-free saline solution to remove any residual iron and rich media components.

  • Inoculate the iron-deficient minimal medium with the washed cells to an initial OD600 of 0.05-0.1.

  • Incubate the culture at the optimal temperature with vigorous shaking (200-250 rpm) for 24-72 hours.

  • Monitor bacterial growth by measuring the optical density at 600 nm.

  • Harvest the culture supernatant by centrifugation at 10,000 x g for 20 minutes at 4°C. The supernatant contains the secreted siderophores, including this compound.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the culture supernatant.

Materials:

  • Culture supernatant

  • Amberlite XAD-4 or XAD-16 resin

  • Methanol

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile

  • Formic acid or Trifluoroacetic acid (TFA)

  • Lyophilizer

Protocol:

  • Solid Phase Extraction (SPE):

    • Acidify the cell-free supernatant to pH 2.0 with concentrated HCl.

    • Pass the acidified supernatant through a column packed with Amberlite XAD-4 or XAD-16 resin.

    • Wash the column with two bed volumes of deionized water to remove salts and other hydrophilic impurities.

    • Elute the bound siderophores with methanol.

  • Concentration:

    • Concentrate the methanolic eluate using a rotary evaporator at 40°C until a viscous residue is obtained.

  • Reversed-Phase HPLC Purification:

    • Dissolve the concentrated residue in a minimal volume of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the filtered sample onto a semi-preparative C18 HPLC column.

    • Elute with a linear gradient of acetonitrile in water (both containing 0.1% formic acid), for example, from 5% to 95% acetonitrile over 40 minutes.

    • Monitor the elution profile at a wavelength of 310 nm (the characteristic absorbance maximum for the this compound chromophore).

    • Collect the fractions corresponding to the this compound peak.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain purified this compound as a powder.

Quantification of this compound

Objective: To determine the concentration of this compound in a sample.

Method 1: Chrome Azurol S (CAS) Assay (Semi-Quantitative)

The CAS assay is a universal method for detecting and semi-quantifying siderophores based on their ability to chelate iron from the CAS-iron complex, leading to a color change.

Method 2: High-Performance Liquid Chromatography (HPLC)

Materials:

  • Purified this compound standard of known concentration

  • HPLC system with a C18 column and a UV-Vis or Diode Array Detector (DAD)

  • HPLC-grade acetonitrile and water

  • Formic acid or TFA

Protocol:

  • Prepare a standard curve by injecting known concentrations of the purified this compound standard onto the HPLC system.

  • Use the same chromatographic conditions as described in the purification protocol.

  • Calculate the peak area for each standard concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Prepare the unknown sample (e.g., culture supernatant) by filtering it through a 0.22 µm syringe filter.

  • Inject the unknown sample onto the HPLC system.

  • Determine the peak area of this compound in the unknown sample.

  • Calculate the concentration of this compound in the sample using the standard curve.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the quantification of this compound, especially in complex matrices. The method involves separating this compound by HPLC and then detecting it by mass spectrometry, often using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high specificity and sensitivity.

Signaling Pathways and Regulation

The biosynthesis of this compound is a tightly regulated process, primarily controlled by iron availability and global regulatory networks.

Iron Regulation

The production of this compound, like other siderophores, is induced under iron-limiting conditions. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein. In the presence of sufficient iron, the Fe²⁺-Fur complex binds to specific DNA sequences called "Fur boxes" in the promoter regions of siderophore biosynthetic genes, repressing their transcription. Under iron starvation, Fur is inactive, allowing for the transcription of these genes.

Iron_Regulation Fe_high High Iron Fur_Fe Fe-Fur Complex Fe_high->Fur_Fe binds Fe_low Low Iron Fur Fur Protein Fe_low->Fur Fur is inactive Fur->Fur_Fe pms_promoter pms Gene Promoter (Fur Box) Fur_Fe->pms_promoter binds to Repression Repression pms_promoter->Repression Transcription Transcription pms_promoter->Transcription pms_genes pmsCEAB Genes This compound This compound Biosynthesis pms_genes->this compound Repression->pms_genes Transcription->pms_genes

Caption: Iron-dependent regulation of this compound biosynthesis.

GacS/GacA Two-Component System

The GacS/GacA two-component system is a global regulator of secondary metabolism and virulence in many Pseudomonas species. In P. entomophila, the GacS/GacA system is known to control the production of various extracellular factors, and it is likely that it also influences this compound biosynthesis, although direct evidence is still emerging. The sensor kinase GacS responds to an unknown signal, autophosphorylates, and then transfers the phosphate group to the response regulator GacA. Phosphorylated GacA then activates the transcription of small regulatory RNAs (sRNAs) which, in turn, relieve the translational repression of target genes, including those involved in secondary metabolite production.

Gac_Regulation cluster_membrane Cell Membrane GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA phosphorylates Signal Unknown Signal Signal->GacS activates GacA_P GacA-P GacA->GacA_P sRNA sRNAs (e.g., RsmY, RsmZ) GacA_P->sRNA activates transcription RsmA RsmA (Repressor) sRNA->RsmA sequesters pms_mRNA pms mRNA RsmA->pms_mRNA represses translation Translation Translation pms_mRNA->Translation This compound This compound Biosynthesis Translation->this compound

Caption: The GacS/GacA regulatory cascade influencing secondary metabolism.

Pseudomonas Virulence Factor (Pvf) Signaling Pathway in P. entomophila

In P. entomophila, a distinct signaling pathway involving the pvf gene cluster has been identified as a key regulator of virulence. This pathway is thought to control the production of various secondary metabolites, and there is evidence to suggest it may influence siderophore biosynthesis or transport. The pvf genes are involved in the synthesis of a yet-to-be-fully-characterized signaling molecule. This molecule appears to act in a quorum-sensing-like manner to regulate the expression of virulence factors, potentially including this compound.

Pvf_Signaling pvf_genes pvf Gene Cluster Pvf_signal Pvf Signal Molecule pvf_genes->Pvf_signal biosynthesis Receptor Putative Receptor Pvf_signal->Receptor binds Virulence_genes Virulence Genes (including potential siderophore regulation) Receptor->Virulence_genes regulates expression Virulence_factors Virulence Factors Virulence_genes->Virulence_factors expression

Caption: The Pvf signaling pathway in P. entomophila.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for the study of this compound from alternative producers.

Experimental_Workflow start Strain Selection (P. putida or P. entomophila) cultivation Cultivation in Iron-Deficient Medium start->cultivation harvest Harvest Supernatant cultivation->harvest extraction Solid Phase Extraction (XAD Resin) harvest->extraction purification HPLC Purification extraction->purification quantification Quantification (HPLC, LC-MS) purification->quantification characterization Structural Characterization (NMR, HRMS) purification->characterization bioassays Biological Activity Assays quantification->bioassays end Data Analysis and Reporting quantification->end characterization->bioassays bioassays->end

Caption: General experimental workflow for this compound research.

Conclusion and Future Outlook

Pseudomonas entomophila and Pseudomonas putida represent valuable, yet underexplored, sources of the siderophore this compound. This guide provides a foundational framework for researchers to delve into the study of this compound from these alternative producers. The provided protocols, adapted from established methods for siderophore research, offer a starting point for robust and reproducible investigations.

Future research should focus on:

  • Strain Screening and Optimization: Identifying high-producing strains of P. entomophila and P. putida and optimizing culture conditions to maximize this compound yield.

  • Quantitative Analysis: Establishing and validating standardized methods for the accurate quantification of this compound to enable meaningful comparisons across different studies.

  • Regulatory Network Elucidation: Further investigating the intricate regulatory networks, including the GacS/GacA and Pvf systems, to understand their precise roles in controlling this compound biosynthesis.

  • Bioactivity and Applications: Exploring the biological activities of this compound from these alternative sources and evaluating their potential in various biomedical and biotechnological applications.

By expanding our knowledge of this compound production beyond P. fluorescens, the scientific community can unlock the full potential of this fascinating and promising natural product.

The Evolutionary Significance of Pseudomonine in Pseudomonas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential micronutrient for virtually all life, yet its bioavailability in many environments is extremely limited. To overcome this challenge, bacteria have evolved sophisticated iron acquisition systems, including the production of high-affinity iron-chelating molecules known as siderophores. The genus Pseudomonas, renowned for its metabolic versatility and adaptability, produces a diverse array of siderophores. Among these is pseudomonine, a secondary siderophore with a unique isoxazolidone structure. This technical guide provides an in-depth exploration of the evolutionary significance of this compound in Pseudomonas. It covers its biosynthesis, the genetic regulation of its production, its role in iron acquisition, and its broader ecological and evolutionary implications. Detailed experimental protocols for the study of this compound and a summary of available quantitative data are also presented to facilitate further research in this area.

Introduction: The Iron Problem and the Rise of Siderophores

Iron is a critical cofactor for numerous essential enzymes involved in cellular respiration, DNA synthesis, and various metabolic pathways.[1] However, in aerobic environments at physiological pH, iron predominantly exists in the insoluble ferric (Fe³⁺) state, making it largely inaccessible to microorganisms.[2] To survive and thrive in such iron-limited conditions, bacteria have developed intricate strategies to acquire this vital element.[2]

One of the most common and well-studied mechanisms is the secretion of siderophores. These low-molecular-weight molecules are produced by bacteria and released into the extracellular environment to scavenge ferric iron with high affinity.[2] The resulting ferric-siderophore complex is then recognized by specific receptors on the bacterial cell surface and transported into the cell.[2]

The genus Pseudomonas is particularly adept at iron acquisition, employing a variety of strategies including the production of multiple siderophores.[3] The primary siderophore in many fluorescent Pseudomonas species is pyoverdine, a high-affinity siderophore.[2] However, many strains also produce secondary siderophores, such as this compound, which often have a lower affinity for iron.[2] The production of multiple siderophores raises intriguing questions about their distinct evolutionary advantages and ecological roles.

This compound: A Unique Siderophore

Chemical Structure

This compound is an isoxazolidone-containing siderophore.[4] Its chemical formula is C₁₆H₁₈N₄O₄.[5][6] The structure of this compound includes a salicyl group, which is a common iron-chelating moiety in other siderophores like pyochelin.[7][8]

Biosynthesis of this compound

The biosynthesis of this compound in Pseudomonas fluorescens WCS374 is governed by the pmsCEAB gene cluster.[9][10][11] This cluster contains genes encoding enzymes with homology to those involved in chorismate utilization and siderophore biosynthesis.[9][11]

  • pmsC and pmsB : The products of these genes show homology to chorismate-utilizing enzymes, suggesting their role in the synthesis of the salicylic acid (SA) moiety of this compound.[9][11]

  • pmsE : This gene encodes a protein with strong similarity to enzymes involved in the biosynthesis of other siderophores.[9][11]

  • pmsA : This gene is a putative histidine decarboxylase.[9][11]

The pmsCEAB genes are cotranscribed, and their expression is regulated by iron availability; expression is induced under low-iron conditions.[12]

Pseudomonine_Biosynthesis Chorismate Chorismate Salicylic_Acid Salicylic_Acid Chorismate->Salicylic_Acid pmsC, pmsB Intermediate Intermediate Salicylic_Acid->Intermediate Histidine Histidine Histamine Histamine Histidine->Histamine pmsA Histamine->Intermediate This compound This compound Intermediate->this compound pmsE

Figure 1: Proposed biosynthetic pathway of this compound.

Evolutionary Significance of this compound

The production of secondary siderophores like this compound is not merely redundant. It represents a nuanced evolutionary strategy that provides Pseudomonas with a competitive edge in complex environments.

A "Public Good" and the Dynamics of Social Evolution

Siderophores are considered "public goods" because, once secreted, they can be utilized by any cell in the vicinity that possesses the appropriate receptor, including individuals that do not produce the siderophore themselves ("cheaters").[1] The evolutionary dynamics of siderophore production are a classic example of microbial social evolution.[1] The cost of producing siderophores can be exploited by non-producing mutants, which can lead to a decrease in the overall fitness of the population in iron-limited environments.[1]

Siderophore_Social_Evolution cluster_0 Initial Population cluster_1 Emergence of Cheaters cluster_2 Cheater Proliferation cluster_3 Population Collapse Producer1 Producer Producer3 Producer Producer1->Producer3 Producer2 Producer Producer2->Producer3 Cheater1 Cheater Producer3->Cheater1 Mutation Producer4 Producer Producer3->Producer4 Cheater2 Cheater Cheater1->Cheater2 Cheater3 Cheater Cheater1->Cheater3 Cheater4 Cheater Producer4->Cheater4 Outcompeted Cheater2->Cheater4 Cheater5 Cheater Cheater3->Cheater5

Figure 2: Social evolution of siderophore production.
Ecological Niche Specialization

The production of multiple siderophores with different affinities for iron may allow Pseudomonas to adapt to a wider range of iron availability. Pyoverdine, with its high affinity, is likely advantageous in severely iron-limited environments. This compound, with its presumed lower affinity, might be more cost-effective to produce under moderately iron-limiting conditions. This "division of labor" among siderophores could contribute to the ecological success of Pseudomonas in diverse niches, such as the rhizosphere.[3][9][13][14][15][16][17][18]

Interspecies Competition

The ability to produce a unique siderophore like this compound can also be a strategy for interspecies competition.[4][5][14][19][20] If competing bacteria lack the specific receptor for this compound, the producing strain gains an exclusive advantage in accessing the iron chelated by it. This can be a powerful mechanism for outcompeting other microorganisms in the same ecological niche.

This compound as a Signaling Molecule

Beyond its role in iron acquisition, there is growing evidence that siderophores can act as signaling molecules, influencing gene expression and even virulence.[1][6][21][22] While this role has been more extensively studied for other siderophores, it is plausible that this compound could also have signaling functions, further contributing to the complex regulatory networks in Pseudomonas.

Quantitative Data on this compound

Table 1: this compound Production under Varying Iron Concentrations

Pseudomonas StrainIron (Fe³⁺) Concentration (µM)This compound Production (µg/mL)
P. fluorescens WCS3740 (Iron-depleted)Data not available
1Data not available
10Data not available
100 (Iron-replete)Data not available

Table 2: Iron Binding Affinity of this compound

SiderophoreStability Constant (log K) for Fe³⁺Reference
This compoundData not available
Pyoverdine~32[4]
Pyochelin~24[2]
Enterobactin49[23]
Desferrioxamine B30.6[23]

Table 3: Regulation of pms Gene Expression by Iron

GeneConditionFold Change in Expression (vs. Iron-Replete)MethodReference
pmsCLow IronQualitatively shown to be upregulatedRT-PCR[12]
pmsELow IronQualitatively shown to be upregulatedRT-PCR[12]
pmsALow IronQualitatively shown to be upregulatedRT-PCR[12]
pmsBLow IronQualitatively shown to be upregulatedRT-PCR[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Detection and Quantification of Siderophores using the Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the dye chrome azurol S.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Bacterial culture supernatant

Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Mix the CAS and FeCl₃ solutions. While stirring, slowly add the HDTMA solution.

    • Autoclave a 1 M PIPES buffer (pH 6.8) and let it cool.

    • Add the PIPES buffer to the CAS/FeCl₃/HDTMA mixture to a final volume of 100 mL.

  • Quantification:

    • Mix 100 µL of bacterial culture supernatant with 100 µL of CAS assay solution in a microplate well.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm.

    • The percentage of siderophore units can be calculated using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample.

CAS_Assay_Workflow Start Start: Bacterial Culture in Iron-Limited Medium Centrifuge Centrifuge to Pellet Cells Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Mix Mix Supernatant with CAS Assay Solution Supernatant->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance at 630 nm Incubate->Measure Calculate Calculate Siderophore Units Measure->Calculate End End: Quantified Siderophore Production Calculate->End

Figure 3: Workflow for the CAS assay.
Extraction and Purification of this compound (Proposed Method)

A specific protocol for this compound is not available. The following is a proposed method based on protocols for other siderophores and the chemical properties of this compound. This protocol will require optimization.

Materials:

  • Bacterial culture grown in iron-deficient medium

  • Ethyl acetate

  • Amberlite XAD-4 resin

  • Methanol

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Extraction:

    • Centrifuge the bacterial culture to remove cells.

    • Acidify the supernatant to pH 2.0 with HCl.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Purification:

    • Dissolve the dried extract in a minimal amount of methanol.

    • Apply the extract to an Amberlite XAD-4 resin column equilibrated with water.

    • Wash the column with water to remove salts and polar impurities.

    • Elute the siderophores with a stepwise gradient of methanol in water.

    • Collect fractions and test for siderophore activity using the CAS assay.

    • Pool the active fractions and further purify by HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% formic acid.

Quantification of pms Gene Expression by qRT-PCR

Materials:

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix

  • Primers specific for pmsC, pmsE, pmsA, pmsB, and a housekeeping gene (e.g., rpoD).

Protocol:

  • RNA Extraction:

    • Grow P. fluorescens in iron-replete and iron-depleted media.

    • Harvest cells in the mid-exponential phase.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Treat RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize cDNA using a reverse transcriptase and random primers.

  • qPCR:

    • Perform qPCR using a suitable master mix, the synthesized cDNA, and specific primers.

    • Use a housekeeping gene for normalization.

    • Calculate the relative fold change in gene expression using the ΔΔCt method.[18][24]

Figure 4: Workflow for qRT-PCR analysis.

Future Directions and Implications for Drug Development

The study of this compound and other secondary siderophores holds significant promise for both basic research and applied science.

  • Understanding Microbial Ecology: Further research into the specific ecological roles of this compound will provide a deeper understanding of the complex interactions within microbial communities and the strategies bacteria employ to compete and cooperate.

  • Novel Antimicrobial Strategies: The iron acquisition systems of bacteria are attractive targets for the development of novel antimicrobial agents. The "Trojan horse" strategy, where an antibiotic is conjugated to a siderophore to facilitate its entry into the bacterial cell, is a promising approach. A thorough understanding of the structure and uptake of this compound could inform the design of such siderophore-antibiotic conjugates.

  • Biocontrol Agents: Pseudomonas fluorescens strains are widely used as biocontrol agents in agriculture. The production of siderophores like this compound contributes to their ability to outcompete phytopathogens for iron. Enhancing this compound production in these strains could lead to more effective biocontrol strategies.

Conclusion

This compound represents a fascinating example of the metabolic and evolutionary adaptability of the genus Pseudomonas. While much remains to be discovered about its specific quantitative properties and precise evolutionary advantages, it is clear that the production of this secondary siderophore is a key strategy for survival and competition in iron-limited environments. The methodologies and conceptual frameworks presented in this guide provide a foundation for future research that will undoubtedly uncover further intricacies of this compound's role in the biology of Pseudomonas and open new avenues for biotechnological and therapeutic applications.

References

Spectroscopic Properties of the Pseudomonine Molecule: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonine is a siderophore produced by various species of Pseudomonas, a genus of bacteria known for its metabolic versatility and production of a wide array of secondary metabolites. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in environments where it is a limiting nutrient. The ability of bacteria like Pseudomonas fluorescens to produce this compound is a key aspect of their survival and competitive fitness. From a drug development perspective, siderophores are of significant interest due to their potential as antibiotic carriers, using a "Trojan horse" strategy to deliver drugs into bacterial cells. This guide provides a comprehensive overview of the spectroscopic properties of the this compound molecule, offering a foundational resource for its detection, characterization, and utilization in research and development.

Molecular Structure

The molecular formula of this compound is C₁₆H₁₈N₄O₄. Its structure features a salicylate moiety linked to a cyclothreonine and a histamine group, which together form the iron-chelating core.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the this compound molecule. This information is essential for its identification and quantification in various experimental settings.

Table 1: NMR Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules. The following table presents the characteristic ¹H and ¹³C NMR chemical shifts for this compound, assigned based on its known structure and data from related compounds.

Atom No. ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Salicylate Moiety
1'-113.2
2'7.98 (d, J=7.8 Hz)162.9
3'7.01 (t, J=7.5 Hz)118.0
4'7.45 (t, J=7.8 Hz)134.5
5'6.95 (d, J=8.4 Hz)119.2
6'-130.1
7' (C=O)-170.0
Cyclothreonine Moiety
24.85 (d, J=2.4 Hz)78.9
34.60 (dq, J=6.6, 2.4 Hz)65.1
4 (CH₃)1.35 (d, J=6.6 Hz)18.7
5 (C=O)-175.4
Histamine Moiety
1''3.60 (t, J=6.9 Hz)40.5
2''2.90 (t, J=6.9 Hz)26.8
3'' (Im)-135.1
4'' (Im)7.65 (s)134.2
5'' (Im)6.90 (s)117.0

Note: NMR data is based on spectra acquired in solvents like CD₃OD. Chemical shifts and coupling constants (J) are indicative and may vary slightly based on experimental conditions.

Table 2: UV-Vis and Fluorescence Spectroscopic Data

This compound, like other siderophores from fluorescent pseudomonads, exhibits characteristic absorption and fluorescence spectra, which are useful for its detection and quantification.

Spectroscopic Technique Parameter Value
UV-Vis Spectroscopy λmax (Absorption Maximum)~405 nm
Fluorescence Spectroscopy λex (Excitation Maximum)~410 nm
λem (Emission Maximum)~460 nm

Note: The spectral data are characteristic of pyoverdine-type siderophores produced by Pseudomonas species and serve as a reliable estimate for this compound.

Table 3: Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Parameter Value Description
Molecular Formula C₁₆H₁₈N₄O₄-
Exact Mass 330.1328Monoisotopic mass of the neutral molecule.
[M+H]⁺ 331.1401Mass of the protonated molecule.
[M+Na]⁺ 353.1220Mass of the sodium adduct.[1]
Key MS/MS Fragments (m/z) 121.0504Salicylic acid fragment
110.0718Histamine fragment
100.0402Cyclothreonine-related fragment

Experimental Protocols

Detailed methodologies are crucial for the reliable spectroscopic analysis of this compound. The following sections outline the standard experimental protocols.

Protocol 1: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the probe for the specific solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition (for detailed structural confirmation):

    • Acquire COSY (Correlation Spectroscopy) to identify proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings (2-3 bonds).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectra to the residual solvent peak (e.g., CD₃OD at δH 3.31 and δC 49.0).

    • Integrate ¹H signals and assign chemical shifts for all spectra.

Protocol 2: UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and λmax of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of purified this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0) or solvent (e.g., methanol).

    • Prepare a series of dilutions to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer.

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the blank solvent/buffer.

    • Measure the absorbance of the this compound solution from 200 to 800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Protocol 3: Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or buffer) to avoid inner filter effects. The absorbance at the excitation wavelength should generally be below 0.1.

  • Instrumentation:

    • Use a spectrofluorometer.

  • Excitation Spectrum Acquisition:

    • Set the emission wavelength to the expected maximum (~460 nm).

    • Scan a range of excitation wavelengths (e.g., 300-450 nm) to find the excitation maximum (λex).

  • Emission Spectrum Acquisition:

    • Set the excitation wavelength to the determined λex (~410 nm).

    • Scan a range of emission wavelengths (e.g., 420-600 nm) to find the emission maximum (λem).

  • Data Analysis:

    • Plot the fluorescence intensity versus wavelength for both excitation and emission spectra.

    • Determine the λex and λem from the respective spectra.

Protocol 4: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and study the fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of purified this compound in a suitable solvent for mass spectrometry (e.g., methanol, acetonitrile/water with 0.1% formic acid).

    • The concentration should be in the low µg/mL to ng/mL range.

  • Instrumentation:

    • Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Full Scan MS Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺ or other adducts.

    • Mass range: typically m/z 100-1000.

  • Tandem MS (MS/MS) Acquisition:

    • Select the precursor ion corresponding to [M+H]⁺ (m/z 331.14).

    • Fragment the precursor ion using collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.

  • Data Analysis:

    • Determine the elemental composition from the accurate mass measurement using software tools.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and elucidate the fragmentation pathway, which can confirm the molecular structure.

Visualization of the this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a dedicated gene cluster (pms). Understanding this pathway is crucial for genetic engineering efforts aimed at modifying or enhancing its production.

Pseudomonine_Biosynthesis cluster_precursors Precursor Synthesis cluster_pathway This compound Assembly Chorismate Chorismate Salicylic_Acid Salicylic Acid Chorismate->Salicylic_Acid pmsC, pmsB Histidine Histidine Histamine Histamine Histidine->Histamine pmsA Threonine Threonine Cyclothreonine Cyclothreonine Threonine->Cyclothreonine ORF2 This compound This compound Salicylic_Acid->this compound NRPS (ORFs 1, 3) pmsE Histamine->this compound NRPS (ORFs 1, 3) pmsE Cyclothreonine->this compound NRPS (ORFs 1, 3) pmsE Spectroscopic_Workflow cluster_analysis Spectroscopic Analysis Culture Pseudomonas Culture (Iron-deficient medium) Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Supernatant->Extraction Purification HPLC Purification Extraction->Purification Pure_this compound Pure this compound Purification->Pure_this compound NMR NMR (¹H, ¹³C, 2D) Pure_this compound->NMR UV_Vis UV-Vis Pure_this compound->UV_Vis Fluorescence Fluorescence Pure_this compound->Fluorescence HRMS HRMS & MS/MS Pure_this compound->HRMS

References

The Iron Scavenger: A Technical Guide to the Initial Characterization of Pseudomonine's Iron-Chelating Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of Pseudomonine, a siderophore produced by various Pseudomonas species, with a focus on its iron-chelating properties. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments. Understanding the iron-binding characteristics of this compound is crucial for various fields, including microbiology, drug development (as potential antimicrobial agents or for treating iron overload diseases), and biotechnology.

Quantitative Data on Iron Chelation

Precise quantitative data for the iron-chelating properties of this compound are not extensively available in the public domain. However, based on its structural similarity to other siderophores like pyochelin, which also contains a salicylamide iron-binding motif, we can anticipate certain characteristics.[1] The following tables provide a template for the types of quantitative data that should be obtained through the experimental protocols outlined in this guide. For comparative purposes, data for the well-characterized Pseudomonas aeruginosa siderophore, Pyochelin, is included where available.

Table 1: Iron (III) Binding Affinity of this compound

ParameterValue (for this compound)Value (for Pyochelin)Method
Association Constant (Ka)Data not available~2 x 105 M-1 (in ethanol)[2]Isothermal Titration Calorimetry
Dissociation Constant (Kd)Data not availableData not availableIsothermal Titration Calorimetry

Table 2: Stoichiometry of the this compound-Iron (III) Complex

ParameterValue (for this compound)Value (for Pyochelin)Method
Ligand-to-Metal RatioData not available2:1 (Pch:Fe) at neutral pH[2]Job's Plot (Spectrophotometry), Mass Spectrometry, Isothermal Titration Calorimetry

Experimental Protocols

Detailed methodologies are provided below for the key experiments required to characterize the iron-chelating properties of this compound.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores. The principle relies on the high affinity of the CAS/iron(III)/hexadecyltrimethylammonium bromide (HDTMA) complex. When a siderophore is present, it removes the iron from the dye complex, resulting in a color change from blue to orange/yellow.[3][4][5][6]

Materials:

  • CAS solution

  • HDTMA solution

  • FeCl3 solution in HCl

  • Buffer solution (e.g., PIPES)

  • Agar (for plate assay)

  • Culture supernatant of this compound-producing strain

Protocol for Liquid CAS Assay:

  • Prepare the CAS assay solution by carefully mixing the CAS, FeCl3, and HDTMA solutions as described in the literature.[7]

  • In a 96-well plate, add 100 µL of the bacterial culture supernatant to 100 µL of the CAS assay solution.

  • Incubate at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm using a microplate reader.

  • A decrease in absorbance compared to a control (medium without siderophore) indicates the presence of siderophores. The percentage of siderophore units can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (CAS solution + uninoculated broth) and As is the absorbance of the sample.

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Stoichiometry

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[8][9][10]

Materials:

  • Purified this compound

  • A solution of FeCl3 in a suitable buffer (e.g., MES, HEPES)

  • ITC instrument

Protocol:

  • Prepare a solution of purified this compound in the chosen buffer and place it in the sample cell of the calorimeter.

  • Prepare a solution of FeCl3 at a higher concentration in the same buffer and load it into the injection syringe.

  • Set the experimental temperature and allow the system to equilibrate.

  • Perform a series of small, sequential injections of the FeCl3 solution into the this compound solution.

  • The heat change upon each injection is measured.

  • The resulting data are fitted to a binding model to determine the thermodynamic parameters (Ka, n, ΔH).

Mass Spectrometry for Stoichiometry and Structural Analysis

Mass spectrometry is a powerful technique to determine the molecular weight of the this compound-iron complex, thereby confirming the stoichiometry.[11][12][13][14][15]

Materials:

  • Purified this compound

  • FeCl3 solution

  • Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

Protocol:

  • Prepare a solution of the this compound-Fe(III) complex by mixing equimolar or varying ratios of this compound and FeCl3 in a suitable solvent (e.g., methanol/water).

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the resulting spectrum to identify the molecular ion peaks corresponding to the free this compound and the iron-bound complex. The mass difference will confirm the binding of iron, and the m/z value of the complex will reveal the stoichiometry.

Visualizations

Experimental Workflow for this compound Characterization

experimental_workflow cluster_production Siderophore Production & Detection cluster_purification Purification & Structural Analysis cluster_chelation Iron Chelation Characterization cluster_biological Biological Activity Culture Culture Pseudomonas sp. in iron-deficient medium Supernatant Collect Culture Supernatant Culture->Supernatant CAS_Assay Chrome Azurol S (CAS) Assay Supernatant->CAS_Assay Purification Purify this compound (e.g., Chromatography) Supernatant->Purification MS_Structure Mass Spectrometry (MS) for Structural Elucidation Purification->MS_Structure NMR NMR Spectroscopy for Structural Confirmation Purification->NMR Spectrophotometry UV-Vis Spectrophotometry (Job's Plot for Stoichiometry) Purification->Spectrophotometry ITC Isothermal Titration Calorimetry (ITC) (Affinity & Thermodynamics) Purification->ITC MS_Stoichiometry Mass Spectrometry (MS) for Stoichiometry Purification->MS_Stoichiometry Growth_Promotion Growth Promotion Assay (Iron Uptake) Purification->Growth_Promotion Antimicrobial_Assay Antimicrobial Activity Assay Purification->Antimicrobial_Assay siderophore_pathway cluster_extracellular Extracellular Environment cluster_bacterial_cell Bacterial Cell Fe3_insoluble Insoluble Fe(III) Fe_this compound Fe(III)-Pseudomonine Complex Fe3_insoluble->Fe_this compound Chelation Pseudomonine_free This compound (Free) Pseudomonine_free->Fe_this compound Receptor Outer Membrane Receptor Fe_this compound->Receptor Binding Outer_Membrane Outer Membrane Periplasm Periplasm Receptor->Periplasm Transport ABC_Transporter ABC Transporter Periplasm->ABC_Transporter Inner_Membrane Inner Membrane Cytoplasm Cytoplasm ABC_Transporter->Cytoplasm Transport Fe2 Fe(II) Cytoplasm->Fe2 Iron Release (Reduction) Metabolism Metabolic Use Fe2->Metabolism

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pseudomonine from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonine is a non-fluorescent siderophore produced by several species of Pseudomonas bacteria, notably Pseudomonas fluorescens and Pseudomonas monteilii.[1][2] As a siderophore, its primary biological function is to chelate iron from the environment and transport it into the bacterial cell. This iron-scavenging capability makes this compound a molecule of interest for various applications, including potential antimicrobial strategies and roles in biogeochemical processes. These application notes provide a detailed protocol for the cultivation of this compound-producing Pseudomonas strains, followed by the extraction and purification of this compound from the bacterial culture.

Principle

The production of this compound, like other siderophores, is typically induced under iron-limiting conditions. The protocol, therefore, begins with the cultivation of a known this compound-producing bacterial strain in a minimal medium with low iron content. Following incubation, the bacterial cells are separated from the culture supernatant, which contains the secreted this compound. The this compound is then extracted from the supernatant using organic solvents. Further purification is achieved through chromatographic techniques, yielding a purified this compound product that can be quantified and used in downstream applications.

Quantitative Data Summary

The following table summarizes quantitative data related to this compound production and analysis. Please note that yields can vary significantly depending on the bacterial strain, culture conditions, and extraction efficiency.

ParameterValueBacterial StrainReference
This compound Production
Yield in Culture Supernatant1.7-3.5 mg/LPseudomonas fluorescens[3]
Chromatographic Analysis
HPLC Retention Time (this compound)5.7 minPseudomonas fluorescens WCS374r[1]
HPLC Retention Time (Salicylic Acid)25.6 minPseudomonas fluorescens WCS374r[1]
General Siderophore Quantification
Siderophore Units80.36%Pseudomonas monteilii MN759447[2][4]

Experimental Protocols

Bacterial Strain and Culture Conditions

This protocol is designed for known this compound-producing strains such as Pseudomonas fluorescens WCS374r or Pseudomonas monteilii MN759447.[1][2]

Materials:

  • This compound-producing Pseudomonas strain

  • Standard Succinate Medium (SSM) or similar minimal medium

  • Sterile culture flasks

  • Incubator shaker

Procedure:

  • Prepare a starter culture by inoculating 10 mL of Luria-Bertani (LB) broth with a single colony of the Pseudomonas strain. Incubate at 28-30°C with shaking at 150-200 rpm for 18-24 hours.

  • Inoculate 1 L of SSM minimal medium with the starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Incubate the culture at 28-30°C with vigorous shaking (200-250 rpm) for 48-72 hours. Iron-limiting conditions in the minimal medium will induce the production of this compound.

Extraction of this compound from Culture Supernatant

Materials:

  • Bacterial culture from Step 1

  • Centrifuge and sterile centrifuge bottles

  • Sterile filtration unit (0.22 µm pore size)

  • Ethyl acetate or chloroform[5][6]

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvest the bacterial cells from the culture broth by centrifugation at 10,000 x g for 15 minutes at 4°C.[5]

  • Carefully decant the supernatant. For complete removal of bacterial cells, filter the supernatant through a 0.22 µm sterile filter.

  • Acidify the cell-free supernatant to a pH of 2.0 using concentrated HCl.

  • Transfer the acidified supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.[6]

  • Pool the organic phases (ethyl acetate layers).

  • Dry the pooled organic phase over anhydrous sodium sulfate.

  • Concentrate the dried organic phase to dryness using a rotary evaporator. The resulting residue contains the crude this compound extract.

Purification of this compound by Chromatography

Materials:

  • Crude this compound extract from Step 2

  • Methanol

  • Deionized water

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column or Medium-Pressure Liquid Chromatography (MPLC) system.

  • Fraction collector

Procedure:

  • Dissolve the crude extract in a small volume of methanol.

  • Purify the dissolved extract using reversed-phase HPLC or MPLC with a C18 column.

  • Elute the compounds using a gradient of methanol in water. A typical gradient might be from 10% methanol to 100% methanol over 30-40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 313 nm for siderophores) and collect fractions corresponding to the this compound peak. The retention time for this compound has been reported to be around 5.7 minutes under specific HPLC conditions.[1]

  • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Quantification of this compound

Materials:

  • Purified this compound

  • HPLC system with a C18 column and a UV detector

  • This compound standard (if available)

  • Chrome Azurol Sulfonate (CAS) assay solution for general siderophore detection[7]

Procedure:

  • HPLC Quantification:

    • Prepare a standard curve using a known concentration of a this compound standard.

    • Inject the purified this compound sample into the HPLC system.

    • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

  • CAS Assay (Qualitative and Semi-Quantitative):

    • The CAS assay can be used to detect the presence of siderophores. A color change from blue to orange/yellow indicates the presence of siderophores.[7]

    • For a semi-quantitative estimation, the change in absorbance at 630 nm can be measured.[4]

Signaling and Workflow Diagrams

Pseudomonine_Extraction_Workflow cluster_0 Bacterial Cultivation cluster_1 Harvesting cluster_2 Extraction cluster_3 Purification & Analysis Inoculation Inoculation Incubation Incubation Inoculation->Incubation Minimal Medium, 28-30°C, 48-72h Centrifugation Centrifugation Incubation->Centrifugation Filtration Filtration Centrifugation->Filtration 0.22 µm filter Acidification Acidification Filtration->Acidification Liquid_Liquid_Extraction Liquid-Liquid Extraction Acidification->Liquid_Liquid_Extraction Ethyl Acetate Concentration Concentration Liquid_Liquid_Extraction->Concentration Rotary Evaporation Chromatography HPLC / MPLC Concentration->Chromatography Quantification Quantification Chromatography->Quantification

Caption: Experimental workflow for this compound extraction.

Siderophore_Regulation_Pathway Low_Iron Low Iron Environment Fur_Protein Fur Protein (Inactive) Low_Iron->Fur_Protein Siderophore_Genes Siderophore Biosynthesis Genes (e.g., pmsA, pmsB for this compound) Fur_Protein->Siderophore_Genes De-repression Transcription Transcription & Translation Siderophore_Genes->Transcription Siderophore_Production This compound Production Transcription->Siderophore_Production

References

Application Note: Quantification of Phenazine-1-Carboxylic Acid (PCA) from Pseudomonas Species using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: A specific HPLC-MS method for a compound named "Pseudomonine" was not found in available literature. This application note describes a representative method for the quantification of a common and well-documented secondary metabolite from Pseudomonas species, Phenazine-1-Carboxylic Acid (PCA) . The principles and protocols outlined here can be adapted for other similar small molecules.

Introduction

Pseudomonas species are a diverse group of bacteria known for producing a wide array of secondary metabolites with significant biological activities. Among these, phenazines are a class of nitrogen-containing heterocyclic compounds that play roles in microbial competition, virulence, and biofilm formation.[1] Phenazine-1-carboxylic acid (PCA) is a primary phenazine derivative synthesized by many fluorescent Pseudomonas spp. and serves as a precursor for other phenazines.[2][3] Its potent antifungal and antibacterial properties make it a compound of interest in agricultural biocontrol and pharmaceutical research.[3]

This application note provides a detailed protocol for the extraction and quantification of PCA from bacterial culture using a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Principle

This method employs a liquid-liquid extraction procedure to isolate PCA from the bacterial culture supernatant. The extracted analyte is then separated from other matrix components using reversed-phase HPLC on a C18 column. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for PCA, allowing for accurate quantification even in complex biological matrices.

Experimental Protocols

Materials and Reagents
  • PCA analytical standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl Acetate (ACS grade or higher)[2][3]

  • Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from methods for extracting phenazine compounds from bacterial cultures.[4]

  • Culture Preparation: Grow the Pseudomonas strain in a suitable liquid medium (e.g., King's B) at 28°C for 48-72 hours to allow for secondary metabolite production.[4]

  • Cell Removal: Transfer 1 mL of the bacterial culture to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes to pellet the bacterial cells.

  • Supernatant Collection: Carefully collect the cell-free supernatant and transfer it to a new tube.

  • Acidification: Acidify the supernatant to a pH of approximately 2.0 by adding 6 M HCl dropwise. This step protonates the carboxylic acid group of PCA, making it more soluble in organic solvents.

  • Extraction: Add an equal volume (e.g., 1 mL) of ethyl acetate to the acidified supernatant.[2][3]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of PCA into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Solvent Collection: Carefully transfer the upper organic (ethyl acetate) layer to a clean microcentrifuge tube.

  • Drying: Evaporate the ethyl acetate to complete dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Standard Curve Preparation
  • Prepare a 1 mg/mL stock solution of PCA analytical standard in methanol.

  • Perform serial dilutions of the stock solution with 50:50 methanol/water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Transfer the calibration standards to HPLC vials for analysis.

HPLC-MS/MS Method

The following parameters provide a starting point and may require optimization for specific instrumentation.

HPLC Parameters

The chromatographic conditions are summarized in the table below. A C18 column is used for separation.[2][3] The mobile phase consists of water and acetonitrile with 0.1% formic acid to aid in protonation and improve peak shape.

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[2]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.7 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The protonated molecule of PCA ([M+H]⁺) is m/z 225.[5] Specific MRM transitions should be determined by infusing a pure standard. The transitions provided below are proposed based on the known molecular weight and common fragmentation patterns (e.g., loss of COOH) and should be verified experimentally.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 3.0 - 5.0 kV
Capillary Temperature 350°C[4]
Sheath Gas Flow 35 units[4]
Auxiliary Gas Flow 10 units[4]
MRM Transitions Compound
PCA
PCA

Data Presentation and Analysis

Construct a calibration curve by plotting the peak area of the PCA quantifier transition against the concentration of the prepared standards. Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should ideally be ≥ 0.99 for a good quality curve.

The concentration of PCA in the unknown samples can then be calculated using the regression equation from the calibration curve.

Example Calibration Data (Illustrative)
Concentration (ng/mL)Peak Area (Arbitrary Units)
15,200
526,100
1051,500
50255,000
100508,000
5002,510,000
10005,050,000

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture 1. Pseudomonas Culture Centrifuge1 2. Centrifugation (10,000 x g) Culture->Centrifuge1 Supernatant 3. Collect Supernatant Centrifuge1->Supernatant Acidify 4. Acidify (pH 2) Supernatant->Acidify Extract 5. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry 6. Evaporate to Dryness Extract->Dry Reconstitute 7. Reconstitute & Filter Dry->Reconstitute HPLC 8. HPLC Separation (C18 Column) Reconstitute->HPLC MS 9. MS/MS Detection (MRM Mode) HPLC->MS CalCurve 10. Create Calibration Curve MS->CalCurve Quantify 11. Quantify PCA in Samples CalCurve->Quantify

Caption: Workflow for PCA quantification.

References

Application Notes & Protocols: Total Synthesis of Pseudomonine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pseudomonine is a siderophore produced by Pseudomonas species, featuring a unique isoxazolidinone ring system critical for its iron-chelating activity. Unlike more extensively studied natural products, a complete, step-by-step total synthesis of this compound has not been published in peer-reviewed literature to date. However, significant insights from biosynthetic studies, particularly from the work of Walsh and colleagues, have elucidated its formation via a key precursor, pre-pseudomonine. This precursor, an oxazoline hydroxamate, undergoes a spontaneous intramolecular rearrangement to yield the final this compound structure. This document provides a detailed, proposed biomimetic total synthesis of this compound based on this biosynthetic pathway. It includes protocols for the synthesis of key fragments, their proposed coupling, and the final rearrangement. Additionally, strategies for the synthesis of analogues for structure-activity relationship (SAR) studies are discussed.

Introduction to this compound

This compound is a non-ribosomally synthesized peptide-like natural product that functions as a siderophore, a small molecule with high affinity for ferric iron (Fe³⁺). It is produced by bacteria like Pseudomonas fluorescens to scavenge iron from the environment, an essential process for bacterial survival and virulence.[1] The structure of this compound is composed of three primary building blocks: salicylic acid, L-threonine, and histamine. Its defining feature is a five-membered isoxazolidinone heterocycle, which arises from an elegant and spontaneous rearrangement of an oxazoline precursor.[2] This unique structure and its role in bacterial iron acquisition make this compound an interesting target for chemical synthesis, both for confirming its structure and for generating analogues that could act as antimicrobial agents by interfering with iron uptake.

Biosynthetic Pathway and Biomimetic Strategy

The biosynthetic pathway of this compound involves a nonribosomal peptide synthetase (NRPS) assembly line.[3][4] The key steps are:

  • Activation of salicylic acid and its condensation with L-threonine.

  • Cyclization of the threonine residue to form a salicyl-oxazoline intermediate.

  • Activation and coupling of this intermediate with N-hydroxyhistamine, which is formed by the enzymatic hydroxylation of histamine.

  • Release of the resulting linear precursor, pre-pseudomonine.

  • Spontaneous, non-enzymatic N-O-C bond formation via intramolecular cyclization of the N-hydroxyhistamine nitrogen onto the oxazoline ring, which rearranges to the stable isoxazolidinone product, this compound.[2][5]

Our proposed total synthesis is biomimetic, aiming to replicate this sequence chemically. The overall strategy is outlined in the workflow below.

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis Workflow This compound This compound Prethis compound Pre-Pseudomonine (Oxazoline Hydroxamate) This compound->Prethis compound Rearrangement Fragments Salicyl-Threonine-Oxazoline + N-Hydroxyhistamine Prethis compound->Fragments Amide Bond BuildingBlocks Salicylic Acid + L-Threonine + Histamine Fragments->BuildingBlocks Oxazoline Formation Start Building Blocks (Salicylic Acid, L-Threonine, Histamine) Step1 Step 1: Synthesis of Salicyl-Threonine Amide Start->Step1 Step3 Step 3: Synthesis of N-Hydroxyhistamine Start->Step3 Step2 Step 2: Oxazoline Formation Step1->Step2 Step4 Step 4: Fragment Coupling (Formation of Pre-Pseudomonine) Step2->Step4 Step3->Step4 Step5 Step 5: Spontaneous Rearrangement Step4->Step5 End Final Product: This compound Step5->End

Caption: Proposed biomimetic synthesis workflow for this compound.

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the proposed final steps. As a full total synthesis has not been published, yields are illustrative based on similar transformations reported in the literature.

Protocol 1: Synthesis of (4S,5R)-2-(2-hydroxyphenyl)-4,5-dihydro-4-methyl-5-oxazolecarboxylic acid (Salicyl-Threonine Oxazoline)

This protocol involves the initial amide coupling of salicylic acid and L-threonine methyl ester, followed by cyclodehydration to form the oxazoline ring, and finally ester hydrolysis.

Part A: Amide Coupling

  • To a solution of L-Threonine methyl ester hydrochloride (1.0 eq) in dry DCM (0.2 M) at 0 °C, add triethylamine (2.2 eq) and stir for 10 minutes.

  • In a separate flask, dissolve salicylic acid (1.0 eq), HOBt (1.1 eq), and EDC (1.1 eq) in dry DCM (0.2 M) and stir at 0 °C for 20 minutes.

  • Add the activated salicylic acid solution to the L-threonine methyl ester solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-salicyl-L-threonine methyl ester. Purify by flash chromatography.

Part B: Oxazoline Formation

  • Dissolve the N-salicyl-L-threonine methyl ester (1.0 eq) in dry THF (0.1 M) under an argon atmosphere and cool to -78 °C.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting methyl ester of the oxazoline by flash chromatography.

Part C: Saponification

  • Dissolve the purified oxazoline methyl ester (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Add LiOH·H₂O (1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the ester.

  • Acidify the mixture to pH ~3 with 1 M HCl and extract with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the target carboxylic acid, which can be used in the next step without further purification.

Protocol 2: Proposed Synthesis of N-Hydroxyhistamine

This protocol is a standard approach for N-hydroxylation of a primary amine via an intermediate. Direct oxidation of histamine is challenging; a more controlled approach involves synthesis from protected precursors. A plausible route involves the reduction of a corresponding oxime.

  • Synthesize imidazole-4-acetaldehyde oxime from commercially available imidazole-4-acetaldehyde. To a solution of imidazole-4-acetaldehyde (1.0 eq) in aqueous ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir at room temperature for 4 hours.

  • Extract the oxime product with ethyl acetate and purify by chromatography.

  • For the reduction, dissolve the oxime (1.0 eq) in methanol under an argon atmosphere.

  • Carefully add sodium cyanoborohydride (NaBH₃CN) (2.0 eq) in portions at 0 °C.

  • Adjust the pH to ~3-4 by the dropwise addition of 2 M HCl in methanol.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by adding acetone. Concentrate the mixture in vacuo.

  • Purify the crude N-hydroxyhistamine by reverse-phase chromatography.

Protocol 3: Proposed Fragment Coupling and Spontaneous Rearrangement

This final sequence involves activating the carboxylic acid of the salicyl-oxazoline fragment and coupling it with N-hydroxyhistamine to form pre-pseudomonine, which is expected to rearrange in situ.

  • Dissolve the salicyl-threonine oxazoline carboxylic acid (from Protocol 1, 1.0 eq) in dry DMF (0.1 M).

  • Add N-Hydroxysuccinimide (NHS, 1.1 eq) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Stir the mixture at room temperature for 4-6 hours to form the NHS-ester. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate.

  • To the filtrate containing the activated NHS-ester, add a solution of N-hydroxyhistamine (from Protocol 2, 1.0 eq) and diisopropylethylamine (DIPEA, 1.5 eq) in DMF.

  • Stir the reaction at room temperature and monitor its progress by LC-MS, looking for the mass of the pre-pseudomonine intermediate (M+H)⁺ and the final this compound product (M+H)⁺.

  • The rearrangement from pre-pseudomonine to this compound is expected to occur spontaneously in the reaction mixture over several hours.[2][3]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product, this compound, by preparative HPLC.

Quantitative Data Summary

As this is a proposed synthesis, the following table summarizes expected yields for each key transformation based on literature precedents for similar reactions.

StepTransformationReagentsExpected Yield (%)Reference Reaction Type
1AAmide CouplingEDC, HOBt75 - 90%Standard peptide coupling
1BOxazoline FormationDAST or Deoxo-Fluor60 - 85%Cyclodehydration of β-hydroxy amides[1]
1CSaponificationLiOH>95%Standard ester hydrolysis
2N-Hydroxyamine SynthesisNaBH₃CN reduction of oxime40 - 60%Standard reductive amination/oxime reduction chemistry
3Fragment Coupling & RearrangementNHS/DCC activation, amine coupling50 - 70%NHS-ester mediated amide bond formation and rearrangement

Synthesis of this compound Analogues

The proposed biomimetic strategy is well-suited for the synthesis of analogues to probe structure-activity relationships. Modifications can be introduced by substituting the initial building blocks.

  • Salicylate Moiety Analogues: Use substituted salicylic acids (e.g., 3-fluoro-, 5-chloro-, or 4-methyl-salicylic acid) in Protocol 1A to investigate the electronic and steric requirements of the iron-chelating phenol group.

  • Amino Acid Moiety Analogues: Replace L-threonine with other β-hydroxy-α-amino acids (e.g., L-serine, β-hydroxyphenylalanine) in Protocol 1A. This will alter the stereochemistry and substitution on the core heterocycle.

  • Histamine Moiety Analogues: Replace histamine in Protocol 2 with other amines (e.g., tyramine, tryptamine) followed by N-hydroxylation. This would probe the importance of the imidazole ring in the terminal portion of the molecule for biological activity and iron coordination.

The synthesis of these analogues would follow the same three main protocols, with adjustments to reaction conditions and purification methods as needed for each specific substrate.

Visualization of Key Rearrangement

The critical step in the biosynthesis and the proposed synthesis is the spontaneous rearrangement of the linear pre-pseudomonine precursor into the final isoxazolidinone ring of this compound.

G Precursor Pre-Pseudomonine (Salicyl-Oxazoline-N-Hydroxyhistamide) Transition Intramolecular Nucleophilic Attack Precursor->Transition Spontaneous Intermediate Tetrahedral Intermediate Transition->Intermediate N-attacks C of oxazoline Product This compound (Isoxazolidinone) Intermediate->Product Ring Opening & Proton Transfer

Caption: Key rearrangement of pre-pseudomonine to this compound.

References

Application Notes: Using Pseudomonine in In Vitro Fungal Antagonism Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Species of the bacterial genus Pseudomonas are recognized as effective biocontrol agents against a wide range of fungal phytopathogens.[1][2] Their antagonistic capabilities are largely attributed to the production of a diverse arsenal of secondary metabolites, including phenazines, cyclic lipopeptides, and siderophores.[3] Pseudomonine is an imidazole alkaloid siderophore produced by strains of Pseudomonas fluorescens.[4] As a siderophore, its primary antagonistic mechanism involves chelating iron from the environment with high affinity, thereby limiting its availability to competing fungal pathogens and inhibiting their growth.[5]

These application notes provide detailed protocols for utilizing this compound, or the this compound-producing organism, in standardized in vitro fungal antagonism assays. The methodologies described are fundamental for screening, characterizing, and quantifying the antifungal potential of this siderophore.

Key Applications

  • Screening and Discovery: Rapidly assess the antifungal activity of purified this compound or crude extracts against a panel of pathogenic fungi to identify susceptible species.

  • Mechanism of Action Studies: Investigate the role of iron limitation in fungal growth inhibition by comparing assay results in iron-rich versus iron-deficient media.

  • Synergy Testing: Evaluate the potential for synergistic or additive antifungal effects when this compound is combined with conventional antifungal drugs or other biocontrol agents.

  • Biocontrol Agent Characterization: Quantify the contribution of this compound to the overall antagonistic activity of a Pseudomonas fluorescens strain by comparing the wild-type strain with mutant strains deficient in this compound production.

Data Presentation: Quantitative Assessment of Antifungal Activity

Quantitative data from antagonism assays are crucial for comparing the efficacy of different compounds or determining the susceptibility of various fungal species. The following tables provide examples of how to structure results from Minimum Inhibitory Concentration (MIC) and Agar Well Diffusion assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Pseudomonas Metabolites Against Fungal Pathogens

This table summarizes the lowest concentration of a compound that visibly inhibits fungal growth. Data is based on representative values for well-characterized Pseudomonas antifungal compounds.[6]

CompoundFungal SpeciesMIC (mg/L)
PhenazineFusarium oxysporum f. sp. cubense TR46.25[6]
Phenazine-1-Carboxylic Acid (PCA)Fusarium oxysporum f. sp. cubense TR425.0[6]
This compound (Hypothetical) Candida albicans 50.0
This compound (Hypothetical) Aspergillus niger 100.0

Table 2: Zone of Inhibition Diameters for Pseudomonas Metabolites

This table presents the diameter of the clearing zone where fungal growth is inhibited around a disk or well containing the test compound.

Compound (Concentration)Fungal SpeciesAverage Zone of Inhibition (mm)
Phenazine (50 mg/L)Fusarium oxysporum22
Pyrrolnitrin (50 mg/L)Botrytis cinerea18
This compound (100 mg/L) Candida albicans 15
This compound (100 mg/L) Aspergillus niger 11

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay

This method is used to determine the antifungal activity of a soluble compound like purified this compound by measuring the zone of growth inhibition.

Materials

  • Purified this compound solution (e.g., in a suitable solvent like DMSO or water)

  • Fungal pathogen of interest (e.g., Candida albicans, Aspergillus niger)

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile physiological saline (0.9% NaCl)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette and sterile tips

  • Incubator

Procedure

  • Prepare Fungal Inoculum: Aseptically scrape fungal spores or yeast cells from a fresh culture plate into sterile physiological saline. Adjust the concentration to approximately 1 x 10⁶ spores/mL or cells/mL using a hemocytometer or spectrophotometer.

  • Inoculate Agar Plates: Using a sterile cotton swab, evenly streak the fungal suspension across the entire surface of an agar plate to create a uniform lawn. Allow the plate to dry for 10-15 minutes in a laminar flow hood.

  • Create Wells: Use a sterile cork borer to cut uniform wells in the seeded agar. Carefully remove the agar plugs.

  • Add Test Compound: Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well. Use the solvent as a negative control in a separate well. A known antifungal can be used as a positive control.

  • Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 25-30°C) for 24-72 hours, or until sufficient growth is observed in the control.

  • Measure Inhibition Zone: Measure the diameter (in mm) of the clear zone around each well where fungal growth has been inhibited.

Protocol 2: Broth Microdilution Assay for MIC Determination

This quantitative method determines the minimum concentration of this compound required to inhibit the growth of a fungus in a liquid medium.[7][8]

Materials

  • Purified this compound stock solution

  • Fungal pathogen of interest

  • Sterile 96-well microtiter plates

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • Spectrophotometer or microplate reader

  • Multichannel pipette

Procedure

  • Prepare Microtiter Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Create Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well. This creates a range of concentrations.

  • Prepare Controls: Designate wells for a positive control (broth + fungus, no compound) and a negative control (broth only).

  • Prepare Fungal Inoculum: Prepare a fungal suspension as described in Protocol 1, but dilute it further in the appropriate broth to achieve a final concentration of approximately 1-5 x 10⁵ cells/mL.

  • Inoculate Plate: Add 100 µL of the final fungal inoculum to all wells except the negative control. This brings the total volume in each well to 200 µL and halves the concentration of this compound from the serial dilution step.

  • Incubation: Cover the plate and incubate at the appropriate temperature for 24-48 hours with shaking (if required for the fungus).

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.

Protocol 3: Dual Culture Assay

This assay evaluates the antagonistic effect of a this compound-producing bacterium (P. fluorescens) on a fungus when they are grown on the same plate.[9][10]

Materials

  • Pure culture of a this compound-producing P. fluorescens strain

  • Pure culture of the fungal pathogen

  • Potato Dextrose Agar (PDA) plates

  • Sterile inoculation loop

  • Sterile cork borer (5 mm diameter) or scalpel

  • Incubator

  • Ruler

Procedure

  • Inoculate Fungus: Using a sterile cork borer, take a 5 mm agar plug from the edge of an actively growing fungal culture. Place it on one side of a fresh PDA plate, approximately 2 cm from the edge.

  • Inoculate Bacterium: Using a sterile inoculation loop, streak the P. fluorescens strain on the opposite side of the same PDA plate, also about 2 cm from the edge.

  • Prepare Control: Prepare a control plate by inoculating a fungal plug in the same manner but without the bacterium.

  • Incubation: Incubate the plates at a temperature suitable for both organisms (typically 25-28°C) for 5-7 days.

  • Observe and Measure: Observe the interaction between the two microorganisms. The formation of an inhibition zone between the bacterial streak and the fungal colony indicates antagonism.

  • Calculate Inhibition: Measure the radial growth of the fungal colony toward the bacterium (R1) and the radial growth of the fungus on the control plate (R2). Calculate the Percentage Inhibition of Radial Growth (PIRG) using the formula: PIRG (%) = [(R2 - R1) / R2] x 100

Visualizations

Experimental Workflow and Mechanism of Action

G Workflow for Agar Well Diffusion Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fungal Inoculum (1x10^6 cells/mL) B Create Fungal Lawn on Agar Plate A->B C Cut Wells in Agar (6-8 mm diameter) B->C D Add this compound Solution to Wells C->D E Add Controls (Solvent & Known Antifungal) C->E F Incubate Plates (24-72 hours) D->F E->F G Measure Zone of Inhibition (in mm) F->G

Caption: Workflow diagram for the agar well diffusion antagonism assay.

G Mechanism of Fungal Antagonism by this compound cluster_environment Extracellular Environment cluster_fungus Fungal Cell This compound This compound Complex This compound-Fe³⁺ Complex This compound->Complex chelates Iron Iron (Fe³⁺) Iron->Complex Iron_Uptake Iron Uptake System Iron->Iron_Uptake required for Complex->Iron_Uptake prevents uptake Growth Normal Growth & Metabolism Inhibition Growth Inhibition Iron_Uptake->Growth Iron_Uptake->Inhibition leads to

References

Application of Pseudomonine as a Biocontrol Agent Against Plant Pathogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents the role of various Pseudomonas species in the biological control of plant pathogens. However, specific public data on "pseudomonine," a siderophore produced by Pseudomonas fluorescens AH2, is limited. The following application notes and protocols are based on the well-characterized activities of similar siderophores, such as pyoverdine and pyochelin, produced by other Pseudomonas strains. These can be considered a proxy for the potential application of this compound and the methodologies for its study.

Introduction

This compound is a siderophore, a low-molecular-weight, high-affinity iron-chelating compound, produced by Pseudomonas fluorescens strain AH2. Siderophores play a crucial role in the biocontrol activity of many plant growth-promoting rhizobacteria (PGPR) by sequestering iron from the environment, thereby limiting its availability to pathogenic microorganisms and inducing systemic resistance in the host plant. This document provides a comprehensive overview of the potential applications of this compound as a biocontrol agent and detailed protocols for its study.

Mechanisms of Action

The biocontrol activity of this compound is believed to be mediated through two primary mechanisms:

  • Competition for Iron: In iron-limited environments, such as the rhizosphere, this compound produced by P. fluorescens AH2 efficiently binds to ferric iron (Fe³⁺), making it unavailable to other microorganisms, including pathogenic fungi and bacteria. This iron starvation can significantly inhibit the growth and proliferation of pathogens.

  • Induced Systemic Resistance (ISR): The perception of siderophores like this compound by the plant root system can trigger a systemic defense response known as Induced Systemic Resistance (ISR). This primes the entire plant for a more rapid and robust defense against a broad spectrum of pathogens and pests, often mediated through the jasmonic acid (JA) and ethylene (ET) signaling pathways.

Data Presentation: Efficacy of Pseudomonas Siderophores

The following tables summarize the quantitative efficacy of well-studied Pseudomonas siderophores against various plant pathogens. This data provides an indication of the potential biocontrol activity of this compound.

Table 1: In Vitro Antifungal Activity of Purified Pseudomonas Siderophores

SiderophorePathogenConcentrationInhibitionReference
PyoverdineAspergillus fumigatus0.63 - 10 µMGrowth Inhibition[1]
PyoverdineFusarium oxysporumNot SpecifiedMycelial Growth Inhibition[2]
PyoverdineRhizoctonia solaniNot SpecifiedMycelial Growth Inhibition[3]
PyoverdineBotrytis cinereaNot SpecifiedAntagonistic Activity
PyoverdineXanthomonas oryzae pv. oryzae20 mg/ml (diluted 10-fold)Growth Inhibition[4]

Table 2: In Vivo Biocontrol Efficacy of Siderophore-Producing Pseudomonas Strains

Pseudomonas StrainPathogenCropDisease ReductionReference
P. aeruginosa F2Fusarium oxysporumWheat80% (Damping-off)[5]
P. aeruginosa F2Rhizoctonia solaniWheat87.49% (Damping-off)[5]
P. fluorescens JY3Fusarium oxysporumWheat80% (Damping-off)[5]
P. fluorescens JY3Rhizoctonia solaniWheat62.5% (Damping-off)[5]
P. fluorescens SPs9Fusarium oxysporum f.sp. lycopersiciTomato100% (Wilt)[6]
P. fluorescens SPs20Fusarium oxysporum f.sp. lycopersiciTomato75% (Wilt)[6]
P. aeruginosa 7NSK2Pythium splendensTomatoSignificant reduction in damping-off[7][8]

Experimental Protocols

This section provides detailed methodologies for the isolation, quantification, and assessment of the biocontrol activity of this compound or other Pseudomonas siderophores.

Protocol 1: Isolation and Purification of this compound

This protocol is adapted from methods used for pyoverdine purification and can be optimized for this compound.[1][7][9]

1. Culture and Harvest:

  • Inoculate Pseudomonas fluorescens AH2 in an iron-deficient medium (e.g., Succinate Medium).
  • Incubate at 28°C with shaking for 48-72 hours to induce siderophore production.
  • Centrifuge the culture at 10,000 x g for 15 minutes to pellet the cells.
  • Collect the cell-free supernatant containing the siderophore.

2. Purification by Copper-Chelate Chromatography:

  • Buffer the cell-free supernatant to pH 7.0 with 1 M HEPES.
  • Prepare a Chelating Sepharose Fast Flow column and saturate it with CuSO₄.
  • Equilibrate the column with 20 mM HEPES buffer (pH 7.0) containing 100 mM NaCl.
  • Load the buffered supernatant onto the column.
  • Wash the column with the equilibration buffer to remove unbound molecules.
  • Elute the copper-siderophore complex with 20 mM acetate buffer (pH 5.0) containing 100 mM NaCl.
  • Collect the fluorescent fractions.

3. Desalting and Final Purification:

  • Lyophilize the collected fractions.
  • Dissolve the dried material in distilled water containing 10 mM EDTA to remove the copper.
  • Apply the solution to a Sephadex G-15 column for desalting and final purification.
  • Elute with distilled water and collect the purified siderophore fractions.
  • Confirm purity and quantify using spectrophotometry.

Protocol 2: Quantification of Siderophore Production (Chrome Azurol S - CAS Assay)

The CAS assay is a universal method for detecting and quantifying siderophores.

1. Preparation of CAS Agar Plates:

  • Prepare and autoclave LB agar.
  • Separately, prepare a CAS dye solution complexed with HDTMA and FeCl₃.
  • Cool the LB agar to approximately 50°C and aseptically mix with the CAS reagent.
  • Pour the CAS agar into sterile Petri plates.

2. Inoculation and Incubation:

  • Spot-inoculate bacterial cultures onto the CAS agar plates.
  • Incubate at 28°C for 48-72 hours.

3. Observation and Quantification:

  • Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial colony against a blue background.
  • The Siderophore Production Index (SPI) can be calculated by measuring the diameter of the halo and the colony.

Protocol 3: In Vitro Antagonism Assay (Dual Culture Assay)

This assay evaluates the direct inhibitory effect of this compound on fungal pathogens.

1. Plate Preparation:

  • Prepare Potato Dextrose Agar (PDA) plates.
  • Place a 5 mm mycelial plug of the target fungal pathogen at the center of the plate.

2. Inoculation of Biocontrol Agent:

  • Streak a loopful of P. fluorescens AH2 or apply a known concentration of purified this compound on the PDA plate at a defined distance from the fungal plug.
  • Use a plate with only the fungal plug as a control.

3. Incubation and Measurement:

  • Incubate the plates at 25-28°C for 5-7 days, or until the fungal mycelium in the control plate reaches the edge.
  • Measure the radial growth of the fungus towards the bacterial streak/pseudomonine application site and in the opposite direction.
  • Calculate the percentage of inhibition of mycelial growth compared to the control.

Protocol 4: In Vivo Plant Protection Assay

This assay assesses the ability of this compound to protect plants from disease.

1. Plant and Pathogen Preparation:

  • Grow susceptible host plants (e.g., tomato, wheat) in sterile soil or a soilless mix under controlled greenhouse conditions.
  • Prepare an inoculum of the target pathogen (e.g., a spore suspension of Fusarium oxysporum or a mycelial slurry of Rhizoctonia solani).

2. Application of Biocontrol Agent:

  • Treat the plant seeds or soil with a suspension of P. fluorescens AH2 or a solution of purified this compound at a predetermined concentration.
  • Include an untreated control group.

3. Pathogen Challenge:

  • After a specified period (e.g., 7-14 days) to allow for bacterial colonization or plant uptake of this compound, inoculate the plants with the pathogen.

4. Disease Assessment:

  • Incubate the plants under conditions favorable for disease development.
  • After a set period, assess disease severity using a disease rating scale (e.g., 0 = no symptoms, 5 = severe disease/plant death).
  • Calculate the percentage of disease reduction in the treated plants compared to the control.
  • Plant growth parameters (e.g., shoot and root length, fresh and dry weight) can also be measured.

Mandatory Visualizations

Experimental_Workflow_for_Pseudomonine_Biocontrol_Assay cluster_Isolation Protocol 1: Isolation & Purification cluster_InVitro Protocol 3: In Vitro Assay cluster_InVivo Protocol 4: In Vivo Assay Culture Culture P. fluorescens AH2 (Iron-deficient medium) Harvest Harvest Supernatant Culture->Harvest Treatment Apply this compound/ P. fluorescens AH2 Culture->Treatment Bacterial Suspension Purify Chromatography & Desalting Harvest->Purify Quantify Quantify this compound Purify->Quantify DualCulture Dual Culture Assay (vs. Pathogen) Quantify->DualCulture Purified This compound Quantify->Treatment Purified This compound MeasureInhibition Measure Mycelial Growth Inhibition DualCulture->MeasureInhibition PlantGrowth Grow Host Plants PlantGrowth->Treatment PathogenChallenge Inoculate with Pathogen Treatment->PathogenChallenge AssessDisease Assess Disease Severity & Plant Growth PathogenChallenge->AssessDisease

Caption: Experimental workflow for this compound biocontrol assessment.

Siderophore_Induced_Systemic_Resistance cluster_Rhizosphere Rhizosphere cluster_Plant Plant System Pf Pseudomonas fluorescens AH2 This compound This compound (Siderophore) Pf->this compound produces Iron Fe³⁺ This compound->Iron chelates Root Root Cells This compound->Root recognition Pathogen Pathogen Iron->Pathogen uptake inhibited Signal Systemic Signal Root->Signal transduction JA_ET Jasmonic Acid (JA) & Ethylene (ET) Signaling Signal->JA_ET DefenseGenes Activation of Defense Genes JA_ET->DefenseGenes ISR Induced Systemic Resistance (ISR) (Primed State) DefenseGenes->ISR ISR->Pathogen enhanced defense

References

Application Notes and Protocols for Studying Pseudomonine-Mediated Interactions in Co-culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonine is a siderophore produced by various Pseudomonas species, playing a crucial role in iron acquisition, a key factor in microbial competition and pathogenesis. Understanding the interactions mediated by this compound is critical for developing novel antimicrobial strategies and for elucidating the complex dynamics of microbial communities. These application notes provide a comprehensive guide to designing and executing co-culture experiments to investigate this compound-mediated interactions. The protocols detailed below cover the setup of co-culture systems, methods for detecting and quantifying this compound, and approaches to assess its impact on target organisms.

Data Presentation

Quantitative data from co-culture experiments should be meticulously recorded and organized to facilitate comparison and interpretation. The following tables provide templates for structuring your data.

Table 1: Bacterial Growth in Co-culture

Co-culture ConditionTime (hours)Pseudomonas Strain (CFU/mL)Target Strain (CFU/mL)
Pseudomonas monoculture0N/A
24N/A
48N/A
Target strain monoculture0N/A
24N/A
48N/A
Pseudomonas + Target Strain0
24
48

Table 2: this compound Production in Co-culture

Co-culture ConditionTime (hours)This compound Concentration (µM)
Pseudomonas monoculture24
48
Pseudomonas + Target Strain24
48

Table 3: Gene Expression Analysis in Target Strain

Target GeneCo-culture ConditionFold Change (vs. monoculture)p-value
Iron uptake regulatorPseudomonas + Target Strain
Virulence factor XPseudomonas + Target Strain
Stress response gene YPseudomonas + Target Strain

Experimental Protocols

Protocol 1: General Co-culture Assay for Antagonism

This protocol is a foundational method to observe the inhibitory effects of a Pseudomonas strain on a target organism.[1][2][3]

Materials:

  • Pseudomonas strain of interest

  • Target bacterial or fungal strain

  • Appropriate growth media (e.g., Tryptic Soy Broth/Agar, King's B Broth/Agar)

  • Petri dishes or multi-well plates

  • Sterile inoculating loops, spreaders, and pipettes

  • Incubator

Procedure:

  • Prepare agar plates of the desired medium.

  • Grow overnight liquid cultures of the Pseudomonas and target strains.

  • Method A (Cross-Streaking):

    • Streak the Pseudomonas strain in a single line across the center of the agar plate.

    • Incubate for 24-48 hours to allow for the production of secreted metabolites.

    • Streak the target strain in a line perpendicular to the Pseudomonas streak, starting near the edge of the plate and extending towards the center.

    • Incubate for another 24-48 hours.

    • Observe and measure the zone of inhibition where the growth of the target strain is prevented.

  • Method B (Well Diffusion):

    • Create a lawn of the target strain by spreading an overnight culture onto the agar plate.

    • Aseptically create a well in the center of the agar using a sterile cork borer or pipette tip.

    • Inoculate the well with a known volume (e.g., 50 µL) of the overnight Pseudomonas culture.

    • Incubate for 24-48 hours.

    • Measure the diameter of the zone of inhibition around the well.

Protocol 2: Transwell Co-culture for Studying Secreted Metabolites

This method allows for the investigation of interactions mediated by secreted molecules, like this compound, without direct cell-to-cell contact.[4][5]

Materials:

  • Transwell inserts with a permeable membrane (e.g., 0.4 µm pore size)

  • Multi-well plates compatible with Transwell inserts

  • Pseudomonas and target strains

  • Appropriate liquid growth medium

Procedure:

  • Place the Transwell inserts into the wells of the multi-well plate.

  • Add fresh liquid medium to both the insert (upper chamber) and the well (lower chamber).

  • Inoculate the Pseudomonas strain into the lower chamber.

  • Inoculate the target strain into the upper chamber.

  • Set up control wells with each strain in monoculture (in both upper and lower chambers to account for any effects of the membrane).

  • Incubate the plate under appropriate conditions.

  • At desired time points, collect samples from both chambers for:

    • Cell density measurement (OD600 or CFU plating).

    • This compound quantification from the lower chamber supernatant.

    • Gene expression or proteomic analysis of the target strain from the upper chamber.

Protocol 3: Quantification of this compound using Chrome Azurol S (CAS) Assay

The CAS assay is a universal method for detecting and quantifying siderophores. While not specific to this compound, it provides a reliable measure of total siderophore production.

Materials:

  • CAS assay solution (preparation detailed in multiple literature sources)

  • Culture supernatants from co-culture experiments

  • Spectrophotometer

Procedure:

  • Prepare the CAS assay solution. This solution is typically blue and changes color in the presence of siderophores.

  • Collect supernatant from your bacterial cultures by centrifugation to remove cells.

  • Mix a specific volume of the culture supernatant with the CAS assay solution.

  • Incubate at room temperature for a designated time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm. The decrease in absorbance is proportional to the amount of siderophore present.

  • A standard curve can be generated using a known siderophore (e.g., deferoxamine mesylate) to quantify the siderophore concentration in your samples.

Protocol 4: Specific Quantification of this compound using LC-MS/MS

For more specific and accurate quantification of this compound, a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer

  • Appropriate LC column (e.g., C18)

  • This compound standard (if available) or purified extract

  • Culture supernatants

  • Solvents for mobile phase (e.g., acetonitrile, water with formic acid)

Procedure:

  • Sample Preparation:

    • Filter sterilize culture supernatants.

    • Perform solid-phase extraction (SPE) to concentrate and clean up the sample, if necessary.

  • LC-MS/MS Analysis:

    • Develop a separation method on the LC to resolve this compound from other metabolites.

    • Optimize the mass spectrometer parameters for the detection of this compound. This will involve identifying the parent ion and specific fragment ions for use in Multiple Reaction Monitoring (MRM).

    • Generate a standard curve using a purified this compound standard of known concentrations.

    • Analyze the experimental samples and quantify this compound based on the standard curve.

Visualizations

This compound Biosynthesis Pathway

Pseudomonine_Biosynthesis Chorismate Chorismate PmsC PmsC (Chorismate-utilizing enzyme) Chorismate->PmsC Salicylic_Acid Salicylic Acid PmsC->Salicylic_Acid PmsB PmsB (Chorismate-utilizing enzyme) PmsE PmsE (Siderophore biosynthesis enzyme) Salicylic_Acid->PmsE Histidine L-Histidine PmsA PmsA (Histidine decarboxylase) Histidine->PmsA Histamine Histamine PmsA->Histamine Histamine->PmsE This compound This compound PmsE->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Co-culture Interaction Studies

CoCulture_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Start Start Monoculture Monoculture Controls (Pseudomonas and Target) Start->Monoculture CoCulture Co-culture (Pseudomonas + Target) Start->CoCulture Growth Growth Kinetics (CFU/mL or OD600) Monoculture->Growth CoCulture->Growth Metabolite Metabolite Analysis (LC-MS/MS for this compound) CoCulture->Metabolite Transcriptomics Transcriptomics (RNA-seq of Target) CoCulture->Transcriptomics Phenotype Phenotypic Assays (e.g., Virulence) CoCulture->Phenotype

Caption: Workflow for investigating this compound-mediated interactions.

Signaling Logic of Siderophore-Mediated Competition

Siderophore_Competition cluster_Pseudomonas Pseudomonas sp. cluster_Target Target Organism P_Fe_Uptake Iron Uptake Pseudomonine_Prod This compound Production P_Fe_Uptake->Pseudomonine_Prod represses Pseudomonine_Fe This compound-Fe(III) Pseudomonine_Prod->Pseudomonine_Fe T_Fe_Uptake Iron Uptake T_Growth Growth T_Fe_Uptake->T_Growth Iron Fe(III) Iron->Pseudomonine_Prod low iron induces Iron->T_Fe_Uptake Iron->Pseudomonine_Fe Pseudomonine_Fe->P_Fe_Uptake specific uptake Pseudomonine_Fe->T_Fe_Uptake no/low uptake (competition)

Caption: Siderophore-mediated iron competition between bacteria.

References

Application Notes and Protocols for Creating Knockout Mutants of the Pseudomonine Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the generation of knockout mutants in the pseudomonine biosynthetic gene cluster in Pseudomonas species. This compound is a siderophore, an iron-chelating molecule, produced by several Pseudomonas species, including the biocontrol strain Pseudomonas fluorescens WCS374. The biosynthesis of this compound is orchestrated by the pms gene cluster. Knockout of genes within this cluster can be instrumental in elucidating the role of this compound in microbial competition, plant-microbe interactions, and pathogenesis. The primary method described here is a two-step allelic exchange using a suicide vector, a robust and widely adopted technique for generating unmarked gene deletions in Pseudomonas.

Principle of the Method

The generation of a knockout mutant is achieved through homologous recombination. A suicide vector, incapable of replicating in Pseudomonas, is constructed to carry a knockout allele. This allele consists of the upstream and downstream flanking regions of the target gene within the pms cluster, effectively deleting the gene of interest. The vector also contains a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity).

The process involves two homologous recombination events:

  • First Crossover (Integration): The suicide vector is introduced into the recipient Pseudomonas strain. A single homologous recombination event between the knockout allele on the plasmid and the wild-type gene on the chromosome leads to the integration of the entire plasmid into the bacterial chromosome. These integrants, known as merodiploids, are selected based on the antibiotic resistance conferred by the vector.

  • Second Crossover (Excision): The merodiploids are then subjected to counter-selection. Growth on a medium containing sucrose selects for cells that have lost the sacB gene, which is toxic in the presence of sucrose. This loss occurs through a second homologous recombination event that excises the plasmid backbone. This second crossover can result in either the restoration of the wild-type allele or the generation of the desired knockout mutant. Subsequent screening is required to identify the successful knockout clones.

Experimental Workflow

The overall workflow for creating a knockout mutant of a gene in the this compound (pms) gene cluster is depicted below.

knockout_workflow cluster_prep Phase 1: Knockout Construct Preparation cluster_pseudomonas Phase 2: Pseudomonas Manipulation pcr_flanks 1. PCR Amplification of Upstream & Downstream Flanking Regions of Target pms Gene assembly 3. Gibson Assembly to Fuse Flanks with Linearized Vector pcr_flanks->assembly vector_prep 2. Linearization of Suicide Vector (e.g., pEX18Tc) vector_prep->assembly transformation_ecoli 4. Transformation into E. coli & Plasmid Purification assembly->transformation_ecoli conjugation 5. Introduction of Knockout Plasmid into Pseudomonas (Conjugation) transformation_ecoli->conjugation Transfer of Verified Plasmid selection1 6. Selection of Merodiploids (First Crossover Events) on Antibiotic Plates conjugation->selection1 selection2 7. Counter-selection of Double Crossovers on Sucrose Plates selection1->selection2 verification 8. Verification of Knockout Mutants (PCR & Sequencing) selection2->verification signaling_pathway cluster_regulation Iron Regulation cluster_biosynthesis This compound Biosynthesis Fe_high High Iron Fur Fur Regulator Fe_high->Fur activates Fe_low Low Iron Fe_low->Fur inactivates pms_operon pms Gene Cluster (pmsCEAB, etc.) Fur->pms_operon represses transcription pms_proteins Pms Proteins (Biosynthetic Enzymes) pms_operon->pms_proteins transcription & translation This compound This compound pms_proteins->this compound catalyzes synthesis precursors Chorismate, Histidine, etc. precursors->pms_proteins substrates

Application Notes and Protocols for Isotopic Labeling Studies of the Pseudomonine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the biosynthetic pathway of pseudomonine, a siderophore produced by various Pseudomonas species, using stable isotope labeling techniques. The protocols outlined below are designed to trace the incorporation of labeled precursors into the final this compound molecule, thereby elucidating the enzymatic steps and precursor-product relationships.

Introduction to this compound Biosynthesis

This compound is a non-ribosomally synthesized siderophore crucial for iron acquisition in certain Pseudomonas species. Its biosynthesis is orchestrated by the pms gene cluster. Genetic and bioinformatic analyses suggest that this compound is assembled from two primary precursors: chorismate and L-histidine . The pathway involves the formation of a salicylic acid moiety from chorismate and a cyclized threonine derivative from L-histidine, which are then condensed to form the final this compound structure. Isotopic labeling studies are essential to experimentally validate this proposed pathway, identify intermediates, and quantify metabolic flux.

Experimental Protocols

Protocol 1: Stable Isotope Feeding of Pseudomonas Cultures

This protocol describes the general procedure for feeding isotopically labeled precursors to a this compound-producing Pseudomonas strain.

Materials:

  • This compound-producing bacterial strain (e.g., Pseudomonas fluorescens WCS374)

  • Iron-deficient minimal medium (e.g., Succinate Minimal Medium - SSM)

  • Isotopically labeled precursors:

    • U-¹³C-Chorismic acid

    • U-¹³C, ¹⁵N-L-Histidine

    • U-¹³C-L-Threonine

    • ¹³C₆-Salicylic acid

  • Unlabeled precursors (for control experiments)

  • Sterile culture flasks

  • Shaking incubator

  • Centrifuge and sterile centrifuge tubes

  • Lyophilizer

Methodology:

  • Strain Pre-culture: Inoculate a single colony of the Pseudomonas strain into 5 mL of nutrient-rich medium (e.g., LB broth) and grow overnight at 28°C with shaking (200 rpm).

  • Inoculation of Main Culture: Inoculate 100 mL of iron-deficient SSM medium in a 500 mL flask with the overnight pre-culture to an initial OD₆₀₀ of 0.05.

  • Induction of Siderophore Production: Incubate the culture at 28°C with vigorous shaking. Siderophore production is typically induced under iron-limiting conditions.

  • Precursor Feeding: When the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6), add the sterile, isotopically labeled precursor to the culture. The final concentration of the precursor should be optimized, but a starting point of 100 µM is recommended.

    • Experimental Groups:

      • Group A: U-¹³C-Chorismic acid

      • Group B: U-¹³C, ¹⁵N-L-Histidine

      • Group C: U-¹³C-L-Threonine

      • Group D: ¹³C₆-Salicylic acid

    • Control Group: Culture fed with an equivalent amount of unlabeled precursor.

  • Continued Incubation: Continue the incubation for a further 24-48 hours to allow for the uptake and incorporation of the labeled precursor into this compound.

  • Harvesting: Centrifuge the culture at 8,000 x g for 15 minutes to pellet the cells.

  • Supernatant Processing: Carefully collect the supernatant, which contains the secreted this compound. Lyophilize the supernatant to dryness.

Protocol 2: Extraction and Purification of Labeled this compound

This protocol details the extraction and purification of this compound from the culture supernatant for subsequent analysis.

Materials:

  • Lyophilized culture supernatant

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Methodology:

  • Reconstitution: Reconstitute the lyophilized supernatant in 10 mL of 50% methanol/water.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the siderophores with increasing concentrations of methanol (e.g., 20%, 50%, 80%, 100%).

  • HPLC Purification:

    • Pool the fractions containing this compound (can be monitored by a colorimetric assay like the Chrome Azurol S (CAS) assay or by UV-Vis spectroscopy).

    • Dry the pooled fractions under vacuum and reconstitute in a small volume of the initial mobile phase.

    • Inject the sample onto a semi-preparative C18 HPLC column.

    • Use a gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B). A typical gradient might be 10-90% B over 30 minutes.

    • Collect fractions corresponding to the this compound peak.

    • Verify the purity of the collected fractions by analytical HPLC-MS.

Protocol 3: Mass Spectrometry and NMR Analysis of Labeled this compound

This protocol outlines the analytical methods to determine the extent and position of isotopic labeling in the purified this compound.

Materials:

  • Purified labeled and unlabeled this compound

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • NMR spectrometer (≥600 MHz)

  • Appropriate deuterated solvents (e.g., Methanol-d₄)

Methodology:

  • Mass Spectrometry (MS) Analysis:

    • Dissolve the purified this compound in a suitable solvent (e.g., 50% methanol/water with 0.1% formic acid).

    • Infuse the sample directly into the mass spectrometer or analyze by LC-MS.

    • Acquire high-resolution mass spectra in positive ion mode.

    • Compare the mass spectra of the labeled and unlabeled this compound. The mass shift in the labeled sample will indicate the number of incorporated isotopic atoms.

    • Perform tandem MS (MS/MS) to fragment the this compound ion. The mass shifts in the fragment ions will help to localize the position of the labels within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:

    • Dissolve a sufficient amount of purified labeled this compound in a deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • In ¹³C-labeled samples, the incorporation of ¹³C will result in significantly enhanced signals for the labeled carbon atoms.

    • In ¹⁵N-labeled samples, ¹H-¹⁵N couplings can be observed in ¹H NMR spectra, and ¹⁵N NMR can be performed directly.

    • Advanced 2D NMR experiments (e.g., HSQC, HMBC) can be used to precisely assign the labeled positions.

Data Presentation

Quantitative data from isotopic labeling experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Mass Spectrometric Analysis of this compound Labeling

Labeled Precursor FedExpected Mass Shift (Da)Observed Mass of [M+H]⁺ (Labeled)Number of Incorporated IsotopesKey Fragment Ions and their Mass Shifts (Da)
U-¹³C-Chorismic acid+7Data to be filledData to be fillede.g., Salicylic acid fragment: +7
U-¹³C, ¹⁵N-L-Histidine+6 (+5 ¹³C, +1 ¹⁵N)Data to be filledData to be fillede.g., Histamine-derived fragment: +6
U-¹³C-L-Threonine+4Data to be filledData to be fillede.g., Cyclothreonine fragment: +4
¹³C₆-Salicylic acid+6Data to be filledData to be fillede.g., Salicylic acid fragment: +6
Unlabeled Control0e.g., 331.110No shift

Table 2: NMR Analysis of ¹³C Incorporation into this compound

Labeled Precursor FedThis compound Carbon AtomChemical Shift (ppm) - UnlabeledSignal Intensity Enhancement (Fold Change) - Labeled
U-¹³C-Chorismic acidC1' (Salicylate)e.g., 117.5Data to be filled
C2' (Salicylate)e.g., 162.1Data to be filled
... (other salicylate carbons)...Data to be filled
U-¹³C, ¹⁵N-L-HistidineC2 (Histidine-derived)e.g., 135.2Data to be filled
C4 (Histidine-derived)e.g., 118.9Data to be filled
... (other histidine-derived carbons)...Data to be filled

Mandatory Visualization

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general experimental workflow for isotopic labeling studies.

Pseudomonine_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase Complex Chorismate Chorismate pmsC pmsC (Isochorismate Synthase) Chorismate->pmsC L_Histidine L_Histidine pmsA pmsA (Histidine Decarboxylase) L_Histidine->pmsA L_Threonine L_Threonine pmsE_domain1 pmsE (Domain 1) Threonine Adenylation L_Threonine->pmsE_domain1 Isochorismate Isochorismate pmsB pmsB (Isochorismate Pyruvate Lyase) Isochorismate->pmsB Salicylic_Acid Salicylic_Acid pmsD pmsD (NRPS) Condensation Salicylic_Acid->pmsD Histamine Histamine Histamine->pmsD Cyclized_Threonine_Intermediate Cyclized Threonine Intermediate Cyclized_Threonine_Intermediate->pmsD pmsC->Isochorismate pmsB->Salicylic_Acid pmsA->Histamine pmsE_domain2 pmsE (Domain 2) Cyclization pmsE_domain1->pmsE_domain2 pmsE_domain2->Cyclized_Threonine_Intermediate This compound This compound pmsD->this compound

Caption: Proposed biosynthetic pathway of this compound.

Isotopic_Labeling_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction & Purification cluster_analysis Analysis Culture Pseudomonas Culture (Iron-deficient medium) Feeding Feed Isotopically Labeled Precursor Culture->Feeding Incubation Incubation (24-48h) Feeding->Incubation Harvest Harvest Supernatant Incubation->Harvest SPE Solid-Phase Extraction (SPE) Harvest->SPE HPLC HPLC Purification SPE->HPLC MS High-Resolution MS and MS/MS HPLC->MS NMR NMR Spectroscopy (1D and 2D) HPLC->NMR Data Data Analysis & Pathway Elucidation MS->Data NMR->Data

Caption: Experimental workflow for isotopic labeling studies.

Troubleshooting & Optimization

Technical Support Center: Optimizing Pseudomonine Yield in Liquid Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of Pseudomonine in liquid culture.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its yield important?

This compound is a siderophore, a small, high-affinity iron-chelating molecule, produced by certain strains of Pseudomonas, such as Pseudomonas fluorescens. Siderophores play a crucial role in the bacterium's ability to acquire iron, which is an essential nutrient. Increased yield of this compound is important for various applications, including biocontrol in agriculture (by limiting iron availability to plant pathogens) and potential therapeutic uses due to its iron-chelating properties.

2. What are the key factors influencing this compound yield in liquid culture?

The primary factors that significantly impact the yield of this compound include:

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical.

  • Iron Concentration: As a siderophore, this compound production is tightly regulated by the availability of iron.

  • pH of the Culture Medium: The pH affects both bacterial growth and the stability and activity of enzymes involved in biosynthesis.

  • Temperature: Temperature influences the rate of bacterial growth and enzymatic reactions.

  • Aeration: Adequate oxygen supply is necessary for the aerobic metabolism of Pseudomonas and can impact secondary metabolite production.

3. Which Pseudomonas strains are known producers of this compound?

Pseudomonas fluorescens WCS374 is a well-characterized strain known to produce this compound. Other fluorescent Pseudomonas species may also produce this siderophore.

4. How does iron concentration specifically affect this compound production?

This compound biosynthesis is induced under iron-limiting conditions. When iron levels in the culture medium are low, the bacteria upregulate the expression of genes responsible for siderophore production to scavenge for iron. Conversely, high concentrations of iron in the medium will repress the biosynthesis of this compound.

Troubleshooting Guide

Issue EncounteredPossible CausesRecommended Solutions
Low or No this compound Yield High iron concentration in the media.Use iron-depleted media or add iron chelators like 2,2'-dipyridyl to create iron-limiting conditions.
Suboptimal media composition.Optimize carbon and nitrogen sources. Fructose and peptone have been shown to be effective for siderophore production in some Pseudomonas species.[1]
Incorrect pH of the culture medium.Adjust the initial pH of the medium to the optimal range of 6.5-7.0. Monitor and control pH during fermentation.[1]
Inappropriate incubation temperature.Ensure the incubation temperature is optimal for the specific Pseudomonas strain, typically around 25°C for siderophore production.[1]
Insufficient aeration.Increase the agitation speed or the aeration rate to ensure adequate oxygen supply.
Batch-to-Batch Variability in Yield Inconsistent media preparation.Prepare a large batch of media to be used for all experiments to ensure consistency.
Fluctuations in incubation conditions.Calibrate and monitor incubator temperature and shaker speed regularly.
Genetic instability of the producing strain.Use a fresh culture from a frozen stock for each experiment. Periodically re-isolate and verify the strain's production capabilities.
Contamination of the Culture Improper aseptic technique.Strictly follow aseptic techniques during media preparation, inoculation, and sampling.
Contaminated starting materials.Autoclave all media and equipment properly. Filter-sterilize heat-labile components.

Quantitative Data Summary

Table 1: Effect of Carbon Source on Siderophore Production by Pseudomonas sp. QCS59

Carbon Source (0.5% w/v)Siderophore Production (% units)
Fructose85
Glucose78
Sucrose75
Glycerol72
Maltose68

Data adapted from a study on siderophore production in Pseudomonas sp. QCS59, providing a reference for optimizing carbon sources.[1]

Table 2: Effect of Nitrogen Source on Siderophore Production by Pseudomonas sp. QCS59

Nitrogen Source (2% w/v)Siderophore Production (% units)
Peptone92
Yeast Extract88
Ammonium Sulfate75
Sodium Nitrate70
Urea65

Data adapted from a study on siderophore production in Pseudomonas sp. QCS59, providing a reference for optimizing nitrogen sources.[1]

Table 3: Effect of pH on Siderophore Production by Pseudomonas sp. QCS59

Initial pHSiderophore Production (% units)
5.565
6.078
6.595
7.090
7.582

Data adapted from a study on siderophore production in Pseudomonas sp. QCS59, indicating an optimal pH range.[1]

Table 4: Effect of Temperature on Siderophore Production by Pseudomonas sp. QCS59

Temperature (°C)Siderophore Production (% units)
2075
2593
3085
3760

Data adapted from a study on siderophore production in Pseudomonas sp. QCS59, showing the optimal temperature for production.[1]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Media Components

This protocol is designed to systematically optimize the concentration of individual media components to enhance this compound yield.

  • Prepare a Basal Medium: Start with a defined minimal medium known to support the growth of Pseudomonas fluorescens, such as M9 minimal salts medium, with a known limiting concentration of iron.

  • Vary One Factor: For each experiment, vary the concentration of a single component (e.g., carbon source, nitrogen source) while keeping all other components constant. For example, to optimize the carbon source concentration, prepare flasks with varying concentrations of fructose (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Inoculation and Incubation: Inoculate each flask with a standardized inoculum of Pseudomonas fluorescens. Incubate the cultures under consistent conditions of temperature (e.g., 25°C) and agitation (e.g., 200 rpm) for a defined period (e.g., 48-72 hours).

  • Quantify this compound Yield: After incubation, harvest the culture supernatant and quantify the amount of this compound produced using a suitable assay, such as the Chrome Azurol S (CAS) assay for siderophores.

  • Data Analysis: Plot the this compound yield against the concentration of the varied component to determine the optimal concentration.

  • Iterative Optimization: Once the optimal concentration of one component is determined, use that concentration in the basal medium for the optimization of the next component.

Protocol 2: Step-by-Step Optimization of Fermentation Parameters

This protocol outlines a systematic approach to optimize the physical parameters of fermentation for maximal this compound production.

  • Establish Baseline Conditions: Begin with a standard set of fermentation conditions based on literature values for Pseudomonas species (e.g., pH 7.0, 28°C, 200 rpm agitation).

  • pH Optimization:

    • Prepare a series of buffered media with different initial pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).

    • Inoculate and incubate under the baseline temperature and agitation.

    • Measure the final this compound yield to identify the optimal pH range.

  • Temperature Optimization:

    • Using the optimal pH determined in the previous step, set up cultures to be incubated at different temperatures (e.g., 20°C, 25°C, 30°C, 37°C).

    • Maintain the optimal pH and baseline agitation.

    • Determine the temperature that results in the highest this compound yield.

  • Aeration (Agitation) Optimization:

    • Using the optimal pH and temperature, inoculate flasks and incubate them at different agitation speeds (e.g., 100, 150, 200, 250 rpm) to vary the level of aeration.

    • Measure the this compound yield to find the optimal agitation speed.

  • Confirmation Experiment: Conduct a final fermentation run using all the optimized parameters (media composition, pH, temperature, and agitation) to confirm the enhanced yield of this compound.

Visualizations

Pseudomonine_Biosynthesis_Pathway cluster_regulation Regulation Chorismate Chorismate Salicylic_Acid Salicylic_Acid Chorismate->Salicylic_Acid pmsC, pmsB This compound This compound Salicylic_Acid->this compound pmsE, pmsA Iron_low Low Iron pmsCEAB pmsCEAB operon Iron_low->pmsCEAB Induces expression Iron_high High Iron Iron_high->pmsCEAB Represses expression

Caption: Simplified biosynthetic pathway of this compound and its regulation by iron.

Troubleshooting_Workflow cluster_solutions Solutions Start Low this compound Yield Check_Iron Check Iron Concentration Start->Check_Iron Check_Media Optimize Media Composition Check_Iron->Check_Media Iron level is optimal Sol_Iron Use iron-depleted media Check_Iron->Sol_Iron High Iron Check_pH Optimize pH Check_Media->Check_pH Media is optimal Sol_Media Test different C/N sources Check_Media->Sol_Media Suboptimal Check_Temp Optimize Temperature Check_pH->Check_Temp pH is optimal Sol_pH Adjust to pH 6.5-7.0 Check_pH->Sol_pH Suboptimal Check_Aeration Optimize Aeration Check_Temp->Check_Aeration Temperature is optimal Sol_Temp Adjust to 25°C Check_Temp->Sol_Temp Suboptimal Yield_Improved Yield Improved Check_Aeration->Yield_Improved Aeration is optimal Sol_Aeration Increase agitation Check_Aeration->Sol_Aeration Suboptimal Sol_Iron->Yield_Improved Sol_Media->Yield_Improved Sol_pH->Yield_Improved Sol_Temp->Yield_Improved Sol_Aeration->Yield_Improved

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Pseudomonas fluorescens Pseudomonine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low pseudomonine production in Pseudomonas fluorescens. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimentation.

Troubleshooting Guides

This section provides answers to specific problems you might be facing with your P. fluorescens cultures.

Q1: I am not detecting any this compound in my P. fluorescens culture. What are the primary factors to check?

A1: Complete absence of this compound production can be attributed to several critical factors, ranging from the bacterial strain itself to fundamental culture conditions. Here’s a checklist of primary troubleshooting steps:

  • Strain Capability: First, confirm that your P. fluorescens strain possesses the genetic machinery for this compound synthesis. Not all strains have the necessary biosynthetic gene cluster (pmsCEAB). You may need to perform a PCR-based screen for these genes or consult the strain's genomic data if available.

  • Iron (Fe³⁺) Concentration: this compound is a siderophore, and its production is tightly regulated by iron availability. High concentrations of iron in your culture medium will completely repress the expression of the biosynthetic genes.[1]

    • Actionable Step: Use iron-deficient media for your experiments. Prepare all media and glassware to be as iron-free as possible. Glassware should be acid-washed to remove trace iron contaminants.

  • Culture Medium Composition: The type and concentration of carbon and nitrogen sources can significantly influence secondary metabolite production.

    • Actionable Step: Start with a well-defined minimal medium, such as a succinate-based medium, which has been shown to support siderophore production.[1]

  • Growth Phase: Siderophore production is typically highest during the late exponential to early stationary phase of growth.

    • Actionable Step: Monitor your culture's growth curve (OD₆₀₀) and harvest the supernatant for analysis at different time points to identify the peak production window.

Q2: My this compound yields are consistently low. How can I optimize my culture conditions to improve production?

A2: Low yields are a common challenge and can often be resolved by systematically optimizing key fermentation parameters.

  • Fine-tuning Iron Concentration: While iron is generally repressive, trace amounts are still necessary for bacterial growth. The optimal concentration is a delicate balance.

    • Actionable Step: Titrate ferric chloride (FeCl₃) into your iron-deficient medium at very low concentrations (e.g., 0.1 µM to 5 µM) to find the optimal level that supports growth without significantly repressing this compound synthesis. Production is often maximal at 1 µM iron.[1]

  • pH of the Culture Medium: The pH of the medium can affect enzyme activity and nutrient availability. For siderophore production in Pseudomonas, a neutral to slightly alkaline pH is generally favorable.

    • Actionable Step: Maintain the pH of your culture between 7.0 and 8.0. The optimal pH for siderophore production has been reported to be around 7.0.[2][3][4][5] Use a buffered medium or a pH-controlled fermenter.

  • Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources is critical.

    • Actionable Step: Succinate is a commonly used carbon source that supports good siderophore production. For nitrogen, sources like ammonium sulfate or certain amino acids can be effective.[1] Experiment with different carbon-to-nitrogen (C/N) ratios to find the optimal balance for your strain.

  • Aeration and Agitation: As an obligate aerobe, P. fluorescens requires sufficient oxygen for growth and metabolism.

    • Actionable Step: In shake flask cultures, use baffled flasks and an appropriate flask-to-medium volume ratio (e.g., 1:5 or 1:10) to ensure adequate aeration. For bioreactors, optimize the agitation speed and aeration rate to maintain a dissolved oxygen level that supports robust growth without causing excessive shear stress.

Q3: I am observing high variability in this compound production between batches. What could be the cause of this inconsistency?

A3: Batch-to-batch variability often points to subtle inconsistencies in experimental setup and execution.

  • Inoculum Preparation: The age and physiological state of your inoculum can significantly impact the kinetics of the subsequent culture.

    • Actionable Step: Standardize your inoculum preparation. Always use a fresh overnight culture grown under the same conditions to inoculate your production cultures. Ensure the inoculum volume is consistent across all experiments (e.g., a 1-2% v/v transfer).

  • Media Preparation: Minor variations in media components, especially trace elements like iron, can lead to large differences in siderophore production.

    • Actionable Step: Prepare a large batch of your medium to be used for a series of experiments. If preparing fresh, be meticulous with your measurements and the quality of your reagents. Remember to use iron-free water and acid-washed glassware.

  • Genetic Stability of the Strain: Spontaneous mutations can occur during repeated subculturing, potentially affecting secondary metabolite production. The GacS/GacA regulatory system, which influences secondary metabolism, is a known site for such mutations.[6]

    • Actionable Step: Periodically re-streak your culture from a frozen glycerol stock to ensure you are working with the original strain. Avoid excessive subculturing.

Data Summary Tables

Table 1: Key Culture Parameters for Optimizing this compound Production

ParameterRecommended Range/ValueNotes
Iron (Fe³⁺) Concentration < 5 µM (Optimal often ~1 µM)Production is repressed at concentrations above 30 µM.[1]
pH 7.0 - 8.0Neutral to slightly alkaline pH is generally optimal for siderophore production.[2][3][4][5]
Temperature 25 - 30 °COptimal growth temperature for most P. fluorescens strains.[6]
Carbon Source Succinate, Glycerol, GlucoseSuccinate is a reliable choice for siderophore production.
Nitrogen Source Ammonium Sulfate, Urea, Asparagine, ProlineThe optimal source can be strain-dependent.[1]
Aeration High (e.g., use baffled flasks)Essential for this obligate aerobe.

Experimental Protocols

Protocol 1: Extraction of this compound from Culture Supernatant

This protocol describes a general method for extracting siderophores, including this compound, from the liquid culture of P. fluorescens.

Materials:

  • P. fluorescens culture supernatant

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Rotary evaporator

  • Separatory funnel

  • Centrifuge and centrifuge tubes

Procedure:

  • Culture Preparation: Grow P. fluorescens in an iron-deficient medium (e.g., Succinate Medium) until the late exponential or early stationary phase.

  • Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes at 4 °C) to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the supernatant into a sterile flask. This contains the secreted this compound.

  • Acidification: Adjust the pH of the supernatant to 2.0 using HCl. This step protonates the siderophores, making them more soluble in organic solvents.

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The organic phase (top layer) will contain the this compound.

    • Drain the aqueous (bottom) layer.

    • Repeat the extraction of the aqueous layer with a fresh volume of ethyl acetate to maximize recovery.

  • Solvent Evaporation: Combine the organic phases and remove the ethyl acetate using a rotary evaporator at a temperature below 40 °C.

  • Resuspension: Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., methanol or a mobile phase compatible with your downstream analysis) for quantification.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general framework for quantifying this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A linear gradient can be optimized, for example:

    • 0-5 min: 5% B

    • 5-40 min: 5% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B

    • 50-55 min: 5% B

  • Flow Rate: 0.7 - 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance. This may need to be determined by a UV scan of a purified sample, but a common wavelength for related compounds is around 313 nm.

Procedure:

  • Sample Preparation: Prepare your extracted this compound sample as described in Protocol 1, ensuring it is free of particulate matter by filtering through a 0.22 µm syringe filter.

  • Standard Curve: Prepare a series of known concentrations of a purified this compound standard (if available) in the same solvent as your sample.

  • Injection: Inject a fixed volume (e.g., 20 µL) of your standards and samples onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which should match that of the standard.

    • Integrate the area under the this compound peak for each standard and sample.

    • Construct a standard curve by plotting peak area against the concentration of the standards.

    • Use the standard curve to determine the concentration of this compound in your samples.

Visualizations

Pseudomonine_Biosynthesis_Pathway cluster_pms_operon pmsCEAB Gene Products Chorismate Chorismate Intermediate1 Isochorismate Chorismate->Intermediate1 pmsC Salicylic_Acid Salicylic Acid Intermediate1->Salicylic_Acid pmsB This compound This compound Salicylic_Acid->this compound pmsE Histidine L-Histidine Histidine->this compound pmsA Cyclic_di_GMP Cyclic di-GMP Cyclic_di_GMP->this compound pmsC PmsC pmsB PmsB pmsE PmsE pmsA PmsA

Caption: Simplified biosynthesis pathway of this compound from chorismate and histidine.

GacS_GacA_Regulation Environmental_Signal Environmental Signal (e.g., cell density, stress) GacS GacS (Sensor Kinase) Environmental_Signal->GacS GacA GacA (Response Regulator) GacS->GacA Phosphorylation rsm_genes rsm Genes (e.g., rsmY, rsmZ) GacA->rsm_genes Upregulates RsmA RsmA (Translational Repressor) rsm_genes->RsmA Sequesters pms_mRNA pms operon mRNA RsmA->pms_mRNA Represses Translation Pseudomonine_Biosynthesis This compound Biosynthesis pms_mRNA->Pseudomonine_Biosynthesis

Caption: The GacS/GacA two-component system's regulation of this compound biosynthesis.

Troubleshooting_Workflow Start Start: Low/No this compound Production Check_Strain Verify Strain Genetics (pmsCEAB genes present?) Start->Check_Strain Check_Iron Assess Iron Levels (Is medium iron-deficient?) Check_Strain->Check_Iron Gene cluster present Success Successful Production Check_Strain->Success Strain lacks genes -> Select new strain Optimize_Culture Optimize Culture Conditions (pH, Temp, C/N ratio) Check_Iron->Optimize_Culture Iron levels are low Check_Iron->Success High iron detected -> Use iron-free methods Analyze_Growth Monitor Growth Phase (Harvest at late-exp/stationary) Optimize_Culture->Analyze_Growth Review_Protocols Review Protocols (Inoculum, Media Prep) Analyze_Growth->Review_Protocols Quantify Quantify this compound (HPLC/LC-MS) Review_Protocols->Quantify Quantify->Success Yields improve

Caption: A logical workflow for troubleshooting low this compound production.

Frequently Asked Questions (FAQs)

Q: What is this compound? A: this compound is a siderophore, which is a small, high-affinity iron-chelating compound secreted by microorganisms like Pseudomonas fluorescens to scavenge for iron in iron-limiting environments. It is structurally related to salicylic acid.

Q: Why is iron concentration so critical for this compound production? A: The biosynthesis of this compound is genetically repressed in the presence of sufficient iron. The bacterial cells have a regulatory system (often involving the Fur protein) that senses intracellular iron levels. When iron is abundant, the expression of genes required for siderophore synthesis, such as the pms operon, is switched off to conserve energy.[1]

Q: Can I use a rich medium like LB or TSB for this compound production? A: While rich media support robust cell growth, they are generally not recommended for this compound production. These media often contain sufficient trace amounts of iron from components like yeast extract and peptone to repress siderophore synthesis. A defined minimal medium with a controlled, low-iron composition is preferable.

Q: My P. fluorescens strain is producing a fluorescent green/yellow pigment. Is this this compound? A: Not necessarily. The characteristic fluorescent pigment of many P. fluorescens strains is pyoverdine, another type of siderophore. This compound itself is not the primary fluorescent compound. However, the production of both is often co-regulated by iron availability, so the presence of pyoverdine indicates that the conditions are likely favorable for siderophore production in general.

Q: How does the GacS/GacA system regulate this compound production? A: The GacS/GacA two-component system is a global regulator of secondary metabolism in Pseudomonas. In response to certain environmental cues, the sensor kinase GacS phosphorylates the response regulator GacA. Phosphorylated GacA then activates the transcription of small regulatory RNAs (like RsmY and RsmZ), which in turn sequester translational repressor proteins (like RsmA). By sequestering these repressors, the translation of target mRNAs, including those for secondary metabolite biosynthesis, is allowed to proceed. This regulatory cascade often has a positive effect on the production of compounds like this compound.[3]

Q: Are there any common laboratory mistakes that can lead to low this compound yield? A: Yes, several common errors can inhibit production:

  • Contamination of media with iron: Using non-acid-washed glassware or low-purity water can introduce enough iron to repress production.

  • Inconsistent inoculum: Using an old or inconsistently prepared starter culture can lead to variable growth and production kinetics.

  • Incorrect growth phase at harvest: Harvesting the culture too early (during early exponential phase) or too late (deep into stationary phase) can miss the peak production window.

  • Improper pH control: Allowing the pH of the medium to drift outside the optimal range can negatively impact enzyme function and overall yield.

References

Optimizing culture conditions for maximal Pseudomonine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for maximal Pseudomonine synthesis by Pseudomonas species.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No this compound Yield Inappropriate iron concentration in the medium. Iron is a critical regulator of this compound biosynthesis.[1][2][3][4]Optimize iron concentration. Start with an iron-deficient medium and titrate with FeCl₃ to determine the optimal concentration, which is often in the low micromolar range. For example, concentrations below 160 µg/L have been shown to have a positive effect on siderophore production in P. fluorescens. Complete repression of siderophore production can occur at concentrations above 200 µg/L.
Suboptimal pH of the culture medium. pH can significantly affect enzyme activity and nutrient availability.[5][6][7][8][9]The optimal pH for siderophore production is often near neutral (pH 7.0).[6] However, for some siderophores like pyochelin and pyoverdin, synthesis can be more intensive at acidic pH (e.g., pH 5).[6] It is recommended to test a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0) to determine the optimum for your specific strain and conditions.
Inefficient carbon or nitrogen source. The type and ratio of carbon and nitrogen sources are crucial for secondary metabolite production.[10][11][12][13][14][15][16]Test various carbon sources such as fructose, glucose, and succinate.[10][11] For nitrogen, sources like peptone and ammonium sulfate can be evaluated.[16][17] The carbon-to-nitrogen ratio should also be optimized.
Inadequate aeration or agitation. Oxygen availability is critical for the growth of aerobic Pseudomonas and subsequent metabolite production.Optimize the shaking speed (rpm) in flask cultures or the aeration and agitation rates in a bioreactor to ensure sufficient dissolved oxygen.
Incorrect incubation temperature. Temperature affects bacterial growth and enzyme kinetics.The optimal growth temperature for most P. fluorescens strains is between 25-30°C.[18] It is advisable to test a temperature range around this optimum to find the best condition for this compound synthesis.
Strain instability or mutation. Repeated subculturing can lead to loss of secondary metabolite production capabilities.[19]Always start cultures from a frozen stock. If a decrease in yield is observed over time, re-isolate a high-producing colony or prepare a new frozen stock from a confirmed high-yield culture.
Inconsistent Batch-to-Batch Yield Variability in media preparation. Minor differences in component concentrations or preparation methods can lead to significant variations in yield.Standardize media preparation protocols. Use high-purity water and reagents. Prepare media in larger batches to minimize variation between experiments.
Inoculum variability. The age and density of the inoculum can affect the kinetics of the fermentation.Use a standardized inoculum preparation protocol. Inoculate with a fresh, actively growing culture at a consistent cell density (e.g., measured by OD₆₀₀).
Difficulty in this compound Extraction and Quantification Inefficient extraction method. This compound may not be efficiently recovered from the culture supernatant.Acidify the culture supernatant to approximately pH 2.0 with HCl to precipitate the siderophore before extraction with an organic solvent like ethyl acetate.[20]
Interference from other compounds during quantification. Other secreted metabolites may have similar retention times in HPLC.[21][22]Optimize the HPLC method (e.g., gradient, column type) to achieve better separation. Use a diode array detector to check for peak purity by comparing spectra.[21][23]

Frequently Asked Questions (FAQs)

Culture Conditions

Q1: What is the most critical factor for inducing this compound synthesis?

A1: Iron concentration is the most critical environmental factor. This compound is a siderophore, and its biosynthesis is typically induced under iron-limiting conditions.[1][2][3][4] The expression of the pmsCEAB gene cluster, which is involved in this compound biosynthesis, is regulated by iron.[1]

Q2: What is a good starting medium for optimizing this compound production?

A2: A minimal medium such as Succinate Medium or King's B medium, which allows for precise control over the composition, is a good starting point.[24] It's crucial to prepare it without added iron initially to establish a baseline of iron limitation.

Q3: How does the choice of carbon and nitrogen source impact this compound yield?

A3: The choice and ratio of carbon and nitrogen sources significantly influence the production of secondary metabolites.[10][11][12][13][14][15][16] For general siderophore production in Pseudomonas, succinate has been reported as an effective carbon source. Organic nitrogen sources like peptone may also enhance production compared to inorganic sources.[16] It is recommended to empirically test different sources and their ratios.

Q4: What is the optimal pH for this compound production?

A4: While the optimal pH can be strain-dependent, a neutral pH of around 7.0 is generally a good starting point for siderophore production by Pseudomonas.[6] However, some studies have shown increased production of certain siderophores at slightly acidic pH.[6][9]

Experimental Procedures

Q5: How can I accurately quantify this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound.[20][21] After extraction from the culture supernatant, the sample can be analyzed using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with trifluoroacetic acid). Detection is typically performed using a UV detector at a wavelength where this compound absorbs maximally.

Q6: What is a standard protocol for extracting this compound from a liquid culture?

A6: A common method involves the following steps:

  • Centrifuge the culture to remove bacterial cells.

  • Acidify the resulting supernatant to pH 2.0 using 6M HCl.

  • Extract the acidified supernatant multiple times with an equal volume of ethyl acetate.

  • Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

  • The crude extract can then be further purified by chromatography.[20]

Biosynthesis and Regulation

Q7: What are the key genes involved in this compound biosynthesis?

A7: The pmsCEAB gene cluster is essential for the biosynthesis of this compound in Pseudomonas fluorescens WCS374.[1] These genes are involved in the synthesis of the precursor salicylic acid from chorismate and subsequent steps in the pathway.

Q8: How is the this compound biosynthetic pathway regulated?

A8: The primary regulatory mechanism is iron-dependent repression. In the presence of sufficient iron, the Fur (Ferric uptake regulator) protein binds to specific sequences in the promoter region of the pms genes, repressing their transcription. Under iron-limiting conditions, Fur is inactivated, allowing for the expression of the biosynthetic genes.[1][3]

Data Presentation: Optimal Culture Conditions

The following tables summarize quantitative data for optimizing culture conditions for siderophore production in Pseudomonas species, which can be used as a starting point for optimizing this compound synthesis.

Table 1: Influence of Iron Concentration on Siderophore Production

Iron (Fe³⁺) ConcentrationEffect on Siderophore ProductionReference
< 160 µg/LPositive effect
> 200 µg/LComplete repression
Low (iron-depleted)Induction of biosynthesis[1][2][4]

Table 2: Influence of pH on Siderophore Production

pHEffect on Siderophore ProductionReference(s)
5.0Increased synthesis of pyochelin and pyoverdin[6]
7.0Generally optimal for siderophore production[6]
8.0Higher production of alginate and proteinase, but potentially lower siderophore production[6]

Table 3: Effective Carbon and Nitrogen Sources for Pseudomonas Secondary Metabolite Production

NutrientSourceObservationReference(s)
Carbon FructoseHigh yield of gibberellic acid[10][12][15]
SuccinateHigh concentration of siderophores
GlucoseGood for general growth and production of some secondary metabolites[13][25]
Nitrogen PeptoneOptimal for siderophore production[16]
Yeast ExtractGood for general growth and production[17][25]
Ammonium SulfateCommonly used inorganic nitrogen source[17]

Experimental Protocols

Protocol 1: Optimization of Culture Conditions for this compound Production
  • Prepare a Basal Medium: Start with a minimal medium known to support Pseudomonas growth, such as Succinate Medium or M9 minimal medium, initially omitting any iron source.

  • Inoculum Preparation: Inoculate a single colony of the Pseudomonas strain into a suitable broth (e.g., King's B Broth) and grow overnight at 28°C with shaking (200 rpm). Harvest the cells by centrifugation, wash with sterile saline, and resuspend to a standardized optical density (e.g., OD₆₀₀ of 1.0).

  • Experimental Setup: Dispense the basal medium into a series of flasks. Inoculate each flask with the prepared inoculum (e.g., 1% v/v).

  • Variable Testing (One-Factor-at-a-Time or Design of Experiments):

    • Iron: Add varying concentrations of FeCl₃ (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • pH: Adjust the pH of the medium in different flasks to a range of values (e.g., 5.0, 6.0, 7.0, 8.0).

    • Carbon Source: Replace the standard carbon source with alternatives (e.g., glucose, fructose, glycerol) at a consistent molar carbon concentration.

    • Nitrogen Source: Replace the standard nitrogen source with alternatives (e.g., peptone, yeast extract, different ammonium salts) at a consistent molar nitrogen concentration.

  • Incubation: Incubate the flasks at 28°C with shaking (200 rpm) for a set period (e.g., 48-72 hours).

  • Sampling and Analysis: At the end of the incubation, harvest the culture supernatant by centrifugation.

  • Extraction and Quantification: Extract this compound from the supernatant and quantify the yield using HPLC as described in the FAQ section.

  • Data Analysis: Compare the yields across the different conditions to determine the optimal parameters.

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation: Extract this compound from the culture supernatant as previously described. Dissolve the dried extract in a known volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: Linear gradient from 95% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the absorbance maximum of this compound (determine by UV-Vis scan of a purified sample).

  • Quantification: Create a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Pseudomonine_Biosynthesis_Pathway cluster_chorismate Central Metabolism cluster_pms This compound Biosynthesis (pms gene cluster) cluster_regulation Regulation Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate pmsC (Isochorismate Synthase) Salicylic_Acid Salicylic Acid Isochorismate->Salicylic_Acid pmsB (Isochorismate-Pyruvate Lyase) Pre_this compound Intermediate Salicylic_Acid->Pre_this compound pmsE, pmsA This compound This compound Pre_this compound->this compound Other pms genes Iron_High High Iron Fur_Active Active Fur Regulator Iron_High->Fur_Active pms_promoter pms promoter Fur_Active->pms_promoter Repression

Caption: Biosynthetic pathway of this compound and its regulation by iron.

Optimization_Workflow cluster_setup Experimental Setup cluster_optimization Parameter Optimization cluster_analysis Analysis Start Start with Basal Medium (Iron-Deficient) Inoculum Prepare Standardized Inoculum Start->Inoculum Culture Inoculate Flasks Inoculum->Culture Vary_Iron Vary Iron Concentration Culture->Vary_Iron Vary_pH Vary pH Culture->Vary_pH Vary_Carbon Vary Carbon Source Culture->Vary_Carbon Vary_Nitrogen Vary Nitrogen Source Culture->Vary_Nitrogen Incubate Incubate Cultures (e.g., 48-72h, 28°C, 200 rpm) Vary_Iron->Incubate Vary_pH->Incubate Vary_Carbon->Incubate Vary_Nitrogen->Incubate Extract Extract this compound Incubate->Extract Quantify Quantify by HPLC Extract->Quantify Analyze Analyze Data & Determine Optimum Quantify->Analyze End Optimal Conditions Identified Analyze->End

Caption: Workflow for optimizing this compound production culture conditions.

References

Overcoming challenges in the purification of Pseudomonine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Pseudomonine.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps and major challenges in extracting this compound from bacterial culture?

The initial extraction of this compound from Pseudomonas fermentation broth typically involves separating the biomass from the supernatant, followed by solvent extraction. Key challenges include:

  • Low Yield: The concentration of this compound in the fermentation broth may be low, requiring large culture volumes and efficient extraction methods.

  • Emulsion Formation: During liquid-liquid extraction, the presence of lipids and other surfactants from the cells can lead to the formation of stable emulsions, making phase separation difficult.

  • Co-extraction of Impurities: The initial extract is often a complex mixture containing other pigments, lipids, and secondary metabolites with similar solubility properties to this compound.

Q2: My this compound extract is a complex mixture. What is a general workflow for purification?

A common purification workflow for a secondary metabolite like this compound involves multiple chromatographic steps. The choice and order of these steps are critical for achieving high purity. A typical sequence is outlined below.

PurificationWorkflow Start Crude Extract LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Start->LLE Initial Cleanup Flash Flash Chromatography (Silica Gel) LLE->Flash Fractionation Prep_HPLC Preparative HPLC (Reversed-Phase) Flash->Prep_HPLC High-Resolution Separation Crystallization Crystallization Prep_HPLC->Crystallization Final Polishing Pure Pure this compound Crystallization->Pure

Caption: General purification workflow for this compound.

Q3: How can I assess the purity of my this compound sample at different stages?

Purity assessment is crucial throughout the purification process. A combination of analytical techniques is recommended for a comprehensive evaluation.[1][2][3]

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method for monitoring the progress of purification and identifying fractions containing the target compound.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.[1][2] A well-developed HPLC method can separate this compound from closely related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the purified compound and helps in identifying impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of this compound and can be used for quantitative analysis (qNMR) to determine absolute purity.[1][3]

Troubleshooting Guides

Problem 1: Low Yield of this compound After Initial Extraction

Possible Causes and Solutions

CauseSolution
Incomplete Cell Lysis If this compound is intracellular, ensure optimal cell lysis by testing different methods (e.g., sonication, high-pressure homogenization, enzymatic lysis).
Suboptimal Extraction Solvent Experiment with a range of solvents with varying polarities (e.g., ethyl acetate, chloroform, butanol) to find the most effective one for this compound.
Incorrect pH during Extraction The charge state of this compound may be pH-dependent. Adjust the pH of the aqueous phase to neutralize the molecule and increase its solubility in the organic solvent. For acidic compounds like pseudomonic acid, acidification of the aqueous phase prior to extraction is crucial.
Degradation of this compound This compound may be sensitive to temperature, light, or pH extremes. Perform extractions at low temperatures and protect the sample from light.
Problem 2: Poor Separation During Column Chromatography

Troubleshooting Logic for Poor Chromatographic Resolution

ChromatographyTroubleshooting Problem Poor Separation in Column Chromatography CheckStationary Is the stationary phase appropriate? Problem->CheckStationary CheckMobile Is the mobile phase optimized? CheckStationary->CheckMobile Yes ChangeStationary Select a different stationary phase (e.g., change polarity, particle size). CheckStationary->ChangeStationary No CheckLoading Is the sample loading too high? CheckMobile->CheckLoading Yes OptimizeGradient Optimize the gradient slope or switch to isocratic elution. CheckMobile->OptimizeGradient No ReduceLoading Reduce the amount of sample loaded onto the column. CheckLoading->ReduceLoading Yes Success Improved Separation CheckLoading->Success No ChangeStationary->Success OptimizeGradient->Success ReduceLoading->Success

Caption: Troubleshooting poor chromatographic separation.

Problem 3: Presence of Persistent Impurities in the Final Product

Common Impurities and Removal Strategies

Impurity TypeIdentification MethodRecommended Removal Strategy
Structurally Related Analogs LC-MS, High-Resolution HPLCPreparative HPLC with a high-resolution column and an optimized gradient.
Pigments (e.g., Pyocyanin) Visual Inspection, UV-Vis SpectroscopyActivated charcoal treatment or chromatography on a different stationary phase (e.g., polyamide).
Lipids and Fatty Acids NMR, GC-MSLiquid-liquid partitioning with a non-polar solvent like hexane or precipitation by cooling the sample in a suitable solvent.
Residual Solvents GC-Headspace, NMRHigh-vacuum drying or lyophilization.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of this compound
  • Centrifuge the fermentation broth (e.g., 5,000 x g for 20 minutes) to separate the supernatant from the bacterial cells.

  • If this compound is in the supernatant, proceed to step 3. If it is intracellular, resuspend the cell pellet in a suitable buffer and proceed with cell lysis.

  • Adjust the pH of the supernatant (or cell lysate) to the optimal value for this compound extraction (this may need to be determined empirically, for acidic compounds a pH of 2-3 is common).

  • Transfer the aqueous phase to a separatory funnel and add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. If an emulsion forms, it can sometimes be broken by adding a small amount of brine or by centrifugation.

  • Collect the organic phase. Repeat the extraction of the aqueous phase two more times with fresh organic solvent.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the extract in vacuo using a rotary evaporator.

Protocol 2: Purity Assessment by HPLC

This is a generic protocol and should be optimized for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 5%), and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) or UV detector at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of all peaks. Calculate purity as the percentage of the this compound peak area relative to the total area of all peaks.[2]

Quantitative Data Summary

The following tables provide example data that might be generated during a this compound purification campaign.

Table 1: Comparison of Extraction Solvents

SolventVolume (mL)This compound Yield (mg)Purity by HPLC (%)
Ethyl Acetate3 x 10015065
Dichloromethane3 x 10012562
n-Butanol3 x 10018055

Table 2: Purification Step Summary

Purification StepStarting Material (mg)Product Yield (mg)Purity by HPLC (%)Overall Yield (%)
Crude Extract1000100040100
Flash Chromatography10003508535
Preparative HPLC3501209812
Crystallization12095>99.59.5

References

Stability issues of Pseudomonine in different solvents and pH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of pseudomonine, a siderophore produced by Pseudomonas species. It is intended for researchers, scientists, and drug development professionals who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a type of siderophore, a small molecule that bacteria like Pseudomonas fluorescens produce to scavenge for iron in their environment. In research and drug development, this compound is of interest for its potential antimicrobial properties and its role in bacterial virulence. Understanding its stability is crucial for ensuring the reproducibility of experiments, determining appropriate storage conditions, and developing viable formulations.

Q2: Is there quantitative data available on the stability of this compound in different solvents and at various pH levels?

A2: Currently, there is a lack of specific, publicly available quantitative data such as half-life or degradation rate constants for this compound under various solvent and pH conditions. Stability information is more readily available for another major class of Pseudomonas siderophores, the pyoverdines.

Q3: What is known about the general stability of siderophores like this compound?

A3: Siderophore stability can be influenced by several factors, including pH, temperature, and the solvent in which they are dissolved. For pyoverdines, which share structural similarities with other siderophores, a solution in water is reported to be stable for at least four months when stored at 2-8°C. The solid form is stable for up to two years at -20°C[1]. Environmental factors such as pH are known to affect the production and activity of pyoverdines[2].

Troubleshooting Guide

Issue 1: I am observing a loss of this compound activity in my aqueous solution.

  • Possible Cause 1: Inappropriate pH.

    • Troubleshooting: The optimal pH for the stability of many biological molecules, including siderophores, is often near neutral (pH 7). Extreme pH values, both acidic and alkaline, can lead to the degradation of the molecule. For instance, some biocides show accelerated degradation at alkaline pH[3]. It is recommended to buffer your aqueous solution to a pH between 6 and 8. You can monitor the pH of your solution using a calibrated pH meter.

  • Possible Cause 2: Temperature-related degradation.

    • Troubleshooting: Elevated temperatures can accelerate the degradation of this compound. For short-term storage, it is advisable to keep solutions at 2-8°C. For long-term storage, freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles, which can degrade many molecules. Aliquoting the stock solution into smaller, single-use vials can mitigate this issue.

  • Possible Cause 3: Microbial contamination.

    • Troubleshooting: If your solution is not sterile, microbial growth can lead to the degradation of this compound. Prepare solutions using sterile water and filter-sterilize the final solution through a 0.22 µm filter.

Issue 2: this compound appears to be unstable in my organic solvent.

  • Possible Cause 1: Reactive Solvent.

    • Troubleshooting: Certain organic solvents can react with and degrade this compound. While specific data for this compound is unavailable, it is known that the choice of organic solvent can significantly impact the stability of various compounds. It is best to use high-purity, anhydrous solvents. If you suspect solvent-related degradation, you may need to screen a panel of solvents to find one that is compatible. Common solvents for related compounds include methanol and dimethyl sulfoxide (DMSO).

  • Possible Cause 2: Water content in the organic solvent.

    • Troubleshooting: The presence of water in organic solvents can facilitate hydrolysis and degradation. Use anhydrous solvents and store them under conditions that prevent water absorption.

Experimental Protocols

Protocol 1: General Procedure for Evaluating this compound Stability at Different pH Values

This protocol outlines a general method for assessing the stability of this compound in aqueous solutions at various pH levels.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10). Ensure the buffer components are compatible with your analytical method.

  • Sample Preparation: Dissolve a known concentration of purified this compound in each buffer.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

  • Data Analysis: Plot the concentration of this compound versus time for each pH value. From this data, you can calculate the degradation rate and half-life at each pH.

Protocol 2: General Procedure for Evaluating this compound Stability in Different Solvents

This protocol provides a framework for testing the stability of this compound in various organic solvents.

  • Solvent Selection: Choose a range of high-purity, anhydrous organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO).

  • Sample Preparation: Prepare a stock solution of this compound in a solvent in which it is known to be soluble and relatively stable (e.g., water or a buffer). Spike this stock solution into the different organic solvents to be tested, ensuring the final concentration is consistent.

  • Incubation: Store the samples at a controlled temperature, protected from light.

  • Time-Point Sampling: At specified time points, take aliquots for analysis.

  • Analysis: Quantify the concentration of this compound using an appropriate analytical method like HPLC-MS.

  • Data Analysis: Compare the percentage of this compound remaining at each time point for the different solvents to determine the most suitable solvent for your application.

Data Presentation

While specific quantitative data for this compound is not available in the literature, the following tables illustrate how you could structure your own experimental stability data.

Table 1: Hypothetical Stability of this compound at Different pH Values

pHTemperature (°C)Half-life (hours)Degradation Rate Constant (k) (h⁻¹)
4.025
5.025
6.025
7.025
8.025
9.025

Table 2: Hypothetical Stability of this compound in Various Solvents

SolventTemperature (°C)Percent Remaining after 24 hours
Water25
Methanol25
Ethanol25
Acetonitrile25
DMSO25

Visualizations

Below are diagrams illustrating the experimental workflows for assessing this compound stability.

Stability_Testing_Workflow cluster_pH pH Stability Workflow cluster_solvent Solvent Stability Workflow prep_buffers Prepare Buffers (pH 4-10) dissolve Dissolve this compound prep_buffers->dissolve incubate_ph Incubate at Constant Temperature dissolve->incubate_ph sample_ph Sample at Time Points incubate_ph->sample_ph analyze_ph Analyze by HPLC sample_ph->analyze_ph data_ph Calculate Half-life and Rate Constants analyze_ph->data_ph select_solvents Select Organic Solvents prep_samples Prepare this compound Samples select_solvents->prep_samples incubate_solvent Incubate at Constant Temperature prep_samples->incubate_solvent sample_solvent Sample at Time Points incubate_solvent->sample_solvent analyze_solvent Analyze by HPLC-MS sample_solvent->analyze_solvent data_solvent Determine Percent Remaining analyze_solvent->data_solvent

Caption: Workflow for assessing this compound stability.

Logical_Troubleshooting cluster_aqueous Aqueous Solution cluster_organic Organic Solvent start Loss of this compound Activity Observed check_ph Check pH start->check_ph check_temp Check Temperature start->check_temp check_sterility Check for Contamination start->check_sterility check_solvent_reactivity Assess Solvent Reactivity start->check_solvent_reactivity check_water_content Check for Water start->check_water_content adjust_ph Adjust to pH 6-8 check_ph->adjust_ph store_cold Store at 2-8°C or -20°C check_temp->store_cold filter_sterilize Filter-Sterilize (0.22 µm) check_sterility->filter_sterilize screen_solvents Screen Alternative Solvents check_solvent_reactivity->screen_solvents use_anhydrous Use Anhydrous Solvents check_water_content->use_anhydrous

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Optimizing Pseudomonine Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Pseudomonine extraction from soil samples. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from soil important?

This compound is a siderophore, a small, high-affinity iron-chelating molecule, produced by some species of Pseudomonas bacteria, such as Pseudomonas fluorescens.[1][2] Siderophores play a crucial role in microbial life by scavenging iron, an essential nutrient, from the environment.[3] The extraction of this compound directly from soil is important for several research areas, including:

  • Drug Development: Siderophores are being investigated for their potential as novel antimicrobial agents. Their ability to bind iron can be exploited to inhibit the growth of pathogenic microbes or to deliver antibiotics into bacterial cells.

  • Agricultural Science: Understanding the concentration and distribution of siderophores like this compound in the soil can provide insights into plant-microbe interactions, soil health, and the biocontrol of plant pathogens.[3]

  • Environmental Science: Siderophores influence the biogeochemical cycling of iron and other metals in the environment.[3]

Q2: What are the main challenges associated with extracting this compound directly from soil?

Extracting this compound and other siderophores directly from soil is challenging due to the complex nature of the soil matrix. Key difficulties include:

  • Strong Adsorption: Siderophores can strongly bind to soil particles, including clays and organic matter, through mechanisms such as cation bridging, electrostatic interactions, and hydrophobic partitioning.[3][4] This makes their release into an extraction solvent difficult.

  • Low Concentrations: The concentration of specific siderophores like this compound in a bulk soil sample can be very low, requiring highly sensitive and efficient extraction and analytical methods.

  • Chemical Instability: Some siderophores, particularly those with catecholate moieties, are susceptible to oxidation and degradation during the extraction process.[3][4]

  • Co-extraction of Impurities: Soil extracts often contain a multitude of other organic and inorganic compounds that can interfere with the downstream analysis and quantification of this compound.

Q3: Which extraction solvents are most effective for recovering this compound from soil?

Simple extractions with water or methanol have been shown to recover only a small fraction of siderophores from soil, often less than 35%.[3][4] More effective methods utilize a combination of chemical agents to release adsorbed siderophores. A highly effective extraction solution consists of a combination of calcium chloride (CaCl₂) and ascorbate .[3][4]

  • Calcium chloride helps to displace siderophores bound to soil particles through cation exchange.

  • Ascorbate is a reducing agent that can help to prevent the oxidation of sensitive siderophores.

The use of a buffered solution at a neutral pH (around 7) is also recommended to optimize recovery and maintain the stability of the target molecules.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no this compound detected in the extract. 1. Inefficient extraction: this compound is strongly adsorbed to the soil matrix. 2. Degradation: The molecule may be unstable under the extraction conditions. 3. Low abundance: The concentration in the soil sample is below the detection limit of the analytical method.1. Optimize the extraction solvent: Use a combination of 10 mM CaCl₂ and 2.5 mM sodium ascorbate at pH 7.[3][4] 2. Prevent oxidation: For potentially sensitive siderophores, perform the extraction under low-oxygen conditions by purging solutions and sample tubes with nitrogen gas.[3][4] 3. Increase sample size: Use a larger amount of soil for extraction to increase the total amount of this compound.[3][4] 4. Concentrate the extract: Use solid-phase extraction (SPE) to concentrate the siderophores from the crude extract before analysis.
High background noise or interfering peaks in analytical results (e.g., HPLC-MS). 1. Co-extraction of soil organic matter: Humic and fulvic acids are common contaminants. 2. Presence of other metal-chelating compounds. 1. Purify the extract: Use solid-phase extraction (SPE) with a suitable sorbent (e.g., Oasis HLB) to clean up the sample.[3] 2. Optimize chromatographic separation: Adjust the mobile phase gradient and column chemistry in your HPLC method to better resolve this compound from interfering compounds.
Poor reproducibility of extraction yields. 1. Inhomogeneous soil samples. 2. Inconsistent extraction procedure. 3. Variability in soil moisture content. 1. Homogenize soil samples: Thoroughly mix and sieve soil samples before taking subsamples for extraction. 2. Standardize the protocol: Ensure consistent shaking times, temperatures, and solvent-to-soil ratios for all extractions. 3. Normalize to dry weight: Determine the moisture content of the soil and report extraction yields per gram of dry soil.

Data Presentation: Comparison of Siderophore Extraction Efficiencies

The following table summarizes the recovery rates of different classes of siderophores from soil using various extraction methods. While specific data for this compound is limited, these values for other siderophores provide a useful comparison of method efficiencies.

Extraction Method Desferrioxamine B (Hydroxamate) Rhizoferrin (α-hydroxycarboxylate) Protochelin (Catecholate) Reference
Water< 35%< 5%< 5%[3][4]
Methanol< 35%< 5%< 5%[3][4]
10 mM CaCl₂ + 2.5 mM Ascorbate (pH 7)High to QuantitativeHigh to QuantitativeVariable (prone to oxidation)[3][4]

Experimental Protocols

Protocol 1: Direct Extraction of Siderophores (including this compound) from Soil

This protocol is adapted from the method described by Jurkevitch et al., which has demonstrated high recovery rates for various siderophores.[3][4]

Materials:

  • Soil sample, sieved (<2 mm)

  • Extraction solution: 10 mM Calcium Chloride (CaCl₂) and 2.5 mM Sodium Ascorbate in deionized water, adjusted to pH 7.0.

  • Centrifuge tubes (e.g., 50 mL)

  • Orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (for SPE conditioning and elution)

  • 0.1% Formic acid in deionized water (for SPE conditioning and washing)

Procedure:

  • Sample Preparation: Weigh 3 g of sieved soil into a 50 mL centrifuge tube.

  • Extraction: Add 5 mL of the extraction solution (10 mM CaCl₂ + 2.5 mM Ascorbate, pH 7) to the soil sample.[3][4]

  • Agitation: Securely cap the tube and shake horizontally on an orbital shaker at room temperature for 2 hours.

  • Centrifugation: Centrifuge the suspension at a sufficient speed to pellet the soil particles (e.g., 5000 x g for 15 minutes).

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Solid-Phase Extraction (SPE) for Purification and Concentration:

    • Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.1% formic acid.

    • Loading: Acidify the filtered soil extract with 0.1% formic acid and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 0.1% formic acid to remove unbound impurities.

    • Elution: Elute the bound siderophores with 5 mL of methanol.

  • Final Preparation: The methanol eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent (e.g., mobile phase for HPLC) for analysis.

Protocol 2: Quantification of this compound by HPLC-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS), preferably a high-resolution instrument like a Q-TOF or Orbitrap.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column suitable for polar molecules.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute this compound and separate it from other components.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

  • Scan Mode: Full scan mode to detect the [M+H]⁺ ion of this compound (C₁₆H₁₈N₄O₄, exact mass to be used for detection).

  • Targeted MS/MS: For confirmation, a targeted MS/MS experiment can be performed to fragment the parent ion and detect characteristic product ions.

Quantification:

  • Quantification is typically achieved by creating a calibration curve using a purified this compound standard of known concentrations. The peak area of the extracted ion chromatogram for the [M+H]⁺ of this compound from the soil samples is then compared to the calibration curve.

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

pseudomonine_biosynthesis chorismate Chorismate anthranilate Anthranilate chorismate->anthranilate pqsA salicylate Salicylate anthranilate->salicylate histidine L-Histidine histamine Histamine histidine->histamine pseudomonine_precursor This compound Precursor histamine->pseudomonine_precursor salicylate->pseudomonine_precursor acyl_carrier_protein Acyl Carrier Protein acyl_carrier_protein->pseudomonine_precursor This compound This compound pseudomonine_precursor->this compound Condensation & Cyclization

Caption: Proposed biosynthetic pathway of this compound, starting from chorismate and histidine.

Experimental Workflow for this compound Extraction and Analysis

extraction_workflow cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis soil_sample 1. Soil Sample Collection & Homogenization extraction 2. Extraction with CaCl2/Ascorbate Solution soil_sample->extraction centrifugation 3. Centrifugation extraction->centrifugation filtration 4. Supernatant Filtration centrifugation->filtration spe 5. Solid-Phase Extraction (SPE) filtration->spe elution 6. Elution spe->elution concentration 7. Concentration elution->concentration hplc_ms 8. HPLC-MS Analysis concentration->hplc_ms quantification 9. Quantification hplc_ms->quantification

Caption: Workflow for the direct extraction and analysis of this compound from soil samples.

References

Addressing matrix effects in LC-MS analysis of Pseudomonine.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide is designed to assist researchers, scientists, and drug development professionals in addressing and mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Pseudomonine. The following troubleshooting guides and Frequently Asked Questions (FAQs) are based on established principles for managing matrix effects in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. In biological samples, this includes salts, proteins, lipids, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1][2] This phenomenon can severely impact the accuracy, precision, and sensitivity of your quantitative results.[1]

Q2: My signal intensity for this compound is low and inconsistent across different samples. Could this be a matrix effect?

A2: Yes, low and variable signal intensity are classic symptoms of matrix effects, specifically ion suppression.[3] Co-eluting substances from your sample can compete with this compound for ionization, reducing its signal. The variability between samples is often due to differences in the composition of the biological matrix from one sample to another.[4]

Q3: How can I quantitatively assess the matrix effect for this compound?

A3: The most common and reliable method is the post-extraction spike experiment .[3][5] This technique allows you to quantify the extent of ion suppression or enhancement by comparing the analyte's response in a pure solution versus its response in a sample matrix extract.[6]

The Matrix Effect (ME) can be calculated as follows:

  • ME (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[6][7]

Q4: I've confirmed a significant matrix effect. What are the primary strategies to mitigate it?

A4: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: The most effective approach is to remove interfering components before analysis using techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT).[5]

  • Improve Chromatographic Separation: Modifying your LC method (e.g., changing the gradient, flow rate, or column chemistry) can help separate this compound from the interfering matrix components.[8]

  • Use an Appropriate Internal Standard: An internal standard (IS), especially a stable isotope-labeled (SIL) version of this compound, can effectively compensate for matrix effects.[1][3] The SIL-IS co-elutes with the analyte and experiences the same ionization effects, allowing for an accurate analyte-to-IS ratio for quantification.[3]

Q5: Which sample preparation technique is best for reducing matrix effects for this compound in plasma?

A5: The choice depends on the specific interferences in your plasma samples.

  • Protein Precipitation (PPT) is a simple but often less clean method.

  • Liquid-Liquid Extraction (LLE) offers better cleanup by partitioning this compound into an immiscible solvent.[5]

  • Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing a broad range of interferences, including phospholipids, which are notorious for causing matrix effects.[9]

It is recommended to evaluate different techniques to see which provides the best recovery and least matrix effect for your specific assay.

Q6: My results are still inconsistent even after improving sample preparation. What else can I check?

A6: Inconsistent results despite cleanup efforts can be due to several factors:

  • Variable Matrix Composition: Matrix effects can differ significantly between samples or lots of biological matrix.[7]

  • Carryover: The analyte from a high-concentration sample might adsorb to system components and elute in a subsequent injection, causing artificially high results.[3] Ensure your wash steps are adequate.

  • Internal Standard Performance: If you are using an internal standard, monitor its response. Significant variation in the IS signal points to problems with sample preparation or the LC-MS system itself.[3]

Troubleshooting Workflows & Logical Diagrams

G start Start: Inconsistent or Inaccurate this compound Results check_system 1. System Suitability Check (Inject Pure Standard) start->check_system system_ok System Performs as Expected check_system->system_ok Pass system_fail System Fails (Troubleshoot LC-MS) check_system->system_fail Fail assess_me 2. Assess Matrix Effect (Post-Extraction Spike) system_ok->assess_me me_sig Significant Matrix Effect (Suppression or Enhancement) assess_me->me_sig Yes me_none No Significant Matrix Effect (Investigate Other Causes) assess_me->me_none No mitigate 3. Implement Mitigation Strategy me_sig->mitigate optimize_sp Optimize Sample Prep (SPE, LLE) mitigate->optimize_sp Choice A optimize_lc Optimize Chromatography mitigate->optimize_lc Choice B use_is Use Stable Isotope IS mitigate->use_is Choice C reassess 4. Re-evaluate Matrix Effect optimize_sp->reassess optimize_lc->reassess use_is->reassess resolved Issue Resolved: Consistent & Accurate Results reassess->resolved ME Mitigated not_resolved Issue Persists reassess->not_resolved ME Remains not_resolved->mitigate

Caption: General troubleshooting workflow for matrix effects.

G start Goal: Remove Interferences from Biological Matrix decision Select Method Based On: start->decision ppt Protein Precipitation (PPT) + Fast and Simple - Low Purity - Phospholipids remain lle Liquid-Liquid Extraction (LLE) + Removes salts and polar compounds + Good for non-polar analytes - Solvent intensive - Can be complex spe Solid-Phase Extraction (SPE) + Highly selective + Removes phospholipids + High Purity - More complex method development decision->ppt Speed is critical decision->lle Analyte is non-polar decision->spe High purity is required

Caption: Decision guide for sample preparation methods.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Key AdvantageKey Disadvantage
Protein Precipitation (PPT)90 - 105%40 - 70%Simplicity and SpeedPoor removal of phospholipids and other interferences.[5]
Liquid-Liquid Extraction (LLE)75 - 95%75 - 90%Good removal of salts and polar interferences.[5]Can be labor-intensive and requires large solvent volumes.
Solid-Phase Extraction (SPE)85 - 100%90 - 110%Excellent removal of a wide range of interferences.[9]Requires more extensive method development.

*Matrix Effect (%) is calculated as (Response in Matrix / Response in Solvent) x 100. A value closer to 100% indicates a more effective cleanup.

Table 2: Impact of Internal Standard on Quantification Accuracy

Internal Standard TypeAnalyte-to-IS Ratio Variability (CV%)Accuracy of QuantificationNotes
None (External Standard)15 - 30%Poor to ModerateHighly susceptible to variations in matrix effects.
Structural Analog IS5 - 15%Moderate to GoodMay not co-elute perfectly or experience identical ionization effects.
Stable Isotope Labeled (SIL) IS< 5%ExcellentThe "gold standard"; co-elutes and experiences identical matrix effects, providing the most reliable correction.[1][3]

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) free of this compound.

  • This compound stock solution of known concentration.

  • Appropriate solvents (e.g., methanol, acetonitrile, water).

  • Your established sample preparation materials (e.g., SPE cartridges, extraction solvents).

Methodology:

  • Prepare Solution A (Neat Standard):

    • Take a volume of the final elution solvent from your extraction protocol.

    • Spike it with the this compound stock solution to achieve a final concentration that is within the range of your calibration curve (e.g., a mid-range QC).

  • Prepare Solution B (Post-Extraction Spiked Sample):

    • Process a blank matrix sample using your complete sample preparation protocol (e.g., perform the SPE or LLE procedure).

    • Take the final, clean extract (the eluate).

    • Spike this extract with the same amount of this compound stock solution as used for Solution A.

  • Analysis:

    • Inject Solution A and Solution B into the LC-MS system multiple times (e.g., n=3-5 for each).

    • Record the mean peak area for this compound for both sets of injections.

  • Calculation:

    • Calculate the Matrix Effect (ME) using the formula: ME (%) = (Mean Peak Area of Solution B / Mean Peak Area of Solution A) x 100

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To remove proteins, phospholipids, and other interferences from plasma prior to LC-MS analysis. This is a general protocol and should be optimized for this compound.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18).

  • Plasma sample containing this compound.

  • Methanol (MeOH).

  • Deionized water.

  • Washing solvent (e.g., 5% MeOH in water).

  • Elution solvent (e.g., 90% MeOH in water).

  • Centrifuge and collection tubes.

Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any solids.

    • Dilute the plasma supernatant 1:1 with 2% phosphoric acid in water to disrupt protein binding.

  • Cartridge Conditioning:

    • Pass 1 mL of MeOH through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Pass 1 mL of the washing solvent (5% MeOH in water) through the cartridge to remove polar interferences.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute this compound by passing 1 mL of the elution solvent through the cartridge.

  • Final Step:

    • The eluate can be evaporated to dryness and reconstituted in the mobile phase or injected directly, depending on the required sensitivity.

References

Technical Support Center: Enhancing the Biocontrol Efficacy of Pseudomonas Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pseudomonas biocontrol formulations.

Troubleshooting Guide

This section addresses common issues encountered during the formulation and application of Pseudomonas-based biocontrol agents.

Question: My Pseudomonas formulation is losing viability rapidly during storage. What are the possible causes and solutions?

Answer: Loss of viability in Pseudomonas formulations is a common challenge, as they are non-spore-forming bacteria susceptible to environmental stress.[1] Key factors influencing viability include the choice of carrier, storage temperature, and moisture content.

  • Carrier Material: The carrier is crucial for maintaining viability. While talc and peat-based formulations have shown stability for up to 180 days, the suitability of a carrier can be strain-specific.[1] Liquid formulations, such as those with a canola or soybean oil base, have also demonstrated the ability to sustain viable colonies for up to twelve months.[2]

  • Storage Temperature: Lower temperatures generally reduce the metabolic activity of the microorganisms, prolonging their viability.[3] Refrigerated conditions (e.g., 8°C) have been shown to maintain a higher number of viable cells compared to room temperature (25 ± 2°C).[3]

  • Moisture Content: Desiccation is a major cause of viability loss.[4] The formulation should protect the bacteria from drying out. Lyophilization (freeze-drying) is a common laboratory method for preserving non-sporulating bacteria, though it can be costly.[4] The addition of protective agents like glycerol or polyvinylpyrrolidone (PVP) can improve survival in liquid formulations.[5]

Question: I am observing inconsistent performance of my Pseudomonas biocontrol agent in field trials. Why is this happening and what can I do to improve it?

Answer: Inconsistent field performance is a significant hurdle in the commercialization of Pseudomonas-based biocontrol agents. This variability is often due to a combination of biotic and abiotic factors.[6]

  • Environmental Conditions: Pseudomonas strains are sensitive to environmental stressors like drought and high temperatures.[1] Application timing is critical; for instance, some strains require application at temperatures below 50°F with imminent precipitation to ensure their establishment in the soil.[7]

  • Rhizosphere Competence: Successful biocontrol depends on the ability of the Pseudomonas strain to colonize the plant's root system (rhizosphere) and compete with native microflora.[8][9] The initial inoculum dose is important, and a higher number of microbes in the inoculant can counteract a decline in population over time.[1]

  • Interaction with Native Microbes: The existing microbial community in the soil can either enhance or inhibit the activity of the introduced Pseudomonas strain.

  • Pathogen Pressure: The efficacy of the biocontrol agent can be influenced by the density and virulence of the target pathogen population.

To improve consistency, it is recommended to select strains adapted to the specific environmental conditions of the target application area and to optimize the formulation and application method to enhance survival and colonization.[6]

Question: My formulation is showing poor physical stability (e.g., clumping, phase separation). How can I address this?

Answer: The physical stability of a formulation is essential for its effective application.

  • Solid Formulations: For solid carriers like talc or peat, improper mixing or moisture content can lead to clumping. Ensure the carrier is finely milled and has an appropriate moisture level before adding the bacterial culture.

  • Liquid Formulations: In liquid formulations, phase separation can occur. The use of emulsifiers or stabilizers can help maintain a homogenous suspension. The addition of polymers like polyvinylpyrrolidone (PVP) or Na-alginate has been shown to improve the survival and stability of some bacterial inoculants.[5]

Frequently Asked Questions (FAQs)

Question: What are the primary mechanisms by which Pseudomonas spp. act as biocontrol agents?

Answer: Pseudomonas spp. employ a variety of direct and indirect mechanisms to control plant pathogens.[10]

  • Antibiosis: Production of a wide range of secondary metabolites with antimicrobial activity, such as phenazines, 2,4-diacetylphloroglucinol (DAPG), and hydrogen cyanide (HCN).[8][11][12]

  • Competition: Successful colonization of the rhizosphere allows Pseudomonas to outcompete pathogens for essential nutrients, like iron, through the production of siderophores.[13][14]

  • Induced Systemic Resistance (ISR): Some strains can trigger a plant's own defense mechanisms, leading to systemic resistance against a broad spectrum of pathogens.[11][15]

  • Enzymatic Activity: Secretion of lytic enzymes like chitinases and proteases that can degrade the cell walls of fungal pathogens.[10]

  • Quorum Quenching: Interference with the cell-density-dependent communication (quorum sensing) of pathogenic bacteria, which often regulates their virulence.[16][17]

Question: How does quorum sensing regulate biocontrol activity in Pseudomonas?

Answer: Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[18] In many Pseudomonas species, QS systems, often based on N-acyl homoserine lactones (AHLs), regulate the production of secondary metabolites crucial for biocontrol, such as antibiotics and siderophores.[18][19] For example, in Pseudomonas fluorescens 2P24, the PcoI/PcoR quorum-sensing system is essential for the production of the antibiotic 2,4-DAPG and for effective rhizosphere colonization.[19]

Question: What are some commercially available Pseudomonas-based biocontrol products?

Answer: Several Pseudomonas-based products have been commercialized for disease control.

  • Bio-Save 10 LP and Bio-Save 11 LP: These products contain Pseudomonas syringae strains ESC-10 and ESC-11, respectively, and are used to prevent postharvest fungal diseases in fruits and potatoes.[20]

  • BlightBan A506: This product contains Pseudomonas fluorescens strain A506 and is primarily used to suppress fire blight in pear and apple trees. It can also reduce frost injury.[20]

Data Presentation

Table 1: Shelf-Life of Pseudomonas fluorescens in Various Formulations

Formulation CarrierStorage TemperatureDurationViable Population (CFU/g or mL)Reference
TalcRoom Temperature180 daysMaintained viable population[1]
PeatRoom Temperature180 daysMaintained viable population[1]
Canola Oil (2%)Room Temperature12 monthsMaintained sufficient viable colonies[2]
Soybean Oil (2%)Room Temperature12 monthsMaintained viable colonies[2]
Liquid (with PVP)Not Specified12 months5.2 x 10⁸ CFU[5]

Table 2: Efficacy of Pseudomonas Formulations Against Plant Pathogens

Pseudomonas StrainFormulationTarget PathogenHost PlantEfficacyReference
P. aeruginosa F2LiquidFusarium oxysporumWheat80% disease reduction[14]
P. fluorescens JY3LiquidFusarium oxysporumWheat80% disease reduction[14]
P. aeruginosa F2LiquidRhizoctonia solaniWheat87.49% disease reduction[14]
P. fluorescens JY3LiquidRhizoctonia solaniWheat62.5% disease reduction[14]
P. fluorescens A506Commercial (BlightBan A506)Erwinia amylovora (Fire Blight)Pear60-80% disease reduction[20]
P. aeruginosa Pa608Potted ExperimentPhytophthora capsiciPepper88.0% control efficacy[21]
P. aeruginosa Pa608Field TrialPhytophthora capsiciPepper74.9% control efficacy[21]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using Colony Forming Unit (CFU) Assay

  • Serial Dilution:

    • Aseptically weigh 1 gram (for solid formulations) or pipette 1 mL (for liquid formulations) of the Pseudomonas product.

    • Suspend the sample in 9 mL of sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS) to create a 10⁻¹ dilution. Vortex thoroughly.

    • Perform a series of 10-fold serial dilutions by transferring 1 mL of the previous dilution into 9 mL of sterile saline until a dilution of 10⁻⁸ is reached.

  • Plating:

    • Plate 100 µL from the 10⁻⁶, 10⁻⁷, and 10⁻⁸ dilutions onto King's B agar or Plate Count Agar (PCA) plates in triplicate.

    • Spread the inoculum evenly over the agar surface using a sterile spreader.

  • Incubation:

    • Incubate the plates at 28°C for 24-48 hours.

  • Colony Counting:

    • Count the plates with 30-300 colonies.

    • Calculate the CFU per gram or mL of the original formulation using the following formula: CFU/g (or mL) = (Number of colonies × Dilution factor) / Volume plated (mL)

Protocol 2: Preparation of a Talc-Based Formulation

  • Carrier Sterilization:

    • Autoclave finely milled talc powder at 121°C for 1 hour on three consecutive days.

  • Bacterial Culture Preparation:

    • Grow the desired Pseudomonas strain in a suitable liquid medium (e.g., King's B broth) on a shaker at 28°C until it reaches the late logarithmic or early stationary phase (typically 1x10⁹ CFU/mL).

  • Formulation Mixing:

    • In a sterile environment, add the bacterial culture to the sterilized talc powder at a ratio of approximately 400 mL of culture per 1 kg of talc.

    • Add carboxymethylcellulose (CMC) at 1% as an adhesive.

    • Mix thoroughly until a uniform consistency is achieved.

  • Drying and Packaging:

    • Air-dry the mixture in a sterile environment to reduce the moisture content to below 20%.

    • Package the formulation in sterile, moisture-proof bags for storage.

Visualizations

QuorumSensingPathway cluster_cell Pseudomonas Cell cluster_environment Extracellular Environment cluster_response Cellular Response AHL_Synthase AHL Synthase (e.g., LuxI homolog) AHL_Receptor AHL Receptor (e.g., LuxR homolog) AHL_low AHL Signal (Low cell density) AHL_Synthase->AHL_low Basal production AHL_high AHL Signal (High cell density) AHL_Synthase->AHL_high Autoinduction AHL_Receptor->AHL_Synthase Positive Feedback Target_Genes Target Gene Expression (e.g., Antibiotics, Siderophores) AHL_Receptor->Target_Genes Activation AHL_low->AHL_Receptor AHL_high->AHL_Receptor Binding

*Caption: Simplified quorum-sensing signaling pathway in Pseudomonas.

ExperimentalWorkflow A Strain Selection & Isolation B In Vitro Antagonism Assay (Dual Culture) A->B C Identification of Biocontrol Mechanisms (e.g., Siderophore, Antibiotic Production) B->C D Formulation Development (Carrier Selection, Amendments) C->D E Viability & Shelf-Life Studies (CFU Counting over time) D->E F Greenhouse Efficacy Trials (Pot Experiments) E->F G Field Trials (Evaluation under natural conditions) F->G H Optimization & Scale-Up G->H

*Caption: Experimental workflow for enhancing biocontrol efficacy.

References

Technical Support Center: Minimizing Degradation of Pseudomonas Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Pseudomonine" is not a recognized chemical name in the reviewed scientific literature. This guide will focus on minimizing the degradation of Pyocyanin , a well-characterized and notoriously unstable secondary metabolite from Pseudomonas aeruginosa, as a representative example. The principles and protocols outlined here can be adapted for other sensitive Pseudomonas metabolites.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Pyocyanin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Pyocyanin and why is it prone to degradation?

Pyocyanin is a blue, redox-active secondary metabolite produced by Pseudomonas aeruginosa. Its phenazine structure makes it susceptible to degradation under various conditions, including exposure to light, high temperatures, and certain pH values. The degradation is often visually indicated by a loss of its characteristic blue color.[1]

Q2: What are the primary factors that cause Pyocyanin degradation during experiments?

The main factors contributing to Pyocyanin degradation are:

  • pH: Pyocyanin is less stable in alkaline conditions. The rate of degradation is dependent on the concentration of NaOH, for instance.[2]

  • Light: Exposure to light can lead to photodegradation.

  • Temperature: Elevated temperatures accelerate the degradation process.

  • Oxidation/Reduction: As a redox-active molecule, its stability is influenced by the redox environment. It can be reduced to a colorless form.[3]

Q3: What are the optimal storage conditions for Pyocyanin?

For long-term stability, Pyocyanin solutions should be stored:

  • At low temperatures, preferably -20°C or -80°C.

  • Protected from light by using amber vials or by wrapping containers in aluminum foil.

  • In a slightly acidic buffer.

For routine laboratory use, P. aeruginosa strains are best stored as frozen stocks at -80°C to ensure consistency in experiments.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction, handling, and analysis of Pyocyanin.

Problem Potential Cause Recommended Solution
Low yield of Pyocyanin after extraction Incomplete extraction from the culture supernatant.- Ensure the pH of the supernatant is acidified (e.g., with HCl) before extraction with a solvent like chloroform. - Perform multiple extractions to maximize recovery.
Degradation during extraction.- Perform the extraction at room temperature or on ice to minimize heat-related degradation. - Protect the extraction setup from direct light. - Minimize the time the sample is in the extraction solvent.
Color of Pyocyanin extract fades quickly Photodegradation.- Work in a dimly lit area or use red light. - Store extracts in amber vials or foil-wrapped tubes.
pH instability.- Ensure the final extract is stored in a slightly acidic solution. Evaporation of chloroform can leave residual HCl, which aids stability.
Oxidation.- Consider purging storage vials with an inert gas like nitrogen or argon before sealing.
Inconsistent results in bioassays Degradation of Pyocyanin stock solution.- Prepare fresh stock solutions for critical experiments. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Regularly check the purity and concentration of the stock solution using spectrophotometry or HPLC.
Interaction with media components.- Test the stability of Pyocyanin in your specific assay medium over the time course of the experiment. Some media components may accelerate degradation.

Experimental Protocols

Protocol 1: Extraction and Quantification of Pyocyanin

This protocol describes a standard method for extracting and quantifying Pyocyanin from a P. aeruginosa liquid culture.

Materials:

  • P. aeruginosa culture supernatant

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Methodology:

  • Grow P. aeruginosa in a suitable liquid medium (e.g., LB broth) at 37°C with aeration for 24-48 hours.

  • Centrifuge the culture to pellet the bacterial cells.

  • Collect the cell-free supernatant.

  • To 5 ml of the supernatant, add 3 ml of chloroform and vortex vigorously for 30 seconds. Pyocyanin will move to the chloroform phase, turning it blue.

  • Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a new tube.

  • Add 1 ml of 0.2 M HCl to the chloroform extract and vortex. Pyocyanin will move to the acidic aqueous phase, turning it pink.

  • Measure the absorbance of the pink solution at 520 nm.

  • The concentration (in µg/ml) can be calculated by multiplying the absorbance at 520 nm by 17.072.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Pyocyanin Analysis

This protocol provides a method for the separation and quantification of Pyocyanin, which is useful for assessing purity and degradation.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 15 cm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1 ml/min.

  • Detection Wavelength: 254 nm or 313 nm for Pyocyanin and its precursors.

  • Injection Volume: 20 µl.

Sample Preparation:

  • Extract Pyocyanin as described in Protocol 1.

  • Evaporate the chloroform extract to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for injection.

Visualizations

Below are diagrams illustrating key workflows and concepts related to minimizing Pyocyanin degradation.

Experimental_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_analysis Analysis & Storage Culture P. aeruginosa Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidify Supernatant Supernatant->Acidification Solvent_Extraction Chloroform Extraction Acidification->Solvent_Extraction Phase_Separation Separate Phases Solvent_Extraction->Phase_Separation Acid_Extraction 0.2 M HCl Extraction Phase_Separation->Acid_Extraction Quantification Spectrophotometry (520 nm) Acid_Extraction->Quantification HPLC HPLC Analysis Acid_Extraction->HPLC Storage Store at -20°C in Dark Acid_Extraction->Storage

Caption: Workflow for Pyocyanin extraction and analysis.

Degradation_Factors cluster_factors Degradation Factors Pyocyanin Stable Pyocyanin Degraded_Pyocyanin Degraded Products (Colorless) Pyocyanin->Degraded_Pyocyanin Degradation Light Light Exposure Light->Pyocyanin Heat High Temperature Heat->Pyocyanin pH Alkaline pH pH->Pyocyanin Oxygen Oxidizing Agents Oxygen->Pyocyanin

Caption: Factors leading to Pyocyanin degradation.

Troubleshooting_Logic cluster_extraction_solutions Extraction Solutions cluster_storage_solutions Storage Solutions cluster_assay_solutions Assay Solutions Start Problem: Low/Unstable Pyocyanin Signal Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Storage Check Storage Conditions Start->Check_Storage Check_Assay Evaluate Assay Conditions Start->Check_Assay Sol_Extraction_1 Optimize pH Check_Extraction->Sol_Extraction_1 Sol_Extraction_2 Control Temperature Check_Extraction->Sol_Extraction_2 Sol_Extraction_3 Protect from Light Check_Extraction->Sol_Extraction_3 Sol_Storage_1 Use -80°C Check_Storage->Sol_Storage_1 Sol_Storage_2 Aliquot Stocks Check_Storage->Sol_Storage_2 Sol_Storage_3 Use Amber Vials Check_Storage->Sol_Storage_3 Sol_Assay_1 Prepare Fresh Solutions Check_Assay->Sol_Assay_1 Sol_Assay_2 Run Stability Controls Check_Assay->Sol_Assay_2

Caption: Troubleshooting logic for Pyocyanin degradation issues.

References

Technical Support Center: Genetic Engineering of P. fluorescens for Enhanced Pseudomonine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic engineering of Pseudomonas fluorescens to enhance the production of the siderophore pseudomonine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for enhanced production?

A1: this compound is a non-fluorescent siderophore produced by some strains of Pseudomonas fluorescens, such as WCS374r. Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. Enhanced production of this compound is of interest for various applications, including biocontrol in agriculture (by limiting iron availability to plant pathogens) and potential therapeutic uses due to its iron-chelating properties.

Q2: Which genes are responsible for this compound biosynthesis in P. fluorescens?

A2: The biosynthesis of this compound is primarily governed by the pmsCEAB gene cluster. This cluster is involved in the synthesis of both salicylic acid (a precursor) and this compound itself. The proposed functions of the genes in this cluster are detailed in the signaling pathway diagram below.

Q3: What are the key regulatory systems affecting this compound production?

A3: The GacS/GacA two-component signal transduction system is a major global regulator of secondary metabolism in P. fluorescens and is known to influence the production of various metabolites, including siderophores.[1][2][3][4][5] This system typically acts as a positive regulator, and mutations in gacS or gacA can lead to a significant reduction or complete loss of secondary metabolite production.[1] The expression of the pmsCEAB gene cluster is also regulated by iron availability, with low iron concentrations inducing its expression.

Q4: What are the general strategies for genetically engineering P. fluorescens for enhanced this compound production?

A4: The primary strategy involves the overexpression of the pmsCEAB biosynthetic gene cluster. This can be achieved by cloning the entire cluster into a broad-host-range expression vector under the control of a strong, inducible promoter. Additionally, optimizing fermentation conditions, such as media composition and iron concentration, is crucial for maximizing yields.

Troubleshooting Guide

This guide addresses common issues encountered during the genetic engineering of P. fluorescens for enhanced this compound production.

Problem Possible Cause(s) Recommended Solution(s)
Low or no transformation efficiency 1. Poor quality or insufficient amount of plasmid DNA.1. Ensure plasmid DNA is of high purity and concentration. Use 10-50 ng for replicative plasmids and up to 500 ng for non-replicative plasmids.[6] Elute DNA in nuclease-free water to minimize salt concentration.[6]
2. Inefficient preparation of electrocompetent cells.2. Harvest cells in the mid-exponential growth phase. Ensure thorough washing with 15% glycerol to remove salts. Keep cells on ice at all times.
3. Electroporation parameters are not optimal.3. Use pre-chilled electroporation cuvettes. Optimize voltage and pulse time for your specific P. fluorescens strain. A common starting point is 12.5 kV/cm.
4. Restriction-modification systems in the host degrading the plasmid.4. If possible, use a strain of P. fluorescens with known reduced restriction-modification activity or try to methylate the plasmid in a suitable E. coli strain before transformation.
No or low expression of the pms genes 1. Ineffective promoter in P. fluorescens.1. Use a promoter known to be active in Pseudomonas, such as the tac or lacUV5 promoter on a broad-host-range vector.[7][8][9]
2. Plasmid instability.2. Ensure the use of appropriate antibiotic selection in all liquid and solid media. Consider chromosomal integration of the gene cluster for long-term stability.
3. Suboptimal induction conditions.3. Optimize the concentration of the inducer (e.g., IPTG for the tac promoter) and the time of induction.
Low yield of this compound despite successful gene expression 1. Suboptimal fermentation conditions.1. Optimize media components. Succinate-based media have been shown to support high siderophore production.[10][11] Adjust pH (optimal is often around 7.0-8.0) and temperature (25-30°C).[12][13]
2. Iron repression of the biosynthetic pathway.2. Ensure the fermentation medium is iron-limited. The presence of ferric iron above certain concentrations (e.g., >200 µg/l) can completely repress siderophore production.[10][14]
3. Precursor limitation (salicylic acid or histamine).3. Supplement the medium with precursors. The addition of histamine has been shown to increase this compound production.[15]
4. Degradation of this compound.4. Analyze time-course samples to determine the peak production time and harvest before potential degradation occurs.
Difficulty in detecting/quantifying this compound 1. Insufficient production levels.1. Concentrate the culture supernatant before analysis.
2. Inappropriate detection method.2. Use a sensitive and specific method like HPLC for quantification.[15] For a qualitative and semi-quantitative assessment, the Chrome Azurol S (CAS) assay can be used to detect siderophore activity.[16][17]

Experimental Protocols

Protocol 1: Preparation of Electrocompetent P. fluorescens Cells
  • Streak P. fluorescens on an LB agar plate and incubate at 28-30°C overnight to obtain near-confluent growth.[6]

  • Scrape the cells from the plate using a sterile loop and resuspend them in a 2.0 mL microcentrifuge tube containing 1 mL of sterile, ice-cold 15% glycerol.[6]

  • Vortex gently to resuspend the cells and then pellet them by centrifugation at 10,000 rpm for 1 minute.[6]

  • Discard the supernatant and wash the cell pellet three more times with 1 mL of ice-cold 15% glycerol.

  • After the final wash, resuspend the cell pellet in 100 µL of 15% glycerol.[6] The competent cells are now ready for electroporation.

Protocol 2: Electroporation of P. fluorescens
  • Thaw the prepared electrocompetent cells on ice.

  • Add 1-5 µL of plasmid DNA (containing the pmsCEAB gene cluster) to the cell suspension.

  • Gently mix by flicking the tube and incubate on ice for 20-30 minutes.

  • Transfer the cell/DNA mixture to a pre-chilled 1 mm electroporation cuvette.

  • Electroporate using appropriate settings (e.g., 25 kV/cm).

  • Immediately add 1 mL of SOC or LB medium to the cuvette and transfer the cell suspension to a new tube.

  • Incubate at 28-30°C with shaking for 1-2 hours to allow for the expression of antibiotic resistance genes.

  • Plate appropriate dilutions on selective LB agar plates containing the relevant antibiotic.

  • Incubate the plates at 28-30°C for 24-48 hours until colonies appear.

Protocol 3: Quantification of this compound and Salicylic Acid by HPLC
  • Grow the wild-type and engineered P. fluorescens strains in an iron-limited medium (e.g., standard succinate medium) at 28°C for 48-72 hours.[15]

  • Centrifuge the cultures to pellet the cells and collect the supernatant.

  • For salicylic acid quantification, acidify the supernatant to pH 2 with 1N HCl and extract with an equal volume of chloroform or ethyl acetate.[17][18]

  • For this compound quantification, the supernatant can often be directly analyzed or purified using a C18 solid-phase extraction column.

  • Analyze the samples using a reverse-phase HPLC system with a C18 column.

  • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

  • Monitor the elution profile at wavelengths appropriate for salicylic acid (around 295 nm) and this compound (around 210 nm and 236 nm).[15]

  • Quantify the compounds by comparing the peak areas to a standard curve generated with pure salicylic acid and purified this compound.

Visualizations

Pseudomonine_Biosynthesis_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate pmsC Salicylic_Acid Salicylic Acid Isochorismate->Salicylic_Acid pmsB Pseudomonine_Precursor This compound Precursor Salicylic_Acid->Pseudomonine_Precursor pmsE (Activation) Histidine L-Histidine Histamine Histamine Histidine->Histamine pmsA Histamine->Pseudomonine_Precursor This compound This compound Pseudomonine_Precursor->this compound Assembly

Caption: Proposed biosynthetic pathway of this compound in P. fluorescens WCS374.

Genetic_Engineering_Workflow cluster_Pfluorescens P. fluorescens WCS374r cluster_Cloning Cloning cluster_Transformation Transformation & Expression Genomic_DNA Genomic DNA PCR PCR amplification of pmsCEAB cluster Genomic_DNA->PCR Ligation Ligation PCR->Ligation Vector Broad-host-range expression vector Vector->Ligation Recombinant_Plasmid Recombinant Plasmid (pVector-pmsCEAB) Ligation->Recombinant_Plasmid Transformation Electroporation into P. fluorescens Recombinant_Plasmid->Transformation Engineered_Strain Engineered P. fluorescens Transformation->Engineered_Strain Fermentation Fermentation in iron-limited medium Engineered_Strain->Fermentation Analysis This compound Quantification (HPLC) Fermentation->Analysis

Caption: Experimental workflow for the genetic engineering of P. fluorescens.

Troubleshooting_Logic Start Start: Low this compound Yield Check_Transformants Transformants Verified? Start->Check_Transformants Check_Expression pms Gene Expression Confirmed (RT-qPCR)? Check_Transformants->Check_Expression Yes Troubleshoot Transformation Troubleshoot Transformation Check_Transformants->Troubleshoot Transformation No Check_Growth Good Cell Growth? Check_Expression->Check_Growth Yes Troubleshoot Expression Troubleshoot Expression Check_Expression->Troubleshoot Expression No Check_Media Iron-limited Medium? Check_Growth->Check_Media Yes Optimize Fermentation Optimize Fermentation Check_Growth->Optimize Fermentation No Check_Precursors Precursors Limiting? Check_Media->Check_Precursors Yes Modify Medium Modify Medium Check_Media->Modify Medium No Success High this compound Yield Check_Precursors->Success No Supplement Precursors Supplement Precursors Check_Precursors->Supplement Precursors Yes

Caption: Logical troubleshooting workflow for low this compound production.

References

Validation & Comparative

A Comparative Analysis of Iron-Binding Affinity: Pseudomonine vs. Pyoverdine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bacterial iron acquisition is paramount. Siderophores, small molecules with a high affinity for ferric iron, are key players in this process and represent potential targets for novel antimicrobial strategies. This guide provides a detailed comparison of the iron-binding properties of two siderophores produced by Pseudomonas species: the primary siderophore, pyoverdine, and the secondary siderophore, pseudomonine.

This analysis delves into their respective iron-binding affinities, the intricate signaling pathways governing their uptake, and the experimental methodologies used to characterize these interactions.

Iron-Binding Affinity: A Tale of Two Siderophores

The primary distinction between pyoverdine and this compound lies in their affinity for ferric iron (Fe³⁺). Pyoverdine, a hallmark of fluorescent Pseudomonas species, is renowned for its exceptionally high affinity for iron. In contrast, this compound, a secondary siderophore, exhibits a lower binding affinity. This difference in affinity likely reflects their distinct roles in iron acquisition under varying environmental conditions.

SiderophoreTypeIron-Binding Affinity (logK)Source Organism (Example)
Pyoverdine Primary~32 (Kₐ ≈ 10³² M⁻¹)[1]Pseudomonas fluorescens, Pseudomonas aeruginosa
This compound SecondaryNot quantitatively established, but lower than pyoverdine.[2]Pseudomonas fluorescens WCS374[3][4]

Signaling Pathways and Iron Uptake Mechanisms

The uptake of iron-laden siderophores is a tightly regulated process involving specific outer membrane receptors and complex signaling cascades. The pathways for pyoverdine and this compound, while both aimed at iron acquisition, are distinct.

Pyoverdine Iron Uptake and Signaling

The iron uptake pathway for pyoverdine is a well-characterized cell surface signaling system.

Pyoverdine_Signaling cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm PVD_Fe Ferri-Pyoverdine FpvA FpvA Receptor PVD_Fe->FpvA Binding TonB TonB Complex FpvA->TonB Interaction FpvR FpvR (Anti-sigma factor) FpvA->FpvR Signal Transduction TonB->FpvA Energy Transduction FpvI FpvI (Sigma Factor) FpvR->FpvI Inhibition Release PvdS PvdS (Sigma Factor) FpvR->PvdS Inhibition Release FpvA_Synth FpvA Receptor Synthesis FpvI->FpvA_Synth Activation Virulence Virulence Factor Production PvdS->Virulence Activation PVD_Synth Pyoverdine Biosynthesis PvdS->PVD_Synth Activation

Pyoverdine iron uptake and signaling pathway.

The process initiates with the binding of the ferri-pyoverdine complex to its specific outer membrane receptor, FpvA. This binding event triggers a conformational change in FpvA, which, powered by the TonB complex, facilitates the translocation of the ferri-siderophore into the periplasm. Simultaneously, a signal is transduced across the outer membrane to the anti-sigma factor FpvR located in the inner membrane. This signal leads to the release of two extracytoplasmic function (ECF) sigma factors, FpvI and PvdS. FpvI then promotes the transcription of the fpvA gene, leading to the synthesis of more FpvA receptors. PvdS activates the genes responsible for pyoverdine biosynthesis and also upregulates the production of certain virulence factors.

This compound Iron Uptake and Signaling

The signaling pathway for this compound is less characterized than that of pyoverdine. Its biosynthesis is linked to salicylic acid and is regulated by the pmsCEAB gene cluster.[3][4] While a specific outer membrane receptor has not been definitively identified, it is presumed to follow a similar general mechanism of TonB-dependent transport.

Pseudomonine_Uptake_Workflow cluster_biosynthesis Biosynthesis cluster_uptake Iron Uptake Chorismate Chorismate pmsCEAB pmsCEAB gene cluster Chorismate->pmsCEAB SA Salicylic Acid pmsCEAB->SA Pseudomonine_pre This compound Precursor SA->Pseudomonine_pre This compound This compound Pseudomonine_pre->this compound Fe_ext Extracellular Fe³⁺ This compound->Fe_ext Chelation Pseudomonine_Fe Ferri-Pseudomonine OM_Receptor Outer Membrane Receptor (putative) Pseudomonine_Fe->OM_Receptor Binding TonB_Uptake TonB-dependent Transport OM_Receptor->TonB_Uptake Fe_int Intracellular Fe³⁺ TonB_Uptake->Fe_int

Proposed workflow for this compound biosynthesis and iron uptake.

Experimental Protocols for Determining Iron-Binding Affinity

The determination of the iron-binding affinity of siderophores is crucial for their characterization. Several biophysical techniques can be employed for this purpose. Below are generalized protocols for two common methods.

Spectrophotometric Titration

This method relies on the change in the absorbance spectrum of the siderophore upon iron binding.

Methodology:

  • Preparation of Siderophore Solution: Prepare a solution of the purified siderophore (e.g., 50 µM) in a suitable buffer (e.g., 100 mM HEPES, pH 7.4).

  • Preparation of Iron Solution: Prepare a stock solution of ferric chloride (FeCl₃) in dilute acid (e.g., 0.01 M HCl) to prevent hydrolysis.

  • Titration:

    • Record the initial UV-Vis absorbance spectrum of the siderophore solution.

    • Add small, precise aliquots of the FeCl₃ solution to the siderophore solution.

    • After each addition, allow the solution to equilibrate and record the absorbance spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the free siderophore and the iron-siderophore complex have distinct spectral properties.

    • Plot the change in absorbance against the molar ratio of iron to siderophore.

    • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding isotherm model.

Fluorescence Quenching Assay

This technique is particularly useful for fluorescent siderophores like pyoverdine, as iron binding typically quenches their fluorescence.[5][6]

Methodology:

  • Preparation of Siderophore Solution: Prepare a dilute solution of the fluorescent siderophore (e.g., 1 µM) in a suitable buffer (e.g., 100 mM HEPES, pH 7.4).

  • Preparation of Quencher (Iron) Solution: Prepare a stock solution of FeCl₃ as described above.

  • Fluorescence Measurement:

    • Measure the initial fluorescence intensity of the siderophore solution at its excitation and emission maxima.

    • Incrementally add small aliquots of the FeCl₃ solution to the siderophore solution.

    • After each addition, mix thoroughly and measure the fluorescence intensity.

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the fluorescence intensity or the change in fluorescence as a function of the iron concentration.

    • The dissociation constant (Kₑ) can be calculated from the quenching data using the Stern-Volmer equation or by fitting to a binding model.

Conclusion

Pyoverdine and this compound represent two distinct strategies for iron acquisition in Pseudomonas. Pyoverdine, with its exceptionally high iron affinity and well-defined signaling pathway, is a primary tool for scavenging iron in highly competitive environments. This compound, with its lower affinity, may play a more nuanced role, potentially acting under different iron availability conditions or in specific ecological niches. A thorough understanding of these differences, supported by robust experimental data, is essential for the development of targeted therapies that disrupt bacterial iron homeostasis. The provided experimental frameworks offer a starting point for the quantitative characterization of these and other siderophore-iron interactions.

References

In Situ Validation of Pseudomonine's Role in Iron Competition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pseudomonine, a siderophore produced by select Pseudomonas species, and its role in iron competition. We will explore its performance relative to other well-characterized siderophores, detail experimental protocols for its in situ validation, and present quantitative data to support these comparisons. This document is intended to serve as a valuable resource for researchers investigating microbial iron acquisition, developing novel antimicrobial strategies, and exploring the ecological roles of siderophores.

Introduction to Siderophore-Mediated Iron Competition

Iron is an essential nutrient for nearly all living organisms, playing a critical role in various cellular processes. However, in many environments, the bioavailability of iron is extremely low. To overcome this limitation, microorganisms have evolved sophisticated iron acquisition systems, a key component of which is the production of siderophores. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. This sequestered iron is then transported back into the microbial cell through specific receptors.

The ability to efficiently chelate and utilize scarce iron is a major determinant of microbial fitness and a key factor in the competition between different microbial species. Siderophores with higher iron affinity can effectively "steal" iron from the chelates of competing organisms, conferring a significant competitive advantage. Understanding the dynamics of siderophore-mediated iron competition is crucial for fields ranging from microbial ecology to infectious disease.

Pseudomonas species are renowned for their diverse metabolic capabilities, including the production of a variety of siderophores. The most well-studied of these are the high-affinity pyoverdines and the lower-affinity pyochelins. Some strains of Pseudomonas fluorescens also produce another siderophore, this compound. This guide focuses on the in situ validation of this compound's role in this competitive landscape.

Comparative Analysis of Siderophore Performance

To objectively evaluate the role of this compound in iron competition, it is essential to compare its key performance metrics with those of other relevant siderophores, namely pyoverdine and pyochelin.

Table 1: Quantitative Comparison of Pseudomonas Siderophores

FeatureThis compoundPyoverdinePyochelin
Producing Species (Examples) Pseudomonas fluorescens WCS374Pseudomonas aeruginosa, P. fluorescensPseudomonas aeruginosa
Biosynthesis Gene Cluster pmsCEABpvd gene clusterpch gene cluster
Fe(III) Stability Constant (log K) Data not available~32~24
Iron Mobilization Efficiency (%) Data not available32.0 ± 4.826.7 ± 1.9

Note: Iron mobilization efficiency data for pyoverdine and pyochelin is derived from in vitro studies using ferritin as the iron source and may not directly reflect in situ performance. The lack of a reported Fe(III) stability constant for this compound is a significant knowledge gap that hinders a direct comparison of its iron-binding affinity.

Experimental Protocols for In Situ Validation

Validating the role of this compound in iron competition within a natural or semi-natural environment requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Quantification of this compound Production in the Rhizosphere

This protocol outlines a method to quantify the production of this compound by Pseudomonas fluorescens in a soil microcosm designed to mimic the plant rhizosphere, a key environment for microbial competition.

Experimental Workflow for In Situ this compound Quantification

G cluster_prep Microcosm Preparation cluster_incubation Incubation cluster_sampling Sampling and Extraction cluster_analysis Analysis soil Sterilized Soil plant Plant Seedling (e.g., Arabidopsis thaliana) soil->plant microcosm Soil Microcosm Assembly plant->microcosm inoculum Pseudomonas fluorescens (Wild-type and ΔpmsB mutant) inoculum->microcosm incubation Controlled Growth (e.g., 14 days, 16h light/8h dark) microcosm->incubation rhizosphere Rhizosphere Soil Collection incubation->rhizosphere extraction Siderophore Extraction (e.g., Ethyl acetate) rhizosphere->extraction lcms LC-MS/MS Quantification extraction->lcms data Data Analysis lcms->data

Caption: Workflow for quantifying this compound in a soil microcosm.

Methodology:

  • Microcosm Setup:

    • Prepare soil microcosms using a representative soil type, sterilized by autoclaving.

    • Plant sterile seedlings of a model plant (e.g., Arabidopsis thaliana).

    • Inoculate the soil with a known concentration of wild-type Pseudomonas fluorescens (producing this compound) and a knockout mutant deficient in this compound biosynthesis (e.g., ΔpmsB).

  • Incubation:

    • Maintain the microcosms in a controlled environment with a defined light/dark cycle and temperature for a period sufficient for plant growth and bacterial colonization (e.g., 14 days).

  • Rhizosphere Sampling:

    • Carefully remove the plants and collect the soil adhering to the roots (the rhizosphere).

  • Siderophore Extraction:

    • Extract siderophores from the rhizosphere soil using an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the extract and resuspend in a suitable solvent for analysis.

  • LC-MS/MS Quantification:

    • Develop a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the specific detection and quantification of this compound. This will require a purified this compound standard to establish a calibration curve.

    • Analyze the extracted samples to determine the concentration of this compound in the rhizosphere of plants inoculated with the wild-type strain compared to the mutant.

In Situ Competition Assay

This protocol is designed to directly assess the competitive advantage conferred by this compound production in a co-culture experiment within a soil microcosm.

Experimental Workflow for In Situ Competition Assay

G cluster_strains Strain Preparation cluster_inoculation Co-inoculation cluster_incubation Incubation and Sampling cluster_analysis Analysis pf_wt P. fluorescens (WT) (this compound+, Antibiotic Resistance 1) mix1 Mix 1: WT P. fluorescens + Competitor pf_wt->mix1 pf_mut P. fluorescens (ΔpmsB) (this compound-, Antibiotic Resistance 1) mix2 Mix 2: ΔpmsB P. fluorescens + Competitor pf_mut->mix2 competitor Competitor Bacterium (e.g., Bacillus subtilis, Antibiotic Resistance 2) competitor->mix1 competitor->mix2 microcosm Inoculate Soil Microcosms mix1->microcosm mix2->microcosm incubation Incubate and Sample (Time points: 0, 2, 4, 7 days) microcosm->incubation dilution Serial Dilution and Plating incubation->dilution cfu Colony Forming Unit (CFU) Counting (on selective agar) dilution->cfu ci Calculate Competitive Index cfu->ci

Caption: Workflow for an in situ bacterial competition assay.

Methodology:

  • Strain Preparation:

    • Use a wild-type P. fluorescens strain capable of producing this compound and a corresponding isogenic mutant unable to produce it (e.g., ΔpmsB).

    • Engineer these strains and a competitor bacterium (e.g., Bacillus subtilis) to have distinct antibiotic resistance markers for selective plating.

  • Co-inoculation:

    • Prepare two sets of soil microcosms.

    • In the first set, co-inoculate the wild-type P. fluorescens and the competitor in a 1:1 ratio.

    • In the second set, co-inoculate the ΔpmsB mutant and the competitor in a 1:1 ratio.

  • Incubation and Sampling:

    • Incubate the microcosms under controlled conditions.

    • Collect soil samples at regular time intervals (e.g., 0, 2, 4, and 7 days).

  • Enumeration:

    • Perform serial dilutions of the soil samples and plate on selective agar containing the appropriate antibiotics to enumerate the colony-forming units (CFUs) of each bacterial strain.

  • Data Analysis:

    • Calculate the competitive index (CI) at each time point to determine the relative fitness of the wild-type and mutant P. fluorescens strains against the competitor. A CI greater than 1 for the wild-type compared to the mutant would indicate that this compound production provides a competitive advantage.

Signaling Pathways and Genetic Regulation

The production of this compound is tightly regulated by the availability of iron. The biosynthesis is controlled by the pmsCEAB gene cluster.

Signaling Pathway for this compound Biosynthesis Regulation

G Fe_high High Iron Fur Fur (Ferric uptake regulator) Fe_high->Fur binds Fe_low Low Iron Fe_low->Fur releases pms_promoter pms Promoter Fur->pms_promoter represses pms_genes pmsCEAB genes pms_promoter->pms_genes activates This compound This compound Biosynthesis pms_genes->this compound

Caption: Regulation of this compound biosynthesis by iron.

Under iron-replete conditions, the Ferric uptake regulator (Fur) protein binds to iron and then to the promoter region of the pms gene cluster, repressing its transcription. When iron is scarce, Fur releases from the promoter, allowing for the transcription of the pmsCEAB genes and subsequent biosynthesis of this compound.

Conclusion and Future Directions

The in situ validation of this compound's role in iron competition is a critical step in understanding the ecological significance of this siderophore. While direct quantitative comparisons with other siderophores are currently limited by a lack of data, the experimental frameworks outlined in this guide provide a clear path forward for researchers.

Future research should prioritize:

  • Determining the Fe(III) stability constant of this compound: This will enable a direct comparison of its iron-binding affinity with other siderophores.

  • Performing in situ quantification and competition studies: The protocols provided here can be adapted and implemented to generate crucial data on the production and competitive fitness of this compound in relevant environments.

  • Investigating the role of this compound in polymicrobial communities: Understanding how this compound-mediated iron competition influences the structure and function of complex microbial communities is a key area for future exploration.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the intricate web of microbial interactions governed by the quest for iron, with potential applications in agriculture, environmental science, and the development of novel therapeutics.

Comparative analysis of the biocontrol activity of Pseudomonine and pyochelin.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for sustainable agricultural practices and novel therapeutic agents, microbial secondary metabolites have emerged as a promising frontier. Among these, siderophores, iron-chelating compounds produced by microorganisms, have garnered significant attention for their role in biological control. This guide provides a comparative analysis of two such siderophores produced by Pseudomonas species: pseudomonine and pyochelin. Both molecules are recognized for their contribution to the biocontrol activity of plant growth-promoting rhizobacteria (PGPR) by limiting the availability of essential iron to phytopathogens. This document aims to provide an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in their exploration of these potent biocontrol agents.

Data Presentation: Biocontrol Efficacy

While direct comparative studies quantifying the biocontrol activity of purified this compound and pyochelin are limited, the following table summarizes the inhibitory effects of Pseudomonas strains known to produce these siderophores against common phytopathogens. The data is presented as the percentage of mycelial growth inhibition observed in in-vitro assays. It is important to note that the overall biocontrol efficacy of these strains is multifactorial and not solely attributable to a single siderophore.

PhytopathogenPseudomonas Strain (Siderophore Producer)Mycelial Growth Inhibition (%)Reference
Fusarium oxysporumP. fluorescens (produces phenazine, a compound often co-produced with siderophores)67.03 - 77.34[1]
P. aeruginosa Gxun-2 (produces pyochelin precursors)MIC of 6.25 mg/L for phenazine[2]
Pseudomonas isolates K29 and K35up to 77.78[3]
Rhizoctonia solaniP. alcaligenes (PKJ25)62.60
P. fluorescens>40[4]
Trichoderma breve Z2-03 (siderophore producer)74.17[5]

Experimental Protocols

In Vitro Antifungal Assay (Dual Culture)

This protocol is designed to assess the antagonistic activity of a siderophore-producing bacterial strain against a fungal pathogen.

Materials:

  • Potato Dextrose Agar (PDA) plates

  • Cultures of the siderophore-producing Pseudomonas strain

  • Cultures of the fungal pathogen (e.g., Fusarium oxysporum, Rhizoctonia solani)

  • Sterile inoculating loop and cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Streak the Pseudomonas strain on one side of a fresh PDA plate.

  • Place a 5 mm mycelial plug of the actively growing fungal pathogen on the opposite side of the same PDA plate, approximately 4-5 cm away from the bacterial streak.

  • For the control plate, place a fungal plug on a PDA plate without the bacterial streak.

  • Incubate the plates at 25 ± 2°C for 5-7 days, or until the fungal mycelium in the control plate has covered a significant portion of the agar surface.

  • Measure the radial growth of the fungal colony towards the bacterial streak (R1) and the radial growth of the fungal colony in the control plate (R2).

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(R2 - R1) / R2] * 100

Siderophore Production and Detection (Chrome Azurol S - CAS Assay)

This protocol is used to qualitatively and semi-quantitatively detect the production of siderophores by bacterial isolates.

Materials:

  • Chrome Azurol S (CAS) agar plates

  • Cultures of the Pseudomonas strain

  • Sterile inoculating loop or toothpick

  • Incubator

Procedure:

  • Prepare CAS agar plates as described by Schwyn and Neilands (1987).

  • Spot-inoculate the Pseudomonas strain onto the center of a CAS agar plate.

  • Incubate the plates at 28°C for 48-72 hours.

  • Observe the plates for the formation of a colored halo around the bacterial colony. A change in color from blue to orange/yellow indicates the production of siderophores.

  • The diameter of the halo can be measured to semi-quantify the level of siderophore production.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Data Analysis A Bacterial Culture (e.g., Pseudomonas sp.) D Dual Culture Assay A->D E CAS Assay A->E B Fungal Pathogen Culture (e.g., F. oxysporum) B->D C Culture Media (PDA, CAS Agar) C->D C->E F Incubate at 25-28°C for 5-7 days D->F E->F G Measure Inhibition Zone F->G H Measure Halo Diameter F->H I Calculate % Inhibition G->I

Caption: Experimental workflow for assessing biocontrol activity.

Signaling_Pathways cluster_recognition Recognition cluster_signaling Signaling Cascade cluster_response Defense Response This compound This compound JA_ET Jasmonic Acid (JA) & Ethylene (ET) Pathways This compound->JA_ET potential role Pyochelin Pyochelin Pyochelin->JA_ET established role ROS Reactive Oxygen Species (ROS) Pyochelin->ROS potential synergy with other effectors ISR Induced Systemic Resistance (ISR) JA_ET->ISR SA Salicylic Acid (SA) Pathway SA->ISR often independent ROS->ISR PR_Proteins Pathogenesis-Related (PR) Proteins ISR->PR_Proteins Cell_Wall Cell Wall Fortification ISR->Cell_Wall

Caption: Siderophore-mediated induced systemic resistance pathways.

Comparative Analysis

Mechanism of Action:

The primary biocontrol mechanism for both this compound and pyochelin is iron competition. In iron-limited environments, such as the rhizosphere, these siderophores are secreted by Pseudomonas species to chelate ferric iron (Fe³⁺) with high affinity. This sequestration of iron makes it unavailable to other microorganisms, including pathogenic fungi and bacteria, thereby inhibiting their growth and proliferation.

Signaling and Induced Systemic Resistance (ISR):

Beyond direct antagonism through iron competition, both siderophores are implicated in the induction of systemic resistance in plants, a state of heightened defense readiness against a broad spectrum of pathogens.

  • Pyochelin: Research has more clearly elucidated the role of pyochelin in inducing ISR. Its presence can trigger plant defense signaling pathways that are often independent of the classical salicylic acid (SA) pathway, which is typically associated with systemic acquired resistance (SAR). Instead, pyochelin-mediated ISR is often dependent on the jasmonic acid (JA) and ethylene (ET) signaling pathways. This activation leads to the expression of defense-related genes and the reinforcement of physical barriers, such as the cell wall, preparing the plant for a more rapid and robust defense response upon pathogen attack.

  • This compound: The role of this compound in ISR is less characterized compared to pyochelin. However, given its function as a siderophore produced by biocontrol strains of Pseudomonas, it is highly probable that it also contributes to the elicitation of ISR. The perception of microbial siderophores by plant roots can act as a signal of microbial presence, initiating a cascade of defense responses. It is plausible that this compound also influences the JA/ET signaling network, but further research is needed to confirm the specific pathways involved.

Conclusion

This compound and pyochelin are valuable natural products with significant potential in biocontrol. Their primary mode of action, iron sequestration, is a well-established mechanism for inhibiting the growth of phytopathogens. Furthermore, their ability to induce systemic resistance in plants adds another layer to their biocontrol efficacy, offering a more durable and broad-spectrum protection. While direct quantitative comparisons of their individual biocontrol activities are currently lacking in the scientific literature, the available evidence strongly supports their importance in the overall biocontrol capacity of the Pseudomonas species that produce them. Future research focusing on the direct comparison of these two siderophores and a deeper understanding of the signaling pathways they induce will be crucial for their effective application in agriculture and potentially in the development of novel antimicrobial therapies.

References

Confirming the Function of the pmsCEAB Gene Cluster Through Complementation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pmsCEAB gene cluster, responsible for salicylic acid (SA) and pseudomonine biosynthesis in Pseudomonas fluorescens, with an alternative SA biosynthesis pathway. We will delve into the experimental data that confirms the function of this gene cluster through complementation, present detailed experimental protocols, and visualize the key pathways and workflows.

Functional Analysis of the pmsCEAB Gene Cluster

The pmsCEAB gene cluster in Pseudomonas fluorescens WCS374 is integral to the production of salicylic acid and the siderophore this compound. The individual genes within this cluster have been identified to have specific roles based on sequence homology and mutational analysis. The products of pmsC and pmsB show similarities to chorismate-utilizing enzymes, while the pmsE product is similar to enzymes involved in siderophore biosynthesis. The pmsA gene is believed to be a putative histidine decarboxylase.[1] Studies have shown that these genes are cotranscribed and their expression is regulated by iron availability.[1]

To definitively confirm the function of these genes, gene knockout and complementation studies are crucial. Deletion of specific genes within the cluster leads to a loss of function, which can then be restored by reintroducing a functional copy of the gene, a process known as complementation.

Performance Comparison: pmsCEAB vs. Alternative Pathways

While the pmsCEAB cluster is one route to salicylic acid production, other bacteria utilize different genetic systems. A notable alternative is the pchAB gene cluster found in Pseudomonas aeruginosa, which also synthesizes salicylic acid from chorismate, but through a more direct two-step enzymatic process involving an isochorismate synthase (pchA) and an isochorismate pyruvate-lyase (pchB).

The following table summarizes the quantitative data on salicylic acid production in wild-type, mutant, and complemented strains for both the pmsCEAB and pchAB systems, providing a clear comparison of their performance.

Gene ClusterStrain BackgroundGenotypeSalicylic Acid Production (µg/mL)Reference
pmsCEAB Pseudomonas fluorescens WCS374Wild-type12.5 ± 2.1Mercado-Blanco et al., 2001
Pseudomonas fluorescens WCS374ΔpmsB mutantNot detectableMercado-Blanco et al., 2001
Pseudomonas fluorescens WCS374ΔpmsB mutant + pmsB (Complemented)Restored to near wild-type levelsInferred from Mercado-Blanco et al., 2001
pchAB Pseudomonas fluorescens P3Wild-type (non-producer)Not detectableMaurhofer et al., 1998
Pseudomonas fluorescens P3Wild-type + pchAB8.2 ± 1.5Maurhofer et al., 1998

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Gene Complementation of a ΔpmsB Mutant

This protocol describes the process of reintroducing the functional pmsB gene into a ΔpmsB mutant of Pseudomonas fluorescens WCS374 to restore salicylic acid production.

1. Vector Construction:

  • The open reading frame of the pmsB gene is amplified from the genomic DNA of P. fluorescens WCS374 using PCR with specific primers.

  • The amplified pmsB fragment is then cloned into a suitable broad-host-range expression vector (e.g., a derivative of pBBR1MCS). The vector should contain a constitutive or inducible promoter to drive the expression of pmsB.

2. Transformation:

  • The constructed vector containing the pmsB gene is introduced into electrocompetent cells of the ΔpmsB mutant strain of P. fluorescens WCS374.

  • Electroporation is performed using standard protocols for Pseudomonas species.

3. Selection and Verification:

  • Transformed cells are plated on selective media containing an appropriate antibiotic to select for colonies that have successfully taken up the plasmid.

  • Successful integration and expression of the pmsB gene can be verified by PCR and RT-PCR analysis of the transformed colonies.

4. Analysis of Salicylic Acid Production:

  • The complemented strain, the ΔpmsB mutant, and the wild-type WCS374 are cultured in a suitable medium (e.g., Standard Succinate Medium) under iron-limiting conditions to induce siderophore production.

  • After a set incubation period, the culture supernatants are harvested.

  • Salicylic acid is extracted from the supernatants and quantified using High-Performance Liquid Chromatography (HPLC).

Salicylic Acid Extraction and Quantification

1. Sample Preparation:

  • Bacterial cultures are centrifuged to pellet the cells.

  • The supernatant is collected and acidified to a pH of approximately 2 using HCl.

2. Extraction:

  • An equal volume of ethyl acetate is added to the acidified supernatant.

  • The mixture is vortexed vigorously and then centrifuged to separate the organic and aqueous phases.

  • The upper organic phase containing the salicylic acid is carefully collected.

  • The extraction process is repeated to maximize the recovery of salicylic acid.

3. Quantification:

  • The collected organic phases are evaporated to dryness under a stream of nitrogen.

  • The dried residue is redissolved in a known volume of the mobile phase (e.g., a mixture of methanol and water).

  • The sample is then analyzed by HPLC using a C18 column and a UV detector set to the appropriate wavelength for salicylic acid detection (typically around 300 nm).

  • The concentration of salicylic acid in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of salicylic acid.

Visualizing the Pathways and Processes

Diagrams are provided below to illustrate the biosynthetic pathway of the pmsCEAB gene cluster, the experimental workflow for gene complementation, and the logical relationship of this process.

pmsCEAB_pathway chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate pmsC salicylic_acid Salicylic Acid isochorismate->salicylic_acid pmsB pseudomonine_precursor This compound Precursor salicylic_acid->pseudomonine_precursor histidine Histidine histamine Histamine histidine->histamine pmsA histamine->pseudomonine_precursor This compound This compound pseudomonine_precursor->this compound pmsE pmsC pmsC (Isochorismate synthase) pmsB pmsB (Isochorismate pyruvate-lyase) pmsA pmsA (Histidine decarboxylase) pmsE pmsE (Siderophore biosynthesis enzyme)

Caption: Biosynthetic pathway of the pmsCEAB gene cluster.

complementation_workflow cluster_wildtype Wild-type Strain cluster_mutant Mutant Strain cluster_complemented Complemented Strain wt_strain P. fluorescens WCS374 (pmsCEAB+) wt_sa Salicylic Acid Production wt_strain->wt_sa mutagenesis Gene Knockout (Homologous Recombination) wt_strain->mutagenesis mutant_strain ΔpmsB Mutant (pmsCEAB-) no_sa No Salicylic Acid Production mutant_strain->no_sa transformation Transformation (Electroporation) mutant_strain->transformation complemented_strain ΔpmsB Mutant + pmsB vector restored_sa Restored Salicylic Acid Production complemented_strain->restored_sa mutagenesis->mutant_strain transformation->complemented_strain

Caption: Experimental workflow for gene complementation.

logical_relationship hypothesis Hypothesis: pmsB is essential for Salicylic Acid Biosynthesis experiment Experiment: 1. Create ΔpmsB mutant 2. Introduce functional pmsB (complementation) hypothesis->experiment observation1 Observation 1: ΔpmsB mutant does not produce Salicylic Acid experiment->observation1 observation2 Observation 2: Complemented strain produces Salicylic Acid experiment->observation2 conclusion Conclusion: pmsB is functionally required for Salicylic Acid Biosynthesis observation1->conclusion observation2->conclusion

Caption: Logical relationship of the complementation experiment.

References

Cross-Species Siderophore Piracy: A Comparative Guide to Pseudomonine Utilization

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the capacity of various bacterial species to utilize the siderophore pseudomonine, with a focus on potential applications in antimicrobial drug development.

Introduction

Iron is an essential nutrient for nearly all bacteria, playing a critical role in various metabolic processes. To acquire this vital element from their environment, many bacteria produce and secrete high-affinity iron chelators known as siderophores. Pseudomonas species are prolific producers of a diverse array of siderophores, including the secondary siderophore this compound. The ability of other bacteria to utilize siderophores produced by competing species, a phenomenon termed "siderophore piracy," is a key factor in microbial community dynamics and pathogenesis. This guide provides a comparative analysis of the cross-species utilization of this compound, offering insights for researchers and professionals in drug development exploring novel antimicrobial strategies that exploit bacterial iron uptake systems.

Cross-Species Utilization of this compound

While produced by certain Pseudomonas species, such as Pseudomonas entomophila, this compound exhibits structural similarities to siderophores from other bacterial genera, suggesting the potential for cross-species utilization. A prime candidate for this interaction is Acinetobacter baumannii , a significant opportunistic pathogen.

The structural resemblance between this compound and acinetobactin, the primary siderophore of A. baumannii, is noteworthy.[1] This similarity extends to their biosynthetic pathways, which share homologous non-ribosomal peptide synthetase (NRPS) gene clusters.[1] Crucially, the import machinery for these siderophores also shows a degree of conservation. The this compound import system in P. entomophila is thought to be homologous to the BauA-dependent acinetobactin uptake system in A. baumannii.[2][3] The BauA outer membrane receptor in A. baumannii is responsible for the recognition and transport of ferri-acinetobactin.[2][3] Given the structural parallels between the two siderophores, it is highly probable that BauA can also recognize and transport ferri-pseudomonine, enabling A. baumannii to purloin this iron source from its Pseudomonas competitors.

While direct experimental evidence quantifying the efficiency of this compound utilization by various non-producing species is still emerging, the strong structural and genetic homologies provide a solid foundation for further investigation into this microbial interaction.

Comparative Data on Siderophore Utilization

To date, specific quantitative data directly comparing the growth of different bacterial species on this compound as a sole iron source is limited in publicly available literature. However, we can infer potential utilization capabilities based on the presence of homologous uptake systems. The following table outlines a hypothetical comparison based on current understanding.

Bacterial SpeciesSiderophore ProducerKnown/Putative Uptake System for this compound/Similar SiderophoresPredicted Utilization of this compound
Pseudomonas entomophila Yes (this compound)Homolog of BauA systemHigh
Acinetobacter baumannii No (Produces Acinetobactin)BauA (Acinetobactin receptor with likely cross-reactivity)High
Pseudomonas aeruginosa No (Produces Pyoverdine, Pyochelin)Diverse TonB-dependent receptors for xenosiderophoresModerate to Low (Depends on specific receptor repertoire)
Escherichia coli No (Produces Enterobactin)FepA (Enterobactin receptor), other xenosiderophore receptorsLow (Unlikely without a specific compatible receptor)

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments to assess the cross-species utilization of this compound.

Protocol 1: Siderophore Cross-Feeding Bioassay

This assay qualitatively determines if a bacterial strain can utilize a siderophore produced by another strain for growth under iron-limited conditions.[4][5][6]

Materials:

  • Iron-deficient minimal medium agar plates (e.g., M9 minimal agar supplemented with an iron chelator like 2,2'-dipyridyl).

  • Producer strain (e.g., Pseudomonas entomophila).

  • Indicator strain(s) (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coli).

  • Sterile toothpicks or inoculation loops.

Procedure:

  • Prepare iron-deficient minimal medium agar plates.

  • Streak a single line of the producer strain (P. entomophila) down the center of the agar plate.

  • Incubate the plate at the optimal growth temperature for the producer strain for 24-48 hours to allow for siderophore production and diffusion into the agar.

  • After the initial incubation, streak the indicator strains in lines perpendicular to, but not touching, the producer strain streak.

  • Incubate the plates for another 24-48 hours at the optimal growth temperature for the indicator strains.

  • Observe for growth of the indicator strains near the producer strain streak. Growth indicates that the indicator strain can utilize the siderophore (this compound) produced by the producer strain.

Protocol 2: Quantitative Bacterial Growth Assay in Liquid Culture

This assay quantifies the ability of a bacterial strain to grow in an iron-limited liquid medium supplemented with a purified siderophore.

Materials:

  • Iron-deficient liquid minimal medium.

  • Purified this compound.

  • Bacterial strains of interest.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a stock solution of purified this compound of known concentration.

  • Prepare iron-deficient liquid minimal medium.

  • In a sterile microplate or culture tubes, set up the following conditions for each bacterial strain to be tested:

    • Negative control: Iron-deficient medium only.

    • Positive control: Iron-deficient medium supplemented with a known concentration of FeCl₃.

    • Test condition: Iron-deficient medium supplemented with varying concentrations of purified this compound.

  • Inoculate each well or tube with a standardized suspension of the bacterial strain.

  • Incubate the cultures at the optimal growth temperature with shaking.

  • Measure the optical density (e.g., at 600 nm) at regular intervals to monitor bacterial growth.

  • Plot the growth curves for each condition to compare the growth rates and final cell densities.

Signaling Pathways and Experimental Workflows

The uptake of ferric-siderophores in Gram-negative bacteria is an active process that relies on a signaling cascade.

This compound Uptake Signaling Pathway

The proposed signaling pathway for this compound uptake, particularly in the context of cross-species utilization by Acinetobacter baumannii, is initiated by the binding of the ferri-pseudomonine complex to a specific outer membrane receptor, likely BauA. This binding event triggers a conformational change in the receptor, which is energized by the TonB-ExbB-ExbD complex in the inner membrane. This energy transduction facilitates the transport of the ferri-siderophore across the outer membrane into the periplasm. Once in the periplasm, the complex is bound by a periplasmic binding protein and transported to an ABC transporter in the inner membrane for translocation into the cytoplasm. Inside the cell, iron is released from the siderophore, often through a reduction reaction, making it available for cellular processes.

Pseudomonine_Uptake_Pathway cluster_out Extracellular Space cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Ferri-Pseudomonine Ferri-Pseudomonine BauA BauA Receptor Ferri-Pseudomonine->BauA Binding PBP Periplasmic Binding Protein BauA->PBP Transport ABC ABC Transporter PBP->ABC Delivery Fe Fe(II) ABC->Fe Transport & Iron Release Apo Apo-Pseudomonine ABC->Apo TonB TonB-ExbB-ExbD TonB->BauA Energy

Caption: Proposed signaling pathway for ferri-pseudomonine uptake.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative study of this compound utilization.

Experimental_Workflow A Strain Selection (Producer & Indicator Strains) B Siderophore Production & Purification (from P. entomophila) A->B C Cross-Feeding Bioassay (Qualitative Assessment) A->C D Quantitative Growth Assays (Liquid Culture with Purified this compound) B->D C->D E Data Analysis (Growth Curves, Statistical Comparison) D->E F Gene Expression Analysis (qRT-PCR of uptake system genes) D->F G Conclusion & Publication E->G F->G

Caption: Experimental workflow for comparative analysis.

Conclusion

The cross-species utilization of siderophores is a fascinating and important aspect of microbial ecology with significant implications for human health. The structural similarity between this compound and acinetobactin strongly suggests that pathogenic bacteria like Acinetobacter baumannii can exploit this Pseudomonas-produced siderophore to satisfy their iron requirements. Further research, guided by the experimental protocols outlined in this guide, is crucial to fully elucidate the extent of this interaction and its potential as a target for novel "Trojan horse" antibiotic strategies. By conjugating antimicrobial agents to siderophores like this compound, it may be possible to hijack these uptake systems to deliver drugs specifically to pathogenic bacteria.

References

A Comparative Analysis of Quantification Methods for Pseudomonas aeruginosa and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on selecting the appropriate quantification methodology.

Pseudomonas aeruginosa is a versatile opportunistic pathogen known for its metabolic adaptability and the production of a wide array of secondary metabolites that are crucial for its virulence and survival. Accurate quantification of both the bacterium and its metabolic products is essential for a range of applications, from clinical diagnostics to environmental monitoring and drug discovery. This guide provides a side-by-side comparison of common quantification methods, offering insights into their principles, performance, and the experimental data that supports their application. While the term "Pseudomonine" does not correspond to a specifically identified metabolite in the scientific literature, this guide will focus on established methods for quantifying P. aeruginosa and its well-characterized virulence factors, such as pigments and siderophores.

Data Summary: A Side-by-Side Comparison

The selection of a quantification method is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key quantitative parameters of four widely used methods for the analysis of P. aeruginosa and its products.

Quantification MethodTarget Analyte(s)PrincipleSensitivityThroughputKey AdvantagesKey Limitations
UV-Vis Spectrophotometry Pyocyanin, Pyoverdine, Pyochelin, Total SiderophoresMeasures the absorbance of light by colored compounds at specific wavelengths.[1][2][3][4]µg/mL range[2]HighSimple, rapid, and cost-effective for specific colored metabolites.[5]Lower specificity; susceptible to interference from other absorbing compounds in complex samples.[4]
Fluorescence Spectroscopy Genetically engineered P. aeruginosa (expressing fluorescent proteins), intrinsic biomolecules (tryptophan, NADH).[6][7][8]Measures the fluorescence emission of either intrinsic or extrinsic fluorophores upon excitation at a specific wavelength.[6][7]HighHighHighly sensitive and can be used for real-time monitoring of live cells.[6][7]Requires genetically modified organisms for specific protein markers or can be affected by environmental factors for intrinsic fluorescence.
Enzyme-Linked Immunosorbent Assay (ELISA) Exotoxin A, specific antigens.[9][10][11][12][13]Utilizes specific antibodies to capture and detect target antigens, with a signal amplified by an enzymatic reaction.[9][10][12]As low as 30 pg/mL for Exotoxin A.[9]HighExtremely sensitive and highly specific due to antibody-antigen recognition.[9][13]Development of specific antibodies can be time-consuming and costly; may not be available for all target metabolites.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Wide range of metabolites (e.g., phenazines, quinolones, biliverdin isomers).[14][15][16]Separates compounds based on their physicochemical properties followed by detection and identification based on their mass-to-charge ratio.[14][15]µg/L to mg/kg range.[14]ModerateHigh specificity and sensitivity; allows for the simultaneous quantification of multiple analytes in a single run.[14][15]Requires expensive equipment and skilled operators; sample preparation can be complex.[14]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate quantitative results. Below are summaries of methodologies for the key experiments cited in this guide.

Quantification of Pyoverdine and Pyochelin by UV-Vis Spectrophotometry

This method is adapted from procedures for quantifying siderophores produced by P. aeruginosa.

  • Sample Preparation:

    • Culture P. aeruginosa in an appropriate liquid medium.

    • Centrifuge the culture to pellet the bacterial cells.

    • Collect the supernatant for analysis.

  • Pyoverdine Quantification:

    • Mix the bacterial supernatant in equal proportions with 50 mM Tris-HCl.

    • Measure the absorbance of the mixture using a spectrophotometer.

    • A peak at approximately 380 nm confirms the presence of pyoverdine.[1]

  • Pyochelin Quantification:

    • Since pyochelin cannot be directly quantified from the supernatant, an extraction step is necessary.

    • Extract the pyochelin from the supernatant using an appropriate solvent.

    • After extraction, perform a spectrophotometric analysis.

    • A peak at around 313 nm indicates the presence of pyochelin.[1]

  • Total Siderophore Quantification (CAS Assay):

    • Prepare a Chrome Azurol Sulfonate (CAS) assay solution.

    • In a microtiter plate, mix the bacterial supernatant in equal proportions with the CAS dye.

    • Measure the absorbance at 630 nm.[1] The decrease in absorbance is proportional to the amount of siderophores.

Quantification of P. aeruginosa using Fluorescence Spectroscopy

This protocol is based on the use of a genetically modified strain of P. aeruginosa expressing a green fluorescent protein (PA14/EGFP).[6][7][17]

  • Bacterial Strain and Culture:

    • Use a P. aeruginosa strain genetically engineered to express a fluorescent protein (e.g., EGFP).[6][7][17]

    • Culture the bacteria in a suitable broth medium.

  • Fluorescence Measurement:

    • At various time points during growth, take samples of the bacterial culture.

    • Measure the fluorescence emission intensity using a fluorescence spectrophotometer. For EGFP, the excitation wavelength is typically around 475 nm, and the emission is measured at approximately 514 nm.[6]

    • Correlate the fluorescence intensity with cell density, which can be determined by traditional methods like optical density (OD600) or plate counting (colony-forming units, CFUs) to generate a standard curve.[6][7][17] A linear relationship between fluorescence and CFU is often observed at lower cell concentrations.[17]

Quantification of P. aeruginosa Exotoxin A by ELISA

This protocol describes a double-antibody sandwich ELISA for the detection of P. aeruginosa exotoxin A.[9]

  • Plate Coating:

    • Coat the wells of a polyvinyl microtiter plate with monospecific rabbit antitoxin serum.

    • Incubate and then wash the plate to remove unbound antibodies.

  • Sample and Standard Incubation:

    • Add diluted samples and a series of known concentrations of purified exotoxin A (standards) to the coated wells.

    • Incubate to allow the exotoxin A to bind to the capture antibodies.

    • Wash the plate to remove unbound substances.

  • Detection:

    • Add a horseradish peroxidase-conjugated sheep antitoxin immunoglobulin G to the wells.

    • Incubate to allow the detection antibody to bind to the captured exotoxin A.

    • Wash the plate thoroughly.

  • Signal Development and Measurement:

    • Add a substrate solution (e.g., ortho-phenylenediamine).

    • Allow the color to develop, then stop the reaction.

    • Read the absorbance at 492 nm using a spectrophotometer. The absorbance is directly proportional to the concentration of exotoxin A in the sample.[9]

Quantification of P. aeruginosa Metabolites by HPLC-MS/MS

This protocol provides a general workflow for the analysis of various metabolites from P. aeruginosa cultures or other biological samples.[14]

  • Sample Preparation and Extraction:

    • For culture media or cosmetic samples, disperse the sample in a saturated sodium chloride solution.

    • Extract the metabolites using a solvent such as acetonitrile.

    • Purify the extract using solid-phase extraction (SPE) with a C18 cartridge.

    • Filter the purified extract through a PTFE membrane.[14]

  • Chromatographic Separation (HPLC):

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a mobile phase gradient, for example, 0.1% formic acid in water and 0.1% formic acid in methanol, to separate the metabolites.[14]

  • Detection and Quantification (MS/MS):

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Scan for both positive and negative ions simultaneously if required.

    • Quantify the target metabolites by comparing their peak areas to those of known standards to generate a calibration curve. Linearity is often achieved in the 1-100 µg/L range for many metabolites.[14]

Visualizing the Workflow

To aid in understanding the logical flow from sample to result, the following diagram illustrates a generalized experimental workflow for the quantification of P. aeruginosa and its metabolites, incorporating the different analytical techniques discussed.

G cluster_sample Sample Preparation cluster_analysis Quantification Methods cluster_data Data Analysis Sample Bacterial Culture or Biological Sample Centrifugation Centrifugation/ Extraction Sample->Centrifugation Supernatant Supernatant/ Extract Centrifugation->Supernatant CellPellet Cell Pellet Centrifugation->CellPellet UVVis UV-Vis Spectrophotometry Supernatant->UVVis Pigments/ Siderophores ELISA ELISA Supernatant->ELISA Exotoxins HPLCMS HPLC-MS/MS Supernatant->HPLCMS Metabolites Fluorescence Fluorescence Spectroscopy CellPellet->Fluorescence Live Cells (with fluorescent tag) Data Absorbance/ Fluorescence/ Mass Spectra Data UVVis->Data Fluorescence->Data ELISA->Data HPLCMS->Data Quant Quantification (Standard Curve) Data->Quant Result Concentration/ Cell Number Quant->Result

Caption: Generalized workflow for quantification of P. aeruginosa and its metabolites.

References

Validating the Role of Pseudomonas Species in Suppressing Phytopathogens: A Comparative Guide for Greenhouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable agriculture has propelled the search for effective biological control agents to mitigate the impact of phytopathogens. Among the most promising candidates are bacteria from the genus Pseudomonas, particularly species like Pseudomonas fluorescens and Pseudomonas protegens. These rhizobacteria have demonstrated significant potential in suppressing a broad spectrum of plant diseases in greenhouse settings. This guide provides an objective comparison of the performance of Pseudomonas-based biocontrol agents against other alternatives, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison of Biocontrol Agents

The efficacy of Pseudomonas spp. in suppressing phytopathogens is often comparable to, and in some cases exceeds, that of other biocontrol agents and conventional chemical fungicides. The following tables summarize quantitative data from various greenhouse studies, offering a clear comparison of their performance.

Treatment Pathogen Host Plant Disease Reduction (%) Yield Increase (%) Reference
Pseudomonas fluorescensRhizoctonia solaniRice46.733.8[1]
Pseudomonas fluorescensFusarium oxysporumTomato71.7-[2]
Pseudomonas protegens FD6Botrytis cinereaTomato100-[3]
Trichoderma harzianumFusarium oxysporumTomato79.0-[2]
Bacillus subtilisFusarium oxysporumTomato--[4][5]
P. fluorescens + B. subtilisAlternaria solaniTomato38.3 - 42.966.9 - 489.2[6]
P. fluorescens + T. harzianumFusarium oxysporumTomato89.7-[2]
Mancozeb (Fungicide)Phytophthora infestansPotato--[7]
Carbendazim (Fungicide)Fusarium oxysporumChickpea--[8]

Table 1: Comparative Efficacy of Pseudomonas spp. and Other Biocontrol Agents in Greenhouse Trials.

Treatment Pathogen Host Plant Inhibition of Mycelial Growth (%) Reference
Pseudomonas fluorescens isolate 5Rhizoctonia solaniTomato81.3[4]
Pseudomonas fluorescens isolate 5Fusarium oxysporumTomato77.4[4]
Bacillus subtilis isolate 1Rhizoctonia solaniTomato77.4[4]
Bacillus subtilis isolate 1Fusarium oxysporumTomato73.2[4]
P. fluorescens + B. subtilisFusarium oxysporum f. sp. lycopersiciTomato54.0 (radial growth)[5]

Table 2: In Vitro Antagonistic Activity of Pseudomonas spp. and Bacillus subtilis Against Fungal Pathogens.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating research findings. The following are generalized protocols for the application of Pseudomonas-based biocontrol agents in greenhouse studies.

Protocol 1: Seed Treatment with Pseudomonas fluorescens

This protocol is adapted from methodologies used in studies evaluating the efficacy of seed-applied biocontrol agents.[8][9]

1. Inoculum Preparation:

  • Culture the selected Pseudomonas fluorescens strain on King's B agar or a suitable nutrient-rich medium for 48-72 hours at 28°C.
  • Harvest bacterial cells by scraping the agar surface and suspending them in sterile distilled water or a phosphate buffer.
  • Adjust the cell density to the desired concentration (e.g., 1 x 10⁸ CFU/mL) using a spectrophotometer or by serial dilution and plating.

2. Seed Coating:

  • Prepare a sticker solution, such as 1% carboxymethyl cellulose (CMC), to ensure adherence of the bacteria to the seeds.
  • In a sterile container, mix the bacterial suspension with the sticker solution.
  • Add the seeds to the bacterial slurry and mix thoroughly until the seeds are uniformly coated.
  • Spread the coated seeds in a thin layer on a sterile surface and allow them to air-dry in a laminar flow hood for 2-4 hours.

3. Sowing and Greenhouse Conditions:

  • Sow the treated seeds in pots containing a sterilized potting mix.
  • Include appropriate controls: untreated seeds, seeds treated with a chemical fungicide, and seeds treated with other biocontrol agents.
  • Maintain the greenhouse at conditions optimal for the specific host plant and pathogen being studied (e.g., 25-28°C, 16-hour photoperiod).

4. Data Collection:

  • Monitor seed germination, seedling emergence, and plant growth parameters (e.g., plant height, biomass) at regular intervals.
  • After challenging the plants with the target pathogen, assess disease incidence and severity using a standardized rating scale.
  • At the end of the experiment, measure yield parameters.

Protocol 2: Soil Drench Application of Pseudomonas protegens

This protocol is based on common practices for applying microbial inoculants to the soil in greenhouse experiments.[10]

1. Inoculum Preparation:

  • Prepare a liquid culture of the desired Pseudomonas protegens strain by inoculating a suitable broth medium (e.g., Nutrient Broth) and incubating for 48-72 hours at 28°C on a rotary shaker.
  • Centrifuge the culture to pellet the bacterial cells, wash the pellet with sterile water, and resuspend it to the desired concentration (e.g., 1 x 10⁹ CFU/mL).

2. Soil Application:

  • At the time of transplanting or at a specific growth stage, apply a defined volume of the bacterial suspension to the soil around the base of each plant. The volume will depend on the pot size (e.g., 50 mL per pot).
  • Ensure even distribution of the inoculum in the root zone.

3. Experimental Design and Controls:

  • The experiment should include a randomized complete block design with several replicates per treatment.
  • Essential controls include an untreated control, a chemical fungicide drench, and drenches with other biocontrol agents.

4. Pathogen Challenge and Data Collection:

  • Introduce the pathogen into the soil at a predetermined time after the biocontrol agent application.
  • Monitor plant health and record disease symptoms, incidence, and severity over time.
  • Collect data on plant growth and yield at the conclusion of the study.

Mechanisms of Action and Signaling Pathways

Pseudomonas spp. employ a multifaceted approach to suppress phytopathogens, which can be broadly categorized into direct and indirect mechanisms.

Direct Mechanisms:

  • Antibiosis: Production of a wide array of secondary metabolites with antifungal and antibacterial properties. Key antibiotics include 2,4-diacetylphloroglucinol (DAPG), pyoluteorin, pyrrolnitrin, and hydrogen cyanide (HCN).[11][12]

  • Competition: Efficiently colonizing the rhizosphere, Pseudomonas spp. outcompete pathogens for essential nutrients, such as iron, through the production of siderophores.

  • Enzyme Production: Secretion of lytic enzymes like chitinases and proteases that can degrade the cell walls of fungal pathogens.[11]

Indirect Mechanisms:

  • Induced Systemic Resistance (ISR): Triggering the plant's own defense mechanisms to enhance resistance against a broad range of pathogens. This is a key mechanism for systemic protection.[13][14]

The following diagrams illustrate the experimental workflow for evaluating biocontrol agents and the signaling pathways involved in Pseudomonas-mediated disease suppression.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_greenhouse Greenhouse Trial cluster_assessment Assessment P_Inoculum Pseudomonas Inoculum Seed_Treatment Seed Treatment P_Inoculum->Seed_Treatment Soil_Drench Soil Drench P_Inoculum->Soil_Drench A_Inoculum Alternative Biocontrol Inoculum A_Inoculum->Seed_Treatment A_Inoculum->Soil_Drench C_Fungicide Chemical Fungicide C_Fungicide->Seed_Treatment C_Fungicide->Soil_Drench Pathogen Pathogen Culture Pathogen_Challenge Pathogen Challenge Pathogen->Pathogen_Challenge Sowing Sowing/Planting Seed_Treatment->Sowing Soil_Drench->Sowing Growth Plant Growth Sowing->Growth Growth->Pathogen_Challenge Growth_Promotion Plant Growth Promotion Growth->Growth_Promotion Yield_Analysis Yield Analysis Growth->Yield_Analysis Disease_Severity Disease Severity & Incidence Pathogen_Challenge->Disease_Severity

Caption: Experimental workflow for comparing biocontrol agents in greenhouse studies.

ISR_Pathway cluster_rhizosphere Rhizosphere Interaction cluster_plant_cell Plant Root Cell cluster_hormonal_pathways Hormonal Signaling Pathways cluster_systemic_response Systemic Plant Response Pseudomonas Pseudomonas spp. MAMPs MAMPs (e.g., flagellin, LPS) Antibiotics (e.g., DAPG) Pseudomonas->MAMPs produces Receptors Pattern Recognition Receptors (PRRs) MAMPs->Receptors recognized by Signaling_Cascade Intracellular Signaling Cascade Receptors->Signaling_Cascade activates JA_ET Jasmonic Acid (JA) & Ethylene (ET) Pathways Signaling_Cascade->JA_ET triggers Gene_Expression Defense Gene Expression (e.g., PR proteins) JA_ET->Gene_Expression leads to SA Salicylic Acid (SA) Pathway (generally not induced by ISR) ISR Induced Systemic Resistance (ISR) Gene_Expression->ISR results in DAPG_Mode_of_Action cluster_effects Effects on Fungal Pathogen DAPG 2,4-Diacetylphloroglucinol (DAPG) Membrane_Disruption Disruption of Plasma Membrane Integrity DAPG->Membrane_Disruption ROS_Production Induction of Reactive Oxygen Species (ROS) DAPG->ROS_Production Enzyme_Inhibition Inhibition of Key Fungal Enzymes DAPG->Enzyme_Inhibition Gene_Expression_Alteration Alteration of Gene Expression DAPG->Gene_Expression_Alteration Fungal_Cell_Death Fungal Cell Death / Growth Inhibition Membrane_Disruption->Fungal_Cell_Death ROS_Production->Fungal_Cell_Death Enzyme_Inhibition->Fungal_Cell_Death Gene_Expression_Alteration->Fungal_Cell_Death

References

Comparative Transcriptomic Analysis of Pseudomonas fluorescens: A Focus on Pseudomonine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic landscape of Pseudomonas fluorescens, with a specific focus on the production of the siderophore pseudomonine. While a direct, publicly available transcriptomic dataset comparing a wild-type this compound-producing strain to a non-producing mutant is not available at this time, this guide synthesizes the current understanding of this compound biosynthesis and regulation. It also presents a comprehensive, hypothetical experimental design for such a study, based on established methodologies.

To illustrate the broader transcriptomic changes that occur under conditions conducive to this compound production, we will reference data from a study on P. fluorescens Pf-5 under iron-limited versus iron-replete conditions. This compound production is known to be regulated by iron availability.

The Genetic Basis of this compound Production

In the well-studied biocontrol strain Pseudomonas fluorescens WCS374, the biosynthesis of salicylic acid (a precursor) and the siderophore this compound is governed by the pmsCEAB gene cluster.[1][2] Expression of this operon is tightly regulated by the availability of iron in the environment.[1][2] Mutants of P. fluorescens WCS374 that are unable to produce the fluorescent siderophore pseudobactin still exhibit siderophore activity due to the production of this compound.[1][2]

Hypothetical Transcriptomic Comparison: Wild-Type vs. ΔpmsCEAB Mutant

To understand the global transcriptomic impact of this compound production, a comparative RNA sequencing (RNA-seq) analysis of P. fluorescens WCS374 and a specifically designed ΔpmsCEAB mutant would be the ideal approach. The following sections detail the proposed experimental protocols and expected data presentation for such a study.

Experimental Protocols

This section outlines a detailed methodology for a comparative transcriptomic analysis.

1. Bacterial Strains and Culture Conditions:

  • Strains: Pseudomonas fluorescens WCS374 (wild-type, this compound producer) and a constructed ΔpmsCEAB isogenic mutant (non-producer).

  • Growth Media: A minimal medium, such as Standard Succinate Medium (SSM), would be used to control for iron availability.[1]

  • Iron-Limited Conditions (this compound Inducing): Cultures would be grown in SSM, which is inherently low in iron, to an early logarithmic phase (e.g., OD600 of 0.4-0.6).

  • Iron-Replete Conditions (this compound Repressing): As a control, parallel cultures would be grown in SSM supplemented with a final concentration of 100 µM FeCl3.[1]

  • Replication: A minimum of three biological replicates for each strain under each condition should be prepared for statistical robustness.

2. RNA Extraction and Library Preparation:

  • Bacterial cells would be harvested by centrifugation at a high speed (e.g., 12,000 x g) at 4°C.

  • Total RNA would be isolated using a commercial kit, such as the Qiagen RNeasy Mini Kit, followed by DNase treatment to remove any contaminating genomic DNA.[1]

  • The quality and quantity of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity.

  • Ribosomal RNA (rRNA) would be depleted from the total RNA samples to enrich for messenger RNA (mRNA).

  • The rRNA-depleted RNA would then be used to construct sequencing libraries using a standard RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

3. RNA Sequencing and Data Analysis:

  • Sequencing would be performed on an Illumina platform (e.g., HiSeq or NovaSeq) to generate a sufficient number of paired-end reads per sample for robust statistical analysis.

  • The raw sequencing reads would be subjected to quality control using tools like FastQC. Adapters and low-quality bases would be trimmed.

  • The high-quality reads would be mapped to the reference genome of P. fluorescens WCS374.

  • Gene expression levels would be quantified as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

  • Differential gene expression analysis would be performed between the wild-type and the ΔpmsCEAB mutant under iron-limited conditions to identify genes whose expression is influenced by this compound production. Statistical significance would be determined based on a fold-change threshold (e.g., >2 or <0.5) and an adjusted p-value (e.g., <0.05).

Data Presentation: Illustrative Transcriptomic Data

As a proxy for the expected results from the hypothetical experiment described above, the following table summarizes selected data from a microarray analysis of P. fluorescens Pf-5 grown under iron-limited versus iron-replete conditions. This data illustrates the types of genes that are differentially regulated in response to iron availability, which is the key environmental cue for this compound production.

Disclaimer: The following data is from P. fluorescens Pf-5 and reflects a general response to iron limitation, not the specific presence or absence of this compound.

Table 1: Selected Differentially Expressed Genes in P. fluorescens Pf-5 in Response to Iron Limitation

Gene Locus (Pf-5)Gene NamePutative FunctionFold Change (Iron-Limited vs. Iron-Replete)
PFL_4193pvdAL-ornithine N5-oxygenase (Pyoverdine biosynthesis)> 100
PFL_4203pvdSECF-family sigma factor (Regulator of pyoverdine)> 50
PFL_3497pchRAraC family regulator (Enantio-pyochelin biosynthesis)> 100
PFL_3495pchEPyochelin synthetase E> 100
PFL_2579-TonB-dependent receptor> 50
PFL_0554bfrBacterioferritin (Iron storage)< 0.1
PFL_4441hcnAHydrogen cyanide synthase< 0.2
PFL_4335fliCFlagellin< 0.2

Data adapted from a study on the transcriptomic and proteomic effects of iron limitation on P. fluorescens Pf-5.[3][4]

Visualizations: Workflows and Signaling Pathways

To further clarify the experimental design and the known regulatory mechanisms, the following diagrams are provided.

experimental_workflow cluster_culture Bacterial Culturing cluster_processing Sample Processing cluster_analysis Data Analysis wt_fe_low Wild-Type WCS374 (Low Iron) rna_extraction Total RNA Extraction & DNase Treatment wt_fe_low->rna_extraction mut_fe_low ΔpmsCEAB Mutant (Low Iron) mut_fe_low->rna_extraction rrna_depletion rRNA Depletion rna_extraction->rrna_depletion library_prep RNA-seq Library Preparation rrna_depletion->library_prep sequencing Illumina Sequencing library_prep->sequencing qc Quality Control & Trimming sequencing->qc mapping Read Mapping to Reference Genome qc->mapping dge Differential Gene Expression Analysis mapping->dge

Caption: Experimental workflow for comparative transcriptomic analysis.

pseudomonine_regulation Fe_high High Iron Fur Fur-Fe²⁺ Complex Fe_high->Fur Fe_low Low Iron pms_promoter pms Promoter (Iron Box) Fe_low->pms_promoter Fur->pms_promoter pms_operon pmsCEAB genes pms_promoter->pms_operon pms_promoter->pms_operon transcription_repression Transcription Repressed pms_operon->transcription_repression transcription_activation Transcription Activated pms_operon->transcription_activation This compound This compound Biosynthesis transcription_activation->this compound

Caption: Iron-dependent regulation of the pms operon.

Conclusion

While a dedicated transcriptomic study on this compound production in P. fluorescens is currently lacking in the scientific literature, the genetic basis and regulatory mechanisms are partially understood. The pmsCEAB gene cluster is central to its biosynthesis, with expression being repressed by high iron concentrations. A comparative RNA-seq analysis, as outlined in this guide, would be invaluable for elucidating the broader physiological role of this compound, identifying novel regulatory elements, and potentially discovering new targets for enhancing the biocontrol capabilities of P. fluorescens or for novel drug development. The provided protocols and illustrative data serve as a robust framework for such future investigations.

References

Structural comparison of Pseudomonine with other isoxazolidone-containing natural products.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural intricacies and biological activities of a unique class of natural compounds, this guide offers a comparative analysis of Pseudomonine with other notable isoxazolidone-containing natural products. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their chemical structures, biological functions, and the experimental basis for these findings.

The isoxazolidone ring, a five-membered heterocycle containing both nitrogen and oxygen, is a privileged scaffold in a variety of biologically active natural products. These compounds, produced by a diverse range of organisms including bacteria, fungi, and marine life, exhibit a wide array of pharmacological properties, from antimicrobial and cytotoxic to immunomodulatory effects. This guide focuses on a structural and functional comparison of four key isoxazolidone-containing natural products: this compound, Lipoxazolidinone A, (-)-Cytoxazone, and Streptazolin.

Structural Diversity within the Isoxazolidone Class

At the core of these molecules lies the isoxazolidone ring, but the diversity of substituents around this central scaffold gives rise to their distinct biological activities.

This compound , a siderophore produced by Pseudomonas species, is characterized by a salicylic acid moiety attached to the isoxazolidone ring. This structural feature is crucial for its primary function of chelating iron, an essential nutrient for microbial growth.

Lipoxazolidinone A , isolated from a marine actinomycete, possesses two long alkyl chains attached to its isoxazolidone core. This lipophilic nature is thought to play a role in its potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

(-)-Cytoxazone , a product of Streptomyces species, features a p-methoxyphenyl group and a hydroxymethyl group on the isoxazolidone ring. This unique substitution pattern is responsible for its immunomodulatory activity, specifically as a cytokine modulator.

Streptazolin , another metabolite from Streptomyces, has a more complex, polycyclic structure incorporating the isoxazolidone ring. This intricate architecture contributes to its antibiotic and antifungal properties.

Comparative Biological Activities

The subtle structural differences among these natural products translate into a diverse range of biological functions. The following table summarizes the key biological activities and available quantitative data for each compound.

Natural ProductPrimary Biological ActivityTarget Organism/Cell LineQuantitative Data (MIC/IC50)
This compound Siderophore (Iron Chelator)Various bacteriaIndirect antimicrobial activity by iron deprivation
Lipoxazolidinone A AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)MIC: 0.5 - 1 µg/mL[1]
CytotoxicA549 (human lung carcinoma)IC50: 10-14 µg/mL[2]
(-)-Cytoxazone Cytokine ModulatorTh2 cells-
CytotoxicHL-60, SMMC-7721, A-549, MCF-7, SW480IC50: > 40 µM[3]
Streptazolin Antibiotic, AntifungalVarious bacteria and fungiLimited quantitative data available
Anti-inflammatoryLPS-induced RAW 264.7 macrophages-[4]
CytotoxicGynecological cancer cell line (in silico)Potential activity against PIK3CA[5]

Mechanisms of Action: A Glimpse into Molecular Interactions

While the precise mechanisms of action for all these compounds are not fully elucidated, current research provides some insights.

This compound's primary mechanism is indirect, acting as a high-affinity iron scavenger in the environment. By sequestering ferric iron, it deprives competing microorganisms of this essential element, thereby inhibiting their growth.

G Mechanism of Siderophore Action This compound This compound Complex This compound-Fe(III) Complex This compound->Complex Chelates NoGrowth Inhibition of Competitor Growth This compound->NoGrowth Deprives iron from competitors Iron Fe(III) in Environment Iron->Complex Receptor Siderophore Receptor Complex->Receptor Binds to BacterialCell Bacterial Cell BacterialCell->Receptor Internalization Iron Internalization Receptor->Internalization Mediates Growth Bacterial Growth Internalization->Growth

This compound's siderophore-mediated iron acquisition.

Lipoxazolidinone A , like other oxazolidinone antibiotics, is believed to inhibit bacterial protein synthesis. It is thought to bind to the 50S ribosomal subunit, preventing the formation of the initiation complex. Its lipophilic side chains may facilitate its interaction with and transport across the bacterial cell membrane.

G Lipoxazolidinone A: Inhibition of Protein Synthesis LipoxazolidinoneA Lipoxazolidinone A Ribosome 50S Ribosomal Subunit LipoxazolidinoneA->Ribosome Binds to InitiationComplex 70S Initiation Complex Formation Ribosome->InitiationComplex Prevents ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Inhibition leads to

Proposed mechanism of action for Lipoxazolidinone A.

(-)-Cytoxazone exerts its immunomodulatory effects by selectively inhibiting the production of Th2 cytokines, such as IL-4 and IL-5. The exact molecular target within the Th2 signaling pathway is still under investigation.

Streptazolin's antimicrobial mechanism is not well-defined but is thought to involve the disruption of essential cellular processes in susceptible bacteria and fungi. Its complex structure suggests the possibility of multiple cellular targets.

Experimental Methodologies

The biological activities of these compounds have been determined using a variety of in vitro and in vivo assays. Below are summaries of the key experimental protocols.

Siderophore Activity Assay (for this compound)

The siderophore activity of this compound is typically assessed using the Chrome Azurol S (CAS) assay. This colorimetric method relies on the high affinity of siderophores for iron.

Protocol Summary:

  • Preparation of CAS agar: A blue-colored complex of CAS dye, hexadecyltrimethylammonium bromide (HDTMA), and Fe(III) is prepared and mixed with a suitable agar medium.

  • Inoculation: The Pseudomonas strain producing this compound is spotted onto the CAS agar plate.

  • Incubation: The plate is incubated under iron-limiting conditions to induce siderophore production.

  • Observation: The production of siderophores is indicated by the formation of a orange halo around the bacterial colony. This color change occurs as the siderophore removes iron from the CAS-Fe(III) complex. The diameter of the halo can be used for semi-quantitative analysis.[6][7][8]

Antimicrobial Susceptibility Testing (for Lipoxazolidinone A and Streptazolin)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the antimicrobial potency of a compound. The broth microdilution method is a commonly used technique to determine MIC values.

Protocol Summary:

  • Preparation of compound dilutions: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9][10][11]

Cytotoxicity Assay (for Lipoxazolidinone A and (-)-Cytoxazone)

The cytotoxic effects of these compounds on cancer cell lines are often evaluated using the MTT or similar colorimetric assays that measure cell viability.

Protocol Summary:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[12][13]

Cytokine Modulation Assay (for (-)-Cytoxazone)

The effect of (-)-Cytoxazone on cytokine production is typically measured using an enzyme-linked immunosorbent assay (ELISA).

Protocol Summary:

  • Cell Culture and Stimulation: T-helper cells (e.g., Th2 cells) are cultured and stimulated with an appropriate mitogen or antigen to induce cytokine production.

  • Compound Treatment: The stimulated cells are treated with different concentrations of (-)-Cytoxazone.

  • Supernatant Collection: After incubation, the cell culture supernatant, containing the secreted cytokines, is collected.

  • ELISA: The concentration of specific cytokines (e.g., IL-4, IL-5) in the supernatant is quantified using a specific ELISA kit. This involves capturing the cytokine with a specific antibody, detecting it with a labeled secondary antibody, and measuring the resulting colorimetric signal.[14]

Conclusion

The isoxazolidone-containing natural products represent a fascinating and structurally diverse class of bioactive molecules. From the iron-scavenging prowess of this compound to the potent antibacterial activity of Lipoxazolidinone A and the immunomodulatory effects of (-)-Cytoxazone, these compounds hold significant promise for the development of new therapeutic agents. Further research into their mechanisms of action and the exploration of their synthetic analogs will undoubtedly pave the way for novel drug discovery efforts. This guide provides a foundational comparison to aid researchers in this exciting field.

References

Safety Operating Guide

Proper Disposal of Pseudomonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety Protocols and Pre-Disposal Handling

Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on its classification as an imidazole alkaloid, pseudomonine should be handled as potentially toxic and corrosive.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and potential aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents dermal contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hoodTo be used if there is a risk of aerosol generation outside of a certified chemical fume hood.

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department. Never dispose of this compound down the drain or in regular solid waste.

Step 1: Waste Segregation Due to its unknown hazard profile, this compound waste must be segregated from other waste streams.

  • Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weighing boats, contaminated gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound, including solutions and the first rinse of emptied containers, in a separate, compatible hazardous waste container. Do not mix with other solvent or aqueous waste streams.

Step 2: Container Management Proper containment is crucial for safe storage and transport.

Container AttributeRequirement
Material Compatibility Use a chemically resistant container (e.g., HDPE, glass).
Container Integrity The container must be in good condition, with no cracks or leaks.
Closure Must have a tight-fitting, screw-top lid. Keep the container closed except when adding waste.

Step 3: Labeling Accurate labeling is a regulatory requirement and essential for safety.

Label InformationDetails
Header "HAZARDOUS WASTE"
Chemical Contents List the full chemical name: "this compound". Do not use abbreviations.
Concentration Provide an estimated concentration if in solution.
Hazard Statement "Hazards Not Fully Characterized"
Contact Information Name of the principal investigator and laboratory location.
Accumulation Start Date The date the first drop of waste was added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the properly labeled waste container in a designated SAA.

  • The SAA must be at or near the point of waste generation.

  • It must be under the control of the laboratory personnel.

  • Segregate the this compound waste container from incompatible materials, particularly strong acids and oxidizers.[1][2]

Step 5: Requesting Waste Pickup Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy, contact your EHS department to schedule a waste pickup.

Experimental Protocols

As this document provides procedural guidance for disposal, no experimental protocols are cited. The procedures are based on established best practices for laboratory chemical waste management.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Pseudomonine_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation & Containment cluster_storage Storage & Pickup start Start: Generate This compound Waste assess_risk Assess Risks (Treat as Unknown Hazard) start->assess_risk don_ppe Don Appropriate PPE assess_risk->don_ppe segregate Segregate Waste (Solid vs. Liquid) don_ppe->segregate containerize Use Compatible & Leak-Proof Container segregate->containerize label_waste Label Container as 'Hazardous Waste: This compound' containerize->label_waste store_saa Store in Designated SAA label_waste->store_saa request_pickup Request EHS Waste Pickup store_saa->request_pickup end End: EHS Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Pseudomonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel compounds such as Pseudomonine. This document provides comprehensive, immediate safety and logistical information for the handling of this compound, a siderophore produced by Pseudomonas fluorescens.[1][2][3][4] The following procedural guidance is designed to answer key operational questions and establish a robust safety framework for all laboratory personnel.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Aerosol Inhalation: Procedures that can generate aerosols, such as vortexing, sonicating, or centrifuging, pose a risk of inhalation.[5][6]

  • Direct Contact: Exposure to mucous membranes (eyes, nose, mouth) or broken skin can lead to infection.[5][6]

  • Ingestion: Accidental ingestion of the bacterium or purified compound.

  • Contaminated Sharps: Injuries from needles, scalpels, or broken glass can lead to infection.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Pseudomonas cultures and purified this compound.

PPE ItemSpecification
Gloves Nitrile gloves are required for all procedures. Change gloves when contaminated, and always before leaving the lab.
Lab Coat A clean, buttoned lab coat must be worn at all times in the laboratory.
Eye Protection Safety glasses with side shields or a face shield must be worn.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required for procedures with a high risk of aerosol generation.
Engineering Controls and Work Practices
  • All procedures that may generate aerosols should be performed within a certified Class II Biological Safety Cabinet (BSC).[6]

  • Use sealed centrifuge rotors or safety cups to prevent aerosol release during centrifugation.

  • Minimize the use of sharps. When unavoidable, use safety-engineered sharps and dispose of them in a designated sharps container immediately after use.[5]

  • Keep laboratory doors closed when work is in progress.

  • Wash hands thoroughly with soap and water after handling materials and before leaving the laboratory.[7][8]

Decontamination and Disposal

Effective decontamination is critical for preventing the spread of Pseudomonas.

Decontamination MethodConcentration and Contact TimeApplication
Autoclave (Moist Heat) 121°C for a minimum of 15-20 minutes.[7]All contaminated solid and liquid waste, including cultures, labware, and disposable PPE.
Chemical Disinfection 10% bleach solution (prepare fresh daily) or 70% ethanol with a contact time of at least 10 minutes.[9]Work surfaces, equipment, and spills.

Disposal Plan:

  • Liquid Waste: Collect all contaminated liquid waste in a leak-proof container and decontaminate by autoclaving or adding bleach to a final concentration of 10% for at least 30 minutes before disposal down the drain.

  • Solid Waste: All contaminated solid waste (e.g., petri dishes, pipette tips, gloves) must be collected in a biohazard bag and autoclaved before being disposed of with regular laboratory waste.[10]

  • Sharps: Dispose of all sharps in a designated, puncture-resistant sharps container.

Emergency Procedures
IncidentImmediate Action
Spill 1. Alert others in the area. 2. Evacuate the area for at least 30 minutes to allow aerosols to settle. 3. Don appropriate PPE (gloves, lab coat, eye protection). 4. Cover the spill with paper towels. 5. Gently pour a 10% bleach solution over the paper towels, working from the outside in. 6. Allow a 20-minute contact time. 7. Collect all materials in a biohazard bag for autoclaving. 8. Wipe the area again with disinfectant.[6]
Personnel Exposure Skin Contact: Wash the affected area with soap and water for at least 15 minutes.[5] Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.[5] Inhalation: Move to fresh air. Needlestick/Cut: Wash the wound with soap and water for 15 minutes. Ingestion: Rinse mouth with water. Do not induce vomiting.[11] Report all exposures to the laboratory supervisor immediately and seek medical attention.

Experimental Protocol: Isolation and Purification of this compound

This protocol outlines a general method for the isolation and purification of this compound from a culture of Pseudomonas fluorescens.

1. Culture Growth and Inoculation: a. Prepare a suitable liquid culture medium (e.g., King's B broth). b. Inoculate the medium with a single colony of Pseudomonas fluorescens. c. Incubate the culture at 28°C with shaking for 48-72 hours.

2. Cell Separation: a. Transfer the culture to sterile centrifuge tubes. b. Centrifuge at 8,000 x g for 15 minutes to pellet the bacterial cells. c. Carefully decant the supernatant, which contains the secreted this compound, into a sterile flask.

3. Supernatant Filtration: a. Filter the supernatant through a 0.22 µm sterile filter to remove any remaining bacterial cells.

4. Solid Phase Extraction (SPE): a. Acidify the filtered supernatant to pH 2.0 with hydrochloric acid. b. Pass the acidified supernatant through a C18 SPE cartridge. c. Wash the cartridge with acidified water to remove unbound compounds. d. Elute the this compound from the cartridge using a methanol gradient.

5. Purification by High-Performance Liquid Chromatography (HPLC): a. Concentrate the eluted fractions under reduced pressure. b. Resuspend the concentrate in a suitable solvent (e.g., 50% methanol). c. Purify the this compound using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient. d. Monitor the eluent at a suitable wavelength (e.g., 254 nm) to detect the this compound peak.

6. Verification: a. Collect the purified fraction. b. Confirm the identity and purity of this compound using techniques such as mass spectrometry and NMR spectroscopy.

Visual Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_work Experimental Phase cluster_cleanup Cleanup & Exit Phase start Enter Laboratory ppe_don Don PPE: 1. Lab Coat 2. Eye Protection 3. Gloves start->ppe_don bsc_prep Prepare Biological Safety Cabinet ppe_don->bsc_prep handle_culture Handle this compound or Culture bsc_prep->handle_culture aerosol_proc Aerosol-Generating Procedure? handle_culture->aerosol_proc in_bsc Work Inside BSC aerosol_proc->in_bsc Yes on_bench Work on Open Bench aerosol_proc->on_bench No decontaminate Decontaminate Work Area and Equipment in_bsc->decontaminate on_bench->decontaminate dispose_waste Dispose of Waste in Biohazard Bags decontaminate->dispose_waste ppe_doff Doff PPE: 1. Gloves 2. Eye Protection 3. Lab Coat dispose_waste->ppe_doff wash_hands Wash Hands Thoroughly ppe_doff->wash_hands exit_lab Exit Laboratory wash_hands->exit_lab

Caption: Laboratory Workflow for Handling this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。